Product packaging for 5-azido-2H-1,3-benzodioxole(Cat. No.:)

5-azido-2H-1,3-benzodioxole

Cat. No.: B15306671
M. Wt: 163.13 g/mol
InChI Key: BFRDBAYUGTXTCE-UHFFFAOYSA-N
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Description

5-azido-2H-1,3-benzodioxole is a useful research compound. Its molecular formula is C7H5N3O2 and its molecular weight is 163.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5N3O2 B15306671 5-azido-2H-1,3-benzodioxole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-azido-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c8-10-9-5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRDBAYUGTXTCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-azido-2H-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-azido-2H-1,3-benzodioxole is a molecule of interest due to the presence of the versatile azido group and the benzodioxole moiety, a common scaffold in pharmacologically active compounds. The azido group can be utilized in "click chemistry" for bioconjugation and in the synthesis of various nitrogen-containing heterocycles. This guide details a feasible synthetic pathway to this compound and provides predicted characterization data to aid in its identification and purification.

Proposed Synthesis

A two-step synthesis is proposed, starting from the commercially available 1,3-benzodioxole. The first step involves the nitration of the aromatic ring, followed by the reduction of the nitro group to an amine. The resulting 5-amino-2H-1,3-benzodioxole is then converted to the target azide via a diazotization-azidation reaction.

Synthesis of 5-amino-2H-1,3-benzodioxole (3,4-methylenedioxyaniline)

The synthesis of 5-amino-2H-1,3-benzodioxole is a well-established procedure involving the nitration of 1,3-benzodioxole to yield 5-nitro-1,3-benzodioxole, followed by the reduction of the nitro group.[1][2]

Step 1: Nitration of 1,3-benzodioxole

A mixture of nitric acid and sulfuric acid is a common nitrating agent.

Step 2: Reduction of 5-nitro-1,3-benzodioxole

The nitro group can be reduced to an amine using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Synthesis of this compound

The conversion of the primary aromatic amine, 5-amino-2H-1,3-benzodioxole, to the corresponding azide is proposed to proceed via a Sandmeyer-type reaction. This involves the formation of a diazonium salt, which is then displaced by an azide anion.[3][4][5][6]

Experimental Protocol:

  • Diazotization: 5-amino-2H-1,3-benzodioxole is dissolved in an acidic aqueous solution (e.g., hydrochloric acid) and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature. The formation of the diazonium salt is typically monitored by the disappearance of the starting amine.

  • Azidation: In a separate flask, a solution of sodium azide in water is prepared and cooled. The freshly prepared diazonium salt solution is then added slowly to the sodium azide solution. The reaction is stirred at low temperature and then allowed to warm to room temperature.

  • Work-up and Purification: The product is typically extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography.

Synthetic Workflow Diagram:

SynthesisWorkflow cluster_0 Step 1: Synthesis of 5-amino-2H-1,3-benzodioxole cluster_1 Step 2: Synthesis of this compound Benzodioxole 1,3-Benzodioxole Nitrobenzodioxole 5-nitro-1,3-benzodioxole Benzodioxole->Nitrobenzodioxole HNO₃, H₂SO₄ Aminobenzodioxole 5-amino-2H-1,3-benzodioxole Nitrobenzodioxole->Aminobenzodioxole Reduction (e.g., SnCl₂, HCl) Diazonium Diazonium Salt Intermediate Aminobenzodioxole->Diazonium NaNO₂, HCl, 0-5 °C Azidobenzodioxole This compound Diazonium->Azidobenzodioxole NaN₃

Caption: Proposed two-step synthesis of this compound.

Predicted Characterization Data

The following characterization data for this compound are predicted based on the known spectroscopic properties of the 1,3-benzodioxole scaffold and aromatic azides.

Physical Properties
PropertyPredicted Value
Molecular FormulaC₇H₅N₃O₂
Molecular Weight163.14 g/mol
AppearancePale yellow solid or oil
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the azide group and the benzodioxole ring. Aromatic azides exhibit a strong and sharp absorption band for the asymmetric stretching vibration of the N₃ group.[7][8][9][10]

Wavenumber (cm⁻¹)IntensityAssignment
~2120-2160Strong, SharpN₃ asymmetric stretch
~3100-3000MediumAromatic C-H stretch
~1600, ~1500MediumAromatic C=C stretch
~1250, ~1040StrongC-O-C stretch (dioxole ring)
Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are based on data for 1,3-benzodioxole and its derivatives, with consideration for the electronic effects of the azide substituent.[11][12][13][14][15][16][17]

¹H NMR (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.80d1HH-7
~6.60dd1HH-6
~6.50d1HH-4
~5.95s2HO-CH₂-O

¹³C NMR (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~148C-7a
~145C-3a
~140C-5
~115C-6
~108C-7
~105C-4
~101O-CH₂-O
Mass Spectrometry (MS)

The mass spectrum of an aromatic azide is typically characterized by the loss of a molecule of nitrogen (N₂), which has a mass of 28 Da.[18][19][20][21][22]

m/zInterpretation
163[M]⁺ (Molecular ion)
135[M - N₂]⁺

Fragmentation Pathway Diagram:

Fragmentation MolecularIon [C₇H₅N₃O₂]⁺ m/z = 163 FragmentIon [C₇H₅O₂]⁺ m/z = 135 MolecularIon->FragmentIon - N₂

References

An In-depth Technical Guide to 5-azido-2H-1,3-benzodioxole and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Core Chemical Properties

The 1,3-benzodioxole moiety is a significant heterocyclic structure found in numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of an azido group to this scaffold can provide a versatile chemical handle for further functionalization, such as in "click chemistry" reactions, or can impart specific biological properties.

Physicochemical Data for 5-azido-1,3-benzodioxole

Quantitative data for the specific target molecule is scarce. The following table summarizes the available data for the closely related isomer, 5-azido-1,3-benzodioxole.

PropertyValueSource
Molecular Formula C₇H₅N₃O₂Not specified
Molecular Weight 163.14 g/mol Not specified
Odor Reminiscent of piperonal and aniseedNot specified

Synthesis and Experimental Protocols

While a specific protocol for 5-azido-2H-1,3-benzodioxole is not documented, a synthetic route for a structurally related compound, 5-(azidomethyl)-6-bromobenzo[d][1][2]dioxole , has been described. This multi-step synthesis provides a valuable reference for researchers aiming to synthesize azido-functionalized benzodioxoles.[3]

Synthesis of 5-(azidomethyl)-6-bromobenzo[d][1][2]dioxole

The synthesis starts from (6-bromobenzo[d][1][2]dioxol-5-yl)methanol and proceeds through a bromination step followed by nucleophilic substitution with sodium azide.[3]

Step 1: Synthesis of 5-bromo-6-(bromomethyl)benzo[d][1][2]dioxole [3]

  • Reactants: (6-bromobenzo[d][1][2]dioxol-5-yl)methanol, carbon tetrabromide (CBr₄), and triphenylphosphine (PPh₃).

  • Solvent: Dichloromethane (DCM).

  • Procedure: The starting material is treated with CBr₄ and PPh₃ in DCM under Appel conditions.

  • Yield: 91%.[3]

Step 2: Synthesis of 5-(azidomethyl)-6-bromobenzo[d][1][2]dioxole [3]

  • Reactants: 5-bromo-6-(bromomethyl)benzo[d][1][2]dioxole and sodium azide (NaN₃).

  • Solvent: Methanol (MeOH).

  • Procedure: The product from Step 1 undergoes nucleophilic substitution with NaN₃ in dry methanol.

  • Yield: 88%.[3]

This azidomethyl derivative can then be used in subsequent reactions, such as the Huisgen 1,3-dipolar cycloaddition ("click chemistry") to form triazole-containing benzodioxole derivatives.[3]

Visualized Experimental Workflow

The following diagram illustrates the synthetic pathway described above.

G cluster_0 Synthesis of 5-(azidomethyl)-6-bromobenzo[d][1,3]dioxole A (6-bromobenzo[d][1,3]dioxol-5-yl)methanol B 5-bromo-6-(bromomethyl)benzo[d][1,3]dioxole A->B CBr4, PPh3 DCM (91% yield) C 5-(azidomethyl)-6-bromobenzo[d][1,3]dioxole B->C NaN3 MeOH (88% yield)

Caption: Synthetic workflow for 5-(azidomethyl)-6-bromobenzo[d][1][2]dioxole.

Biological Activities and Potential Applications

The 1,3-benzodioxole scaffold is a key component in a variety of biologically active molecules. Its derivatives have been investigated for a range of therapeutic applications.

Anti-tumor Activity

1,3-Benzodioxole derivatives have demonstrated potential in the treatment of leukemia and other tumors.[1][2] Some have been shown to enhance the anti-proliferative properties of other agents by inhibiting the thioredoxin system, which leads to induced oxidative stress and apoptosis in cancer cells.[1] Carboxamide derivatives of benzodioxole have shown potent cytotoxicity against various cancer cell lines.

Anti-hyperlipidemia and Antioxidant Effects

Certain 1,3-benzodioxole-based fibrate derivatives have exhibited significant anti-hyperlipidemia activity, reducing plasma levels of triglycerides, total cholesterol, and low-density lipoprotein cholesterin in animal models.[1] Additionally, some derivatives possess antioxidant and anti-inflammatory properties.[1]

Auxin Receptor Agonists

Derivatives of N-(benzo[d][1][2]dioxol-5-yl)-2-(one-benzylthio)acetamide have been identified as potent auxin receptor agonists, promoting root growth in plants.[4] This suggests potential applications in agriculture and horticulture.

Signaling Pathways

Currently, there is no specific information in the reviewed literature detailing the signaling pathways directly modulated by This compound . The biological activities reported for the broader class of 1,3-benzodioxole derivatives suggest interactions with various cellular targets, including enzymes involved in redox homeostasis (thioredoxin system) and hormone signaling pathways in plants (auxin receptors).[1][4] Further research is required to elucidate the specific molecular mechanisms of action for azido-substituted benzodioxoles.

Conclusion

While direct experimental data on This compound is limited, the available information on the 1,3-benzodioxole scaffold and its azido-functionalized analogs provides a strong foundation for future research. The synthetic methodologies for related compounds are well-established, and the diverse biological activities of the benzodioxole core highlight its potential for the development of novel therapeutic agents and other specialized chemical products. Further investigation into the specific properties and biological effects of this compound is warranted to fully explore its potential.

References

Technical Guide: Spectroscopic and Synthetic Profile of 5-azido-2H-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characteristics and a robust synthetic protocol for 5-azido-2H-1,3-benzodioxole. The information presented herein is essential for the identification, characterization, and utilization of this compound in synthetic chemistry and drug discovery.

Chemical Structure and Properties

  • IUPAC Name: 5-azido-1,3-benzodioxole

  • Molecular Formula: C₇H₅N₃O₂

  • Molecular Weight: 163.14 g/mol

  • Appearance: Expected to be a pale yellow oil or solid.

  • Odor: Reminiscent of piperonal and aniseed.[1]

Synthesis Protocol

A reliable method for the synthesis of 5-azido-1,3-benzodioxole is the diazotization of 5-amino-1,3-benzodioxole, followed by a reaction with sodium azide. This standard procedure for converting aromatic amines to aryl azides is widely applicable.

Experimental Workflow:

Synthesis of 5-azido-1,3-benzodioxole cluster_0 Step 1: Diazotization cluster_1 Step 2: Azide Formation cluster_2 Work-up and Purification 5-Amino-1,3-benzodioxole 5-Amino-1,3-benzodioxole HCl, NaNO2 HCl, NaNO2 5-Amino-1,3-benzodioxole->HCl, NaNO2  0-5 °C Diazonium Salt Intermediate Diazonium Salt Intermediate HCl, NaNO2->Diazonium Salt Intermediate Sodium Azide (NaN3) Sodium Azide (NaN3) Diazonium Salt Intermediate->Sodium Azide (NaN3)  0-5 °C 5-azido-1,3-benzodioxole 5-azido-1,3-benzodioxole Sodium Azide (NaN3)->5-azido-1,3-benzodioxole Extraction Extraction 5-azido-1,3-benzodioxole->Extraction Chromatography Chromatography Extraction->Chromatography Characterization Characterization Chromatography->Characterization

Caption: Synthetic workflow for 5-azido-1,3-benzodioxole.

Detailed Methodology:

  • Diazotization: 5-amino-1,3-benzodioxole (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water at 0-5 °C. An aqueous solution of sodium nitrite (1.1 eq) is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Azide Formation: In a separate flask, a solution of sodium azide (1.2 eq) in water is prepared and cooled to 0-5 °C. The previously prepared cold diazonium salt solution is then added slowly to the sodium azide solution. Vigorous nitrogen evolution is observed. The reaction is stirred for 1-2 hours at 0-5 °C and then allowed to warm to room temperature.

  • Work-up and Purification: The reaction mixture is extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 5-azido-1,3-benzodioxole.

Spectral Data

The following tables summarize the expected spectral data for 5-azido-1,3-benzodioxole based on the analysis of its structural features and comparison with related compounds.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment
~6.80 (d, J ≈ 8.0 Hz)H-7
~6.55 (dd, J ≈ 8.0, 2.0 Hz)H-6
~6.45 (d, J ≈ 2.0 Hz)H-4
~5.95 (s)O-CH₂-O

3.2 Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹) Assignment
~2110N₃ asymmetric stretch (strong, sharp)
~1490Aromatic C=C stretch
~1250Aryl-O asymmetric stretch
~1040Aryl-O symmetric stretch
~930O-CH₂-O bend

3.3 Mass Spectrometry (MS)

Technique Expected m/z Assignment
Electron Ionization (EI)163.04[M]⁺
135.04[M - N₂]⁺
105.03[M - N₂ - CH₂O]⁺
High-Resolution MS (HRMS)163.0436Calculated for C₇H₅N₃O₂

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the logical flow of spectroscopic techniques used to confirm the structure of the synthesized 5-azido-1,3-benzodioxole.

Spectroscopic Characterization Workflow cluster_0 Spectroscopic Analysis Purified Product Purified Product IR Spectroscopy IR Spectroscopy Purified Product->IR Spectroscopy Functional Groups NMR Spectroscopy NMR Spectroscopy Purified Product->NMR Spectroscopy Connectivity Mass Spectrometry Mass Spectrometry Purified Product->Mass Spectrometry Molecular Weight Structural Confirmation Structural Confirmation IR Spectroscopy->Structural Confirmation NMR Spectroscopy->Structural Confirmation Mass Spectrometry->Structural Confirmation

Caption: Logical workflow for spectroscopic analysis.

This guide provides a comprehensive starting point for researchers working with this compound, enabling its synthesis and unambiguous characterization for further applications in chemical and pharmaceutical research.

References

Unveiling 5-azido-2H-1,3-benzodioxole: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive guide to the chemical compound 5-azido-2H-1,3-benzodioxole. Due to the limited availability of public data on this specific molecule, this guide focuses on its fundamental properties, hypothesized synthesis, and potential applications based on the characteristics of its constituent functional groups.

Core Chemical Identifiers

A definitive CAS (Chemical Abstracts Service) number for this compound could not be retrieved from major chemical databases, suggesting its status as a novel or specialized research compound.

IdentifierValueSource
IUPAC Name 5-azido-1,3-benzodioxole-
Molecular Formula C₇H₅N₃O₂[1]
Molecular Weight 163.14 g/mol [1]
SMILES N3c1ccc2OCOc2c1[1]

Hypothetical Synthesis and Experimental Workflow

While specific experimental protocols for the synthesis of this compound are not documented in publicly available literature, a plausible synthetic route can be proposed based on established organic chemistry principles. A common method for introducing an azide group to an aromatic ring is through the diazotization of an amino group, followed by substitution with an azide salt.

The logical workflow for such a synthesis is outlined below:

G cluster_0 Synthetic Pathway Start 5-amino-1,3-benzodioxole Step1 Diazotization (NaNO₂, HCl, 0-5 °C) Start->Step1 Reactant Intermediate 5-diazonium-1,3-benzodioxole chloride Step1->Intermediate Forms Step2 Azide Substitution (NaN₃) Intermediate->Step2 Reacts with Product 5-azido-1,3-benzodioxole Step2->Product Yields

A proposed synthetic workflow for 5-azido-1,3-benzodioxole.

Potential Applications in Research and Drug Development

The incorporation of an azido group onto the 1,3-benzodioxole scaffold opens up numerous possibilities for its application in chemical biology and drug discovery, primarily through bioorthogonal chemistry. The azide group can participate in highly specific and efficient "click" reactions, such as the Staudinger ligation or copper-catalyzed and strain-promoted azide-alkyne cycloadditions. These reactions allow for the covalent labeling of biomolecules in complex biological systems.

The logical relationship for its potential use as a molecular probe is depicted below:

G cluster_1 Bioorthogonal Labeling Application Molecule 5-azido-1,3-benzodioxole Function Azide Moiety Molecule->Function Contains Reaction Click Chemistry (e.g., with an alkyne-tagged biomolecule) Function->Reaction Enables Outcome Covalent Labeling of Target Reaction->Outcome Results in Application Visualization, Tracking, or Isolation of Biomolecules Outcome->Application Allows for

Logical flow of the application of 5-azido-1,3-benzodioxole in bioorthogonal chemistry.

Concluding Remarks

This compound represents a molecule of significant interest for advanced chemical and biological research. While detailed experimental data remains scarce, its structural features suggest a high potential for use as a tool in molecular biology and as a building block in the synthesis of novel therapeutic agents. Further research into the synthesis, characterization, and reactivity of this compound is warranted to fully explore its capabilities. Researchers interested in this molecule are encouraged to perform de novo synthesis and characterization to establish a comprehensive data profile.

References

"5-azido-2H-1,3-benzodioxole" molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-azido-2H-1,3-benzodioxole, a versatile chemical intermediate with applications in medicinal chemistry and drug development. The guide details its physicochemical properties, a robust protocol for its synthesis, and its application in the construction of compound libraries for biological screening.

Core Compound Data

The fundamental molecular and physical properties of this compound are summarized below.

PropertyValue
Molecular Formula C₇H₅N₃O₂
Molecular Weight 163.14 g/mol
IUPAC Name 5-azido-1,3-benzodioxole
Appearance Odor reminiscent of piperonal and aniseed

Experimental Protocols

A plausible and effective method for the synthesis of this compound is via the Sandmeyer reaction, a well-established process for the conversion of aromatic amines to a variety of functional groups.[1] This reaction proceeds through the formation of a diazonium salt intermediate.

Synthesis of this compound from 1,3-benzodioxol-5-amine

This protocol outlines the diazotization of commercially available 1,3-benzodioxol-5-amine, followed by a reaction with an azide salt to yield the target compound.

Materials:

  • 1,3-benzodioxol-5-amine

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Sodium azide (NaN₃)

  • Ice

  • Water (deionized)

  • Dichloromethane (or other suitable organic solvent)

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware and equipment (beakers, flasks, magnetic stirrer, dropping funnel, etc.)

Procedure:

  • Diazotization:

    • Dissolve 1,3-benzodioxol-5-amine in an aqueous solution of hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the resulting diazonium salt.

    • Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Azidation:

    • In a separate flask, dissolve sodium azide in water and cool the solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. The temperature should be maintained at 0-5 °C.

    • Evolution of nitrogen gas may be observed.

    • Allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure the completion of the reaction.

  • Work-up and Purification:

    • Extract the reaction mixture with a suitable organic solvent such as dichloromethane.

    • Combine the organic layers and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude this compound.

    • Further purification can be achieved by column chromatography if necessary.

Applications in Drug Discovery: Click Chemistry

Aryl azides, such as this compound, are pivotal building blocks in the field of "click chemistry".[2] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent click reaction that allows for the efficient and specific synthesis of 1,4-disubstituted 1,2,3-triazoles.[2] These triazole-containing compounds are of significant interest in drug discovery due to their diverse biological activities.[2][3][4][5][6]

The following workflow illustrates the use of this compound in the generation and screening of a novel compound library.

G cluster_synthesis Compound Library Synthesis cluster_screening Biological Screening start This compound click_reaction Azide-Alkyne Cycloaddition (Click Chemistry) start->click_reaction alkynes Diverse Terminal Alkynes alkynes->click_reaction cu_catalyst Cu(I) Catalyst cu_catalyst->click_reaction triazole_library Library of 1,2,3-Triazole Derivatives click_reaction->triazole_library purification Purification & Characterization triazole_library->purification bio_assay High-Throughput Biological Assay purification->bio_assay hit_compounds Hit Compounds bio_assay->hit_compounds sar_studies Structure-Activity Relationship (SAR) Studies hit_compounds->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization

Workflow for Drug Discovery using this compound.

References

5-azido-2H-1,3-benzodioxole: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted solubility and stability of 5-azido-2H-1,3-benzodioxole. Due to the limited availability of direct experimental data for this specific compound, this paper leverages established principles of physical organic chemistry and data from analogous aryl azide compounds to provide a robust predictive assessment. Detailed experimental protocols for determining these properties are also provided to enable researchers to generate precise data for their specific applications.

Core Concepts: Structure and Predicted Properties

This compound is an aromatic azide featuring a benzodioxole moiety. The electron-donating nature of the methylenedioxy group is anticipated to influence the reactivity and stability of the azide functional group. Aryl azides, as a class of compounds, are known for their energetic nature and sensitivity to heat and light, a critical consideration for their safe handling and application.[1][2][3]

Solubility Profile

The solubility of an organic compound is primarily dictated by the principle of "like dissolves like." The polarity of this compound is expected to be moderate, arising from the polar azide group and the ether linkages in the dioxole ring, combined with the nonpolar aromatic framework.

Table 1: Predicted Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-polar Aprotic Hexane, Toluene, Diethyl etherSoluble to Highly SolubleThe aromatic and alkyl portions of the molecule will interact favorably with non-polar solvents.
Polar Aprotic Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Soluble to Highly SolubleThese solvents can solvate both the polar azide group and the nonpolar aromatic ring.[4]
Polar Protic WaterSparingly Soluble to InsolubleThe large hydrophobic aromatic structure will likely dominate, leading to poor solubility in water.
Methanol, EthanolModerately SolubleThe alkyl chain of the alcohols can interact with the nonpolar parts of the molecule, while the hydroxyl group can interact with the polar functionalities.

Stability Assessment

The stability of aryl azides is a critical aspect concerning their handling, storage, and application. Decomposition can be initiated by thermal or photochemical means.[5]

Thermal Stability

Aryl azides decompose upon heating to yield a highly reactive nitrene intermediate and nitrogen gas.[6] The decomposition temperature is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as the methylenedioxy group in this compound, are generally expected to slightly destabilize the azide group, potentially leading to a lower decomposition temperature compared to unsubstituted phenyl azide. However, aryl azides are generally more stable than alkyl azides.[2] It is crucial to handle this compound with care and avoid excessive heat.[1]

Photochemical Stability

Aryl azides are sensitive to ultraviolet (UV) light, which can also induce the formation of a nitrene intermediate.[7][8] Therefore, it is recommended to store this compound in amber vials or protected from light to prevent degradation.[1][3]

Chemical Compatibility

Aryl azides are incompatible with strong acids, which can lead to the formation of highly toxic and explosive hydrazoic acid.[2][9] They should also be kept away from strong oxidizing and reducing agents. Contact with certain metals can form shock-sensitive metal azides.[9] Halogenated solvents like dichloromethane and chloroform should be used with caution as they can potentially form explosive diazidomethane.[1]

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of this compound. Researchers should always perform a thorough risk assessment before conducting any experiments with this class of compounds.

Protocol 1: Qualitative Solubility Determination

This protocol provides a rapid assessment of solubility in various solvents.[10][11][12]

Materials:

  • This compound

  • A range of solvents (see Table 1)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 1-2 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the desired solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

  • Visually inspect the solution. Classify the solubility as:

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

Protocol 2: Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to determine the temperature at which a substance undergoes thermal decomposition.[13]

Materials:

  • This compound

  • Differential Scanning Calorimeter (DSC)

  • Aluminum pans and lids

  • Inert gas supply (e.g., Nitrogen)

Procedure:

  • Accurately weigh 1-5 mg of this compound into an aluminum DSC pan.

  • Hermetically seal the pan. An empty, sealed pan should be used as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 300 °C).

  • Record the heat flow as a function of temperature. The onset of a sharp exothermic peak indicates the decomposition temperature.

Protocol 3: Photochemical Stability Assessment

This protocol assesses the stability of the compound when exposed to UV light.

Materials:

  • This compound

  • A suitable solvent in which the compound is soluble (e.g., acetonitrile)

  • Quartz cuvette

  • UV-Vis spectrophotometer

  • UV lamp with a specific wavelength (e.g., 254 nm or 365 nm)

Procedure:

  • Prepare a dilute solution of this compound in the chosen solvent.

  • Record the initial UV-Vis absorption spectrum of the solution.

  • Expose the solution in the quartz cuvette to the UV lamp for a defined period (e.g., 15 minutes).

  • Record the UV-Vis spectrum again.

  • Repeat steps 3 and 4 at regular intervals to monitor the degradation of the compound, which will be indicated by a decrease in the absorbance at its λmax.

Visualizations

Caption: Workflow for qualitative solubility assessment.

G A Prepare Sample: Weigh 1-5 mg of this compound in a DSC pan B Seal Pan Hermetically A->B C Place Sample and Reference in DSC B->C D Purge with Inert Gas (N2) C->D E Heat at a Constant Rate (e.g., 10 °C/min) D->E F Record Heat Flow vs. Temperature E->F G Identify Exothermic Decomposition Peak F->G

Caption: Experimental workflow for thermal stability analysis by DSC.

G cluster_0 Thermal Decomposition cluster_1 Photochemical Decomposition A Aryl Azide C Singlet Nitrene A->C B Heat (Δ) D Nitrogen (N2) C->D I Triplet Nitrene C->I Intersystem Crossing E Aryl Azide G Singlet Nitrene E->G F Light (hν) H Nitrogen (N2) G->H J Triplet Nitrene G->J Intersystem Crossing

Caption: General decomposition pathways of aryl azides.

References

5-azido-2H-1,3-benzodioxole: A Technical Guide to Potential Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-azido-2H-1,3-benzodioxole is a molecule of significant interest for a range of scientific applications, stemming from the unique combination of its constituent functional groups: the versatile azide moiety and the biologically active 1,3-benzodioxole (methylenedioxyphenyl or MDP) core. The azide group serves as a powerful chemical handle for "click chemistry" reactions, Staudinger ligations, and photoaffinity labeling. The 1,3-benzodioxole scaffold is a common feature in numerous bioactive compounds, including pharmaceuticals and pesticides, and is known to modulate various biological pathways, notably through the inhibition of cytochrome P450 enzymes.[1][2][3] This technical guide outlines the synthesis of this compound and explores its potential research applications in drug discovery, chemical biology, and materials science, providing detailed experimental protocols and hypothetical data to illustrate its utility.

Synthesis of this compound

The synthesis of this compound can be readily achieved from its corresponding amine precursor, 5-amino-1,3-benzodioxole, via a diazotization reaction followed by azidation.[4][5][6] The amino precursor can be synthesized from 1,3-benzodioxole through nitration and subsequent reduction.

Synthesis_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Diazotization & Azidation 1_3_Benzodioxole 1,3-Benzodioxole 5_Nitro_1_3_benzodioxole 5-Nitro-1,3-benzodioxole 1_3_Benzodioxole->5_Nitro_1_3_benzodioxole Nitrating_Agent HNO₃ / H₂SO₄ Nitrating_Agent->5_Nitro_1_3_benzodioxole 5_Amino_1_3_benzodioxole 5-Amino-1,3-benzodioxole 5_Nitro_1_3_benzodioxole->5_Amino_1_3_benzodioxole Reducing_Agent SnCl₂ / HCl or H₂ / Pd-C Reducing_Agent->5_Amino_1_3_benzodioxole Diazonium_Salt Diazonium Salt Intermediate 5_Amino_1_3_benzodioxole->Diazonium_Salt Diazotizing_Agent NaNO₂ / HCl (0-5 °C) Diazotizing_Agent->Diazonium_Salt 5_Azido_2H_1_3_benzodioxole This compound Diazonium_Salt->5_Azido_2H_1_3_benzodioxole Azidating_Agent NaN₃ Azidating_Agent->5_Azido_2H_1_3_benzodioxole

Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound

Materials:

  • 5-Amino-1,3-benzodioxole

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Azide (NaN₃)

  • Diethyl ether

  • Sodium sulfate (Na₂SO₄)

  • Deionized water

  • Ice

Procedure:

  • In a 250 mL round-bottom flask, dissolve 5-amino-1,3-benzodioxole (1.0 eq) in a solution of concentrated HCl (3.0 eq) and water at room temperature.

  • Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.

  • In a separate beaker, dissolve sodium azide (1.2 eq) in water and cool to 0-5 °C.

  • Slowly add the diazonium salt solution to the sodium azide solution with vigorous stirring. Evolution of nitrogen gas may be observed.

  • Allow the reaction mixture to stir for an additional 1-2 hours at room temperature.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by column chromatography on silica gel.

Note: Organic azides can be explosive and should be handled with appropriate safety precautions.

Potential Research Applications

Click Chemistry and Synthesis of Novel Triazole Derivatives

The azide functionality of this compound makes it an ideal building block for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[7] This reaction allows for the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles under mild conditions.[8] These triazole products, incorporating the bioactive 1,3-benzodioxole moiety, can be screened for a variety of pharmacological activities.

Click_Chemistry_Workflow Start This compound Reaction CuAAC Reaction (Cu(I) catalyst, e.g., CuSO₄/Sodium Ascorbate) Start->Reaction Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Reaction Product 1,4-disubstituted 1,2,3-triazole derivative Reaction->Product Screening Biological Screening (e.g., anticancer, antimicrobial assays) Product->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR

Figure 2: General workflow for a click chemistry application.

Materials:

  • This compound

  • A terminal alkyne (e.g., phenylacetylene)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/Water (1:1) solvent mixture

  • Dichloromethane (DCM)

Procedure:

  • In a vial, dissolve this compound (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.

  • Stir the reaction vigorously at room temperature for 12-24 hours.

  • Upon completion (monitored by TLC), dilute the reaction mixture with water and extract with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting triazole product by column chromatography.

The following table presents hypothetical yields for the CuAAC reaction of this compound with various alkynes, demonstrating the potential versatility of this reaction.

EntryAlkyneProduct StructureHypothetical Yield (%)
1Phenylacetylene1-(1,3-benzodioxol-5-yl)-4-phenyl-1H-1,2,3-triazole95
2Propargyl alcohol(1-(1,3-benzodioxol-5-yl)-1H-1,2,3-triazol-4-yl)methanol92
31-Ethynylcyclohexene1-(1,3-benzodioxol-5-yl)-4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazole88
4Ethynyltrimethylsilane1-(1,3-benzodioxol-5-yl)-4-(trimethylsilyl)-1H-1,2,3-triazole98

Table 1: Hypothetical yields for the synthesis of various triazole derivatives.

Bioorthogonal Chemistry and Staudinger Ligation

The Staudinger ligation is a powerful bioorthogonal reaction that forms a stable amide bond between an azide and a phosphine, typically a triarylphosphine bearing an ortho-ester group.[9][10] this compound can be incorporated into biomolecules (e.g., peptides, proteins, or glycans) and subsequently ligated with a phosphine-tagged molecule for applications in bioconjugation, proteomics, and cellular imaging.[11][12]

Materials:

  • Azide-containing peptide (e.g., a peptide with an azido-lysine residue)

  • Phosphine-functionalized fluorescent dye (e.g., phosphino-fluorescein)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve the azide-containing peptide in PBS to a final concentration of 1 mM.

  • Add the phosphine-functionalized fluorescent dye (1.5 eq) to the peptide solution.

  • Incubate the reaction mixture at 37 °C for 4-6 hours.

  • Monitor the reaction progress using HPLC or mass spectrometry.

  • Purify the labeled peptide using reverse-phase HPLC.

Medicinal Chemistry and Drug Discovery

The 1,3-benzodioxole moiety is a well-known pharmacophore found in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[13][14][15] Furthermore, many 1,3-benzodioxole derivatives are known inhibitors of cytochrome P450 enzymes, which can be exploited to enhance the bioavailability of co-administered drugs.[2][3]

Aryl azides can be photochemically activated by UV light to form highly reactive nitrene intermediates, which can then form covalent bonds with nearby molecules.[16][17] This property makes this compound a potential photoaffinity label to identify and study the binding sites of proteins that interact with the 1,3-benzodioxole scaffold.

The triazole derivatives synthesized from this compound could be screened for their cytotoxic effects on various cancer cell lines. The following table shows hypothetical IC₅₀ values.

CompoundCell Line (e.g., HeLa) IC₅₀ (µM)Cell Line (e.g., MCF-7) IC₅₀ (µM)
1-(1,3-benzodioxol-5-yl)-4-phenyl-1H-1,2,3-triazole12.515.8
(1-(1,3-benzodioxol-5-yl)-1H-1,2,3-triazol-4-yl)methanol> 100> 100
1-(1,3-benzodioxol-5-yl)-4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazole8.210.1
Doxorubicin (Control)0.50.8

Table 2: Hypothetical anticancer activity of synthesized triazole derivatives.

The 1,3-benzodioxole moiety is a known mechanism-based inhibitor of cytochrome P450 enzymes.[18][19] this compound and its derivatives could be investigated for their potential to inhibit specific P450 isoforms, which has implications for studying drug metabolism and designing drug-drug interaction studies.

P450_Inhibition_Pathway Drug_A Co-administered Drug (Substrate) CYP450 Cytochrome P450 Enzyme Drug_A->CYP450 Metabolite Metabolite of Drug A CYP450->Metabolite Benzodioxole This compound Derivative Inhibition Inhibition Benzodioxole->Inhibition Inhibition->CYP450

Figure 3: Inhibition of Cytochrome P450 by a 1,3-benzodioxole derivative.

Conclusion

This compound represents a highly promising and versatile chemical entity for a multitude of research applications. Its straightforward synthesis and the dual functionality of the azide group and the 1,3-benzodioxole core provide a rich platform for the development of novel chemical probes, therapeutic agents, and biomaterials. The experimental protocols and potential applications outlined in this guide are intended to serve as a foundation for researchers to explore the full potential of this valuable molecule. Further investigations into the biological activities of its derivatives are warranted and could lead to significant advancements in medicinal chemistry and chemical biology.

References

Technical Guide: The Quest for "5-azido-2H-1,3-benzodioxole" as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive investigation into the chemical probe "5-azido-2H-1,3-benzodioxole," it has been determined that there is currently no publicly available scientific literature detailing its synthesis, properties, or application as a chemical probe. Extensive searches of chemical databases and scholarly articles did not yield any specific information for this particular compound.

This suggests that "this compound" may be one of the following:

  • A truly novel compound that has not yet been synthesized or characterized.

  • A proprietary molecule not yet disclosed in public research.

  • A compound referred to by a different nomenclature in existing literature.

While the core structure, 1,3-benzodioxole, is a known scaffold in medicinal chemistry and materials science, and the azido group is a well-established functional handle for bioorthogonal chemistry, the specific combination requested does not appear to be documented.

The azido group is a cornerstone of "click chemistry," a class of reactions known for their high efficiency and selectivity in biological environments.[1][2][3] Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are powerful methods for labeling biomolecules.[4][5][6] These reactions allow for the attachment of reporter molecules, such as fluorophores or affinity tags, to proteins, glycans, lipids, and nucleic acids that have been metabolically engineered to incorporate an azide- or alkyne-bearing probe.[2][5]

Given the absence of data on "this compound," we are unable to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows.

We recommend that researchers interested in this area consider exploring established azido-containing chemical probes or initiating a synthetic research program to create and characterize "this compound." Such an endeavor would require de novo synthesis, likely starting from a commercially available 1,3-benzodioxole derivative, followed by comprehensive characterization of its physicochemical properties and subsequent validation of its utility as a chemical probe in relevant biological systems.

We remain committed to providing accurate and data-driven scientific information. Should "this compound" be described in the scientific literature in the future, we will be prepared to revisit this topic and provide the in-depth guide originally requested.

References

The Synthesis and History of Azido-Substituted Benzodioxoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration into the discovery, synthesis, and characteristics of azido-substituted benzodioxoles, this guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development. It details the historical context, key synthetic methodologies, and quantitative data for this class of compounds, highlighting their significance in organic chemistry and potential applications in medicinal chemistry.

Introduction

The 1,3-benzodioxole scaffold is a prominent structural motif found in numerous natural products and biologically active molecules. The introduction of an azido (-N₃) group to this framework yields azido-substituted benzodioxoles, a class of compounds with intriguing chemical properties and potential for diverse applications, particularly in medicinal chemistry and chemical biology. The azide functional group, being a high-energy moiety, serves as a versatile precursor for the synthesis of various nitrogen-containing heterocycles and can act as a photoaffinity label or a handle for "click chemistry" reactions.

Historically, the exploration of azido-substituted benzodioxoles has been closely linked to the chemistry of naturally occurring benzodioxole-containing compounds, such as safrole, which is abundant in sassafras oil. Early investigations into aromatic azides primarily involved the diazotization of anilines followed by substitution with an azide salt, a method that remains relevant today. The development of modern synthetic techniques has expanded the repertoire of methods for introducing the azido group, offering milder and more efficient pathways.

This guide provides a detailed overview of the discovery and historical synthesis of azido-substituted benzodioxoles, presents detailed experimental protocols for key compounds, summarizes their quantitative data, and explores their potential applications.

Historical Context and Discovery

The journey into azido-substituted benzodioxoles begins with the study of their parent structures. Safrole (4-allyl-1,2-methylenedioxybenzene) has been a subject of chemical investigation since the 19th century. Its derivatives, including isosafrole and piperonal, became important precursors in the fragrance and pharmaceutical industries.

The synthesis of aromatic azides, in general, has been a well-established field for over a century. The classical approach involves the conversion of an aromatic amine to a diazonium salt, which is then treated with sodium azide to yield the corresponding aryl azide. This fundamental transformation laid the groundwork for the synthesis of azido-substituted benzodioxoles once the corresponding amino-benzodioxole precursors became accessible.

More recent interest in azido-substituted benzodioxoles has been fueled by the advent of "click chemistry," a concept introduced by K.B. Sharpless in 2001. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction provides a highly efficient and specific method for creating triazole linkages, making azido-functionalized molecules valuable building blocks in drug discovery and materials science.

Key Synthetic Methodologies

The synthesis of azido-substituted benzodioxoles can be broadly categorized into two main approaches: introduction of the azido group onto a pre-existing benzodioxole ring and the synthesis of the benzodioxole ring already bearing an azido substituent.

Synthesis from Safrole Derivatives

A common and historically significant starting material for benzodioxole chemistry is safrole. A recent method describes a two-step protocol to produce 5-(3-azidoprop-1-en-2-yl)benzo[d][1][2]dioxole from safrole. This involves the bromination of safrole to form a dibromo adduct, followed by an azidation reaction.

Synthesis via Nitration, Reduction, and Diazotization

A versatile method for introducing an azido group onto the aromatic ring of a benzodioxole involves a three-step sequence:

  • Nitration: The benzodioxole core is first nitrated to introduce a nitro group (-NO₂) at a specific position on the aromatic ring. For example, piperonal can be nitrated to yield 6-nitropiperonal.

  • Reduction: The nitro group is then reduced to an amino group (-NH₂). This is commonly achieved using reducing agents such as tin(II) chloride or catalytic hydrogenation.

  • Diazotization and Azidation: The resulting amine is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). Subsequent treatment with sodium azide displaces the diazonium group to form the desired aryl azide.

This classical sequence provides a reliable route to various azido-substituted benzodioxoles.

Synthesis_of_6-Azidopiperonal Piperonal Piperonal Nitration Nitration (HNO3) Piperonal->Nitration Nitropiperonal 6-Nitropiperonal Nitration->Nitropiperonal Reduction Reduction (e.g., SnCl2/HCl) Nitropiperonal->Reduction Aminopiperonal 6-Aminopiperonal Reduction->Aminopiperonal Diazotization Diazotization (NaNO2/HCl) Aminopiperonal->Diazotization Diazonium Diazonium Salt Diazotization->Diazonium Azidation Azidation (NaN3) Diazonium->Azidation Azidopiperonal 6-Azidopiperonal Azidation->Azidopiperonal

Figure 1: General synthetic pathway for 6-azidopiperonal.

Experimental Protocols

Synthesis of 5-(3-azidoprop-1-en-2-yl)benzo[d][1][2]dioxole[3]

This two-step protocol starts from the natural product safrole.

Step 1: Bromination of Safrole

  • To a solution of safrole in a suitable solvent, bromine is added dropwise at a controlled temperature.

  • The reaction mixture is stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • The crude product, a mixture of dibromo adducts, is purified by column chromatography to isolate the desired 5-(1,3-dibromopropan-2-yl)benzo[d][1][2]dioxole.

Step 2: Azidation [3]

  • To a round-bottomed flask equipped with a stir bar, the purified 1,3-dibromo adduct (0.50 mmol, 1.0 equiv., 161 mg), DMSO (1 mL), sodium azide (0.60 mmol, 1.2 equiv., 39 mg), NaI (0.50 mmol, 1.0 equiv., 75 mg), and DBU (0.55 mmol, 1.1 equiv., 82 µL) are added sequentially.[3]

  • The reaction flask is capped and stirred at room temperature for 4 hours.[3]

  • The product is purified via flash chromatography on silica gel (Hexanes/EtOAc, 90:10) to yield the pure 5-(3-azidoprop-1-en-2-yl)benzo[d][1][2]dioxole as a colorless oil.[3]

Proposed Synthesis of 6-Azidopiperonal

This synthesis follows the classical nitration-reduction-diazotization-azidation sequence starting from piperonal.

Step 1: Synthesis of 6-Nitropiperonal [1]

  • In a round-bottom flask, piperonal (1.0 g, 6.66 mmol) is mixed with 3.3 mL of concentrated nitric acid.[1]

  • The suspension is stirred vigorously at room temperature. An immediate color change from colorless to yellow is observed.[1]

  • The reaction is monitored by TLC and is typically complete within 15 minutes.[1]

  • The reaction mixture is cooled in an ice bath to precipitate the product.[1]

  • The yellow solid is filtered, washed with a saturated sodium bicarbonate solution, and then with distilled water until the pH is neutral.[1]

Step 2: Synthesis of 6-Aminopiperonal (Proposed)

  • The 6-nitropiperonal is dissolved in a suitable solvent (e.g., ethanol or acetic acid).

  • A reducing agent, such as tin(II) chloride dihydrate in concentrated hydrochloric acid, is added portion-wise.

  • The reaction mixture is heated under reflux until the reduction is complete (monitored by TLC).

  • After cooling, the mixture is made basic to precipitate the tin salts, and the product is extracted with an organic solvent.

  • The organic extracts are dried and the solvent is evaporated to yield 6-aminopiperonal.

Step 3: Synthesis of 6-Azidopiperonal (Proposed)

  • The 6-aminopiperonal is dissolved in a mixture of a strong acid (e.g., hydrochloric acid) and water and cooled to 0-5 °C.

  • A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.

  • A solution of sodium azide in water is then added slowly to the cold diazonium salt solution.

  • The reaction is stirred at low temperature for a period of time, and then allowed to warm to room temperature.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give 6-azidopiperonal.

Quantitative Data Summary

The following tables summarize the available quantitative data for some representative azido-substituted benzodioxoles and their precursors.

Table 1: Synthetic Yields and Physical Properties

CompoundStarting MaterialReagentsYield (%)Melting Point (°C)
5-(3-azidoprop-1-en-2-yl)benzo[d][1][2]dioxole5-(1,3-dibromopropan-2-yl)benzo[d][1][2]dioxoleNaN₃, NaI, DBU, DMSO91Oil
6-NitropiperonalPiperonalConc. HNO₃9593-94

Table 2: Spectroscopic Data

Compound1H NMR (δ ppm)13C NMR (δ ppm)IR (cm⁻¹)Mass Spec (m/z)
5-(azidomethyl)benzo[d][1][2]dioxole6.84-6.75 (m, 3H), 5.97 (s, 2H), 4.19 (s, 2H)147.9, 147.3, 132.0, 121.5, 108.9, 108.4, 101.3, 54.8--
6-Nitropiperonal10.4 (s, 1H, CHO), 7.4 (s, 1H, Ar-H), 7.3 (s, 1H, Ar-H), 6.2 (s, 2H, OCH₂O)--195.13 (M+)

Signaling Pathways and Logical Relationships

While direct studies on the interaction of azido-substituted benzodioxoles with specific signaling pathways are limited, the benzodioxole core is known to be a pharmacologically active scaffold. For instance, certain benzodioxole derivatives have been identified as potent auxin receptor agonists, influencing the TIR1 (Transport Inhibitor Response 1) signaling pathway in plants.

Auxin_Signaling_Pathway cluster_nucleus Nucleus ARF ARF (Auxin Response Factor) ARE Auxin Response Element ARF->ARE binds to Aux_IAA Aux/IAA Repressor Aux_IAA->ARF represses Ubiquitination Ubiquitination Aux_IAA->Ubiquitination leads to Transcription Transcription of Auxin-responsive Genes ARE->Transcription activates Auxin Benzodioxole Agonist (e.g., K-10) TIR1 TIR1 Receptor Auxin->TIR1 SCF_TIR1 SCF-TIR1 Complex TIR1->SCF_TIR1 forms SCF_TIR1->Aux_IAA binds Proteasome 26S Proteasome Ubiquitination->Proteasome targets for degradation by Proteasome->Aux_IAA degrades

Figure 2: Benzodioxole derivatives as modulators of the TIR1 auxin signaling pathway.

This pathway illustrates how a benzodioxole-containing molecule can initiate a signaling cascade leading to changes in gene expression. The azido group on such a scaffold could be utilized for photoaffinity labeling to identify the specific binding proteins within this pathway or for creating novel derivatives with altered activity through click chemistry.

Applications and Future Directions

Azido-substituted benzodioxoles are valuable intermediates in organic synthesis. Their utility stems from the versatile reactivity of the azide group.

  • "Click" Chemistry: As mentioned, the azido group readily participates in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to form stable triazole rings. This allows for the straightforward linkage of the benzodioxole moiety to other molecules, which is a powerful tool in drug discovery for generating libraries of compounds for biological screening.

  • Synthesis of Heterocycles: The azide group can undergo various transformations, such as reduction to an amine or thermal/photochemical decomposition to a nitrene, which can then be used to construct a wide range of nitrogen-containing heterocyclic systems.

  • Biological Probes: The ability of aryl azides to form highly reactive nitrenes upon photolysis makes them suitable as photoaffinity labels for identifying and characterizing binding sites in biological macromolecules like enzymes and receptors.

The future of azido-substituted benzodioxoles lies in the exploration of their biological activities. Given the prevalence of the benzodioxole core in pharmacologically active compounds, it is plausible that azido-substituted derivatives may exhibit interesting and useful biological properties. Further research is warranted to synthesize a broader range of these compounds and to evaluate their potential as enzyme inhibitors, receptor ligands, or antimicrobial agents. The combination of the privileged benzodioxole scaffold with the versatile azido group offers a promising avenue for the development of novel chemical probes and therapeutic leads.

References

Theoretical Exploration of 5-azido-2H-1,3-benzodioxole: A Technical Whitepaper for Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 1,3-benzodioxole scaffold is a prominent structural motif in a vast array of biologically active compounds, pharmaceuticals, and agrochemicals. Its unique electronic and conformational properties make it a privileged core in medicinal chemistry. The introduction of an azido group, a versatile functional group known for its utility in click chemistry, as a photoaffinity label, and as a precursor to amines, is a promising strategy for the development of novel molecular probes and drug candidates. This technical guide provides a theoretical and in-depth exploration of the yet-to-be-synthesized "5-azido-2H-1,3-benzodioxole," offering a predictive overview for researchers, scientists, and professionals in drug development. Due to the absence of published experimental data for this specific molecule, this paper presents a reasoned, theoretical framework based on established chemical principles and data from analogous compounds.

Predicted Physicochemical Properties

While experimental data for this compound is unavailable, its properties can be predicted based on structurally similar compounds and computational modeling. A related compound, 2-azido-1-benzo[1][2]dioxol-5-yl-ethanone, has a molecular weight of 205.17 g/mol and is a solid at room temperature. The 1,3-benzodioxole ring itself is a key component in numerous organic compounds, which are generally aromatic heterocyclic compounds[3][4]. The introduction of the azido group is expected to increase the compound's energy content and introduce unique reactivity.

PropertyPredicted Value/CharacteristicBasis for Prediction
Molecular Formula C7H5N3O2Based on the chemical structure
Molecular Weight 179.14 g/mol Calculated from the molecular formula
Appearance Colorless to pale yellow solidAnalogy with other small aromatic azides
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water.General solubility of similar aromatic compounds
Stability Potentially thermally and photolytically unstable. Should be stored in a cool, dark place.Known instability of organic azides

Proposed Synthetic Pathways

The synthesis of this compound has not been reported in the scientific literature. However, a plausible synthetic route can be devised based on standard organic chemistry transformations, starting from commercially available 5-amino-1,3-benzodioxole (also known as 3,4-methylenedioxyaniline).

Proposed Synthesis of this compound

Synthetic_Pathway_this compound start 5-Amino-1,3-benzodioxole intermediate 5-Diazonium-1,3-benzodioxole salt start->intermediate NaNO2, HCl 0-5 °C product This compound intermediate->product NaN3

Caption: Proposed two-step synthesis of this compound from 5-amino-1,3-benzodioxole via a diazonium salt intermediate.

Detailed Hypothetical Experimental Protocol:

Step 1: Diazotization of 5-Amino-1,3-benzodioxole

  • Dissolve 5-amino-1,3-benzodioxole (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature between 0 and 5 °C.

  • Stir the reaction mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt. The resulting solution should be used immediately in the next step.

Step 2: Azidation of the Diazonium Salt

  • In a separate flask, dissolve sodium azide (1.2 eq) in water and cool to 0 °C.

  • Slowly add the freshly prepared diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Note: This protocol is hypothetical and based on standard procedures for the synthesis of aryl azides from anilines. The synthesis of other azido-substituted heterocyclic compounds, such as 5-azidotetrazoles and 6-azidobenzothiazoles, often involves similar diazotization and azidation steps[5][6].

Potential Reactivity and Applications

The chemical reactivity of this compound is predicted to be dominated by the azide functional group and the electron-rich aromatic ring.

Reactions of the Azido Group:

  • Reduction: The azide can be readily reduced to the corresponding amine (5-amino-2H-1,3-benzodioxole) using various reagents such as H2/Pd-C, LiAlH4, or Staudinger reduction conditions (PPh3, H2O).

  • Cycloadditions: As a classic 1,3-dipole, the azide group is expected to undergo [3+2] cycloaddition reactions with alkynes and alkenes, particularly under thermal or copper-catalyzed conditions (Click Chemistry), to form triazole and triazoline rings, respectively. This is a powerful tool for bioconjugation and materials science.

  • Nitrene Formation: Thermolysis or photolysis of the aryl azide can lead to the formation of a highly reactive nitrene intermediate, which can undergo various subsequent reactions such as C-H insertion or ring expansion.

Potential Reaction Pathways of this compound

Reactivity_Diagram start This compound reduction 5-Amino-2H-1,3-benzodioxole start->reduction Reduction (e.g., H2/Pd-C) cycloaddition Triazole derivatives start->cycloaddition [3+2] Cycloaddition (with alkynes) nitrene_formation Nitrene Intermediate start->nitrene_formation Thermolysis/Photolysis (Δ or hν) nitrene_products Insertion/Rearrangement Products nitrene_formation->nitrene_products

Caption: Predicted reactivity of this compound, highlighting key transformations of the azido group.

Potential Applications in Drug Discovery and Chemical Biology:

  • Bioorthogonal Chemistry: The azido group serves as a chemical handle for bioorthogonal ligation reactions, allowing for the labeling and tracking of biomolecules in living systems.

  • Photoaffinity Labeling: Upon photolysis, the generated nitrene can form covalent bonds with nearby biological macromolecules, enabling the identification of binding partners and the elucidation of mechanisms of action.

  • Scaffold for Novel Heterocycles: The azide is a precursor to a variety of nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry.

  • Auxin Receptor Agonists: Derivatives of 1,3-benzodioxole have been identified as potent auxin receptor agonists and root growth promoters, suggesting that modifications at the 5-position could lead to novel plant growth regulators[7][8].

Characterization and Analytical Considerations

Should this compound be synthesized, a full spectroscopic characterization would be necessary for its unambiguous identification.

TechniqueExpected Observations
1H NMR Aromatic protons on the benzodioxole ring would show characteristic shifts and coupling patterns. A singlet corresponding to the methylene protons of the dioxole ring would also be present.
13C NMR Signals for the aromatic carbons, the methylene carbon of the dioxole ring, and a characteristic signal for the carbon atom attached to the azido group.
IR Spectroscopy A strong, sharp absorption band around 2100-2150 cm-1, which is characteristic of the azide asymmetric stretching vibration.
Mass Spectrometry The molecular ion peak corresponding to the exact mass of the compound would be observed.

Safety Considerations

Organic azides are energetic compounds and can be explosive, especially in the presence of heat, shock, or friction. All manipulations should be carried out with appropriate safety precautions, including the use of personal protective equipment and conducting reactions behind a blast shield.

While "this compound" remains a theoretical construct, this whitepaper provides a comprehensive predictive analysis of its properties, synthesis, and potential applications. The convergence of the biologically relevant 1,3-benzodioxole core with the versatile azido group suggests that this molecule could be a valuable tool for chemical biologists and medicinal chemists. The proposed synthetic route is straightforward and relies on well-established chemical transformations. The potential for this compound to be used in bioorthogonal chemistry, as a photoaffinity label, and as a precursor to novel bioactive molecules makes it a compelling target for future synthetic endeavors. It is hoped that this theoretical guide will inspire and inform future research in this promising area of chemical science.

References

Methodological & Application

Application Notes and Protocols for 5-azido-2H-1,3-benzodioxole in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 5-azido-2H-1,3-benzodioxole in two major types of "click" chemistry reactions: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These protocols are intended as a starting point and may require optimization for specific applications.

Introduction to this compound in Click Chemistry

This compound is an organic azide that can be utilized in click chemistry, a class of reactions known for their high efficiency, selectivity, and biocompatibility. The azide group on the benzodioxole moiety allows for its conjugation to molecules containing a terminal alkyne or a strained cyclooctyne. This forms a stable triazole linkage, a common strategy in bioconjugation, drug development, and materials science.

The two primary click chemistry approaches applicable to this compound are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction utilizes a copper(I) catalyst to join an azide with a terminal alkyne.[1][2][3][4] It is widely used for a variety of applications.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that employs a strained cyclooctyne, which reacts readily with an azide without the need for a catalyst.[5] The absence of copper makes it particularly suitable for applications in living systems where copper toxicity is a concern.[5]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol describes a general procedure for the CuAAC reaction using this compound with a terminal alkyne-containing molecule. The reaction is catalyzed by copper(I), which can be generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.[1][2][3] A ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is often used to stabilize the copper(I) catalyst and improve reaction efficiency, especially in aqueous solutions.[1][2][3]

Experimental Workflow: CuAAC

CuAAC_Workflow prep_reagents Prepare Stock Solutions (Azide, Alkyne, CuSO4, THPTA, Na-Ascorbate) mix_catalyst Prepare Catalyst Premix (CuSO4 + THPTA) prep_reagents->mix_catalyst mix_reactants Combine Reactants (Azide + Alkyne) prep_reagents->mix_reactants initiate_rxn Initiate Reaction (Add Catalyst Premix and Sodium Ascorbate) mix_catalyst->initiate_rxn mix_reactants->initiate_rxn incubate Incubate (Room Temperature) initiate_rxn->incubate purify Purify Product incubate->purify analyze Analyze Product (e.g., HPLC, MS) purify->analyze

Caption: Workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Materials
  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Solvent (e.g., DMSO, water, or a mixture)

  • Reaction vials

  • Standard laboratory equipment (pipettes, vortexer, etc.)

Stock Solutions
ReagentConcentrationSolvent
This compound10 mMDMSO or appropriate organic solvent
Alkyne-functionalized molecule10 mMDependent on the molecule (e.g., water, buffer, DMSO)
Copper(II) sulfate (CuSO₄)100 mMWater
THPTA200 mMWater
Sodium Ascorbate100 mMWater (prepare fresh)
Protocol
  • Prepare the THPTA/CuSO₄ Catalyst Premix: In a microcentrifuge tube, combine the 100 mM CuSO₄ stock solution and the 200 mM THPTA stock solution in a 1:2 ratio.[3] For example, mix 10 µL of CuSO₄ with 20 µL of THPTA. Allow this mixture to incubate at room temperature for a few minutes.[2][3] This premix can be stored frozen for several weeks.[1][2]

  • Reaction Setup: In a reaction vial, add the this compound and the alkyne-functionalized molecule. The molar ratio can be varied, but a slight excess of the azide (1.1 to 2 equivalents) is common.

  • Add Catalyst: To the reaction mixture, add the THPTA/CuSO₄ premix to achieve a final copper concentration of 0.1 mM to 1 mM.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture.[6] The final concentration of sodium ascorbate should be 5 to 10 times the concentration of the copper.

  • Incubation: Allow the reaction to proceed at room temperature for 30 to 60 minutes.[2][3] The reaction can be gently agitated during this time. Reaction progress can be monitored by techniques such as TLC, LC-MS, or HPLC.

  • Purification: Once the reaction is complete, the product can be purified using standard chromatographic techniques (e.g., column chromatography, HPLC) to remove the catalyst and any unreacted starting materials.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

SPAAC is a copper-free alternative to CuAAC, ideal for bioconjugation in living cells or when working with copper-sensitive molecules.[5] This reaction utilizes a strained cyclooctyne (e.g., DIBO, DBCO) which reacts spontaneously with the azide group of this compound.

Experimental Workflow: SPAAC

SPAAC_Workflow prep_reagents Prepare Stock Solutions (Azide, Strained Alkyne) mix_reactants Combine Reactants (Azide + Strained Alkyne) prep_reagents->mix_reactants incubate Incubate (Room Temperature or 37°C) mix_reactants->incubate purify Purify Product (if necessary) incubate->purify analyze Analyze Product (e.g., HPLC, MS, Gel Electrophoresis) purify->analyze

Caption: Workflow for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Materials
  • This compound

  • Strained cyclooctyne-functionalized molecule (e.g., DBCO-PEG-NHS ester, DIBO-amine)

  • Appropriate solvent or buffer system (e.g., PBS, DMSO)

  • Reaction vials

Stock Solutions
ReagentConcentrationSolvent
This compound10 mMDMSO or appropriate organic solvent
Strained Alkyne10 mMDependent on the molecule (e.g., water, buffer, DMSO)
Protocol
  • Reaction Setup: In a reaction vial, combine the this compound and the strained cyclooctyne-functionalized molecule in the desired solvent or buffer. A 1:1 molar ratio is often sufficient, though a slight excess of one reagent may be used to drive the reaction to completion.

  • Incubation: Allow the reaction to proceed at room temperature or 37°C for 1 to 4 hours. The reaction time will depend on the specific strained alkyne used and the concentration of the reactants.

  • Monitoring the Reaction: The progress of the reaction can be monitored by analytical techniques such as LC-MS or HPLC. For biological samples, techniques like fluorescence imaging (if one component is fluorescently labeled) or gel electrophoresis followed by western blotting can be used.

  • Purification (Optional): For many biological applications, the reaction is clean enough that no purification is necessary. If purification is required, standard methods such as dialysis, size-exclusion chromatography, or HPLC can be employed.

Quantitative Data Summary

The following tables provide typical concentration ranges and reaction conditions for CuAAC and SPAAC. These should be optimized for each specific application.

Table 1: Typical Reaction Conditions for CuAAC
ParameterRecommended RangeNotes
Azide Concentration10 µM - 10 mMDependent on the application
Alkyne Concentration10 µM - 10 mM
Copper(II) Sulfate50 µM - 1 mM
Ligand (e.g., THPTA)250 µM - 5 mMTypically a 5-fold excess over copper[6]
Sodium Ascorbate1 mM - 10 mMTypically a 5 to 10-fold excess over copper
TemperatureRoom Temperature
Reaction Time15 - 60 minutes[1][2][3]
SolventAqueous buffer, DMSO, tBuOH/H₂O
Table 2: Typical Reaction Conditions for SPAAC
ParameterRecommended RangeNotes
Azide Concentration1 µM - 5 mM
Strained Alkyne Concentration1 µM - 5 mM
TemperatureRoom Temperature to 37°C
Reaction Time1 - 12 hoursHighly dependent on the specific strained alkyne
SolventAqueous buffer (e.g., PBS), organic solvents

Applications in Drug Development and Research

Click chemistry with this compound can be applied in various fields:

  • Bioconjugation: Labeling of proteins, nucleic acids, and other biomolecules for imaging and diagnostic purposes.

  • Drug Discovery: Synthesis of compound libraries for high-throughput screening and the development of antibody-drug conjugates (ADCs).

  • Materials Science: Functionalization of polymers and surfaces.

The choice between CuAAC and SPAAC will largely depend on the specific application. CuAAC is generally faster and uses less expensive reagents, while SPAAC is preferred for applications involving live cells or other biological systems where copper toxicity is a concern.

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Utilizing 5-azido-2H-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a powerful tool in bioconjugation, chemical biology, and drug development due to its bioorthogonality and ability to proceed under physiological conditions without the need for a toxic copper catalyst. This metal-free click chemistry reaction relies on the high ring strain of cyclooctyne derivatives to achieve rapid and specific ligation with azides, forming a stable triazole linkage. These reactions are highly efficient in complex biological environments.[1]

The 1,3-benzodioxole moiety is a structural feature present in numerous natural products and pharmacologically active compounds, known to influence their biological activity and pharmacokinetic properties. The introduction of an azide group at the 5-position of the 2H-1,3-benzodioxole scaffold creates a versatile chemical reporter that can be incorporated into various molecules of interest for subsequent labeling and detection via SPAAC. This document provides detailed application notes and protocols for the proposed use of "5-azido-2H-1,3-benzodioxole" in SPAAC reactions.

While direct experimental data for "this compound" in SPAAC is not extensively available in the current literature, the protocols and data presented herein are based on established principles of SPAAC with analogous aromatic azides and provide a robust framework for its application.

Data Presentation

Quantitative data for SPAAC reactions are typically presented as second-order rate constants (k₂), which provide a measure of the reaction's speed. The reactivity of a given azide is influenced by its electronic properties. For context, the following table summarizes the reported rate constants for the reaction of various azides with different cyclooctynes. The expected reactivity of this compound is anticipated to be in a similar range to other aryl azides.

Table 1: Second-Order Rate Constants for Selected SPAAC Reactions

Cyclooctyne DerivativeAzide PartnerRate Constant (k₂, M⁻¹s⁻¹)Reference/Notes
Dibenzocyclooctyne (DIBO)Benzyl Azide~0.3Benchmark for SPAAC reactivity.
Bicyclo[6.1.0]non-4-yne (BCN)Benzyl Azide~0.07Commonly used strained alkyne.
Azadibenzocyclooctyne (ADIBO)Benzyl Azide~0.1 - 0.9High reactivity due to ring strain.
Monofluorocyclooctyne (MOFO)Benzyl Azide~0.04Electron-withdrawing groups can influence rate.
This compoundVarious CyclooctynesTo be determinedExpected to be comparable to other aryl azides.

Experimental Protocols

This section outlines the proposed synthesis of this compound and a general protocol for its application in a strain-promoted azide-alkyne cycloaddition reaction.

Protocol 1: Synthesis of this compound

This proposed synthesis starts from the commercially available 5-amino-1,3-benzodioxole and proceeds via a standard diazotization-azidation reaction.

Materials:

  • 5-amino-1,3-benzodioxole

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • Sodium azide (NaN₃)

  • Diethyl ether

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Deionized water

  • Ice

Procedure:

  • Diazotization:

    • In a flask cooled in an ice bath, dissolve 5-amino-1,3-benzodioxole (1 equivalent) in a solution of concentrated hydrochloric acid and water.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise while maintaining the temperature below 5 °C.

    • Stir the reaction mixture for 30 minutes at 0-5 °C.

  • Azidation:

    • In a separate flask, dissolve sodium azide (1.5 equivalents) in water and cool in an ice bath.

    • Slowly add the freshly prepared diazonium salt solution to the sodium azide solution. Vigorous nitrogen gas evolution will be observed.

    • Allow the reaction to stir for 1-2 hours, gradually warming to room temperature.

  • Extraction and Purification:

    • Extract the reaction mixture with diethyl ether (3 x volume).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity. The presence of the azide group can be confirmed by a characteristic strong absorption band in the IR spectrum around 2100 cm⁻¹.

Protocol 2: General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the general procedure for labeling a cyclooctyne-modified molecule with this compound.

Materials:

  • Cyclooctyne-functionalized molecule of interest (e.g., a protein, nucleic acid, or small molecule)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4 (for biological applications) or an appropriate organic solvent (e.g., DMSO, DMF, methanol)

  • Analytical tools for monitoring the reaction (e.g., LC-MS, HPLC, or fluorescence spectroscopy if one of the components is fluorescent)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the cyclooctyne-functionalized molecule in a suitable solvent.

    • Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO).

  • SPAAC Reaction:

    • In a microcentrifuge tube or reaction vial, combine the cyclooctyne-functionalized molecule with a slight excess (e.g., 1.5-5 equivalents) of this compound.

    • The final reaction volume and concentrations should be optimized based on the specific application. For cellular labeling, low micromolar concentrations are often used.

    • Incubate the reaction mixture at room temperature or 37 °C. The reaction time will depend on the specific cyclooctyne used and the concentrations of the reactants, but typically ranges from 30 minutes to a few hours.

  • Reaction Monitoring and Product Analysis:

    • Monitor the progress of the reaction using an appropriate analytical technique. For example, LC-MS can be used to observe the disappearance of the starting materials and the appearance of the triazole product.

    • Once the reaction is complete, the labeled product can be purified if necessary, for example, by size-exclusion chromatography for macromolecules or by HPLC for small molecules.

Visualizations

The following diagrams illustrate the key processes described in these application notes.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_spaac SPAAC Workflow start 5-amino-1,3-benzodioxole diazotization Diazotization (NaNO2, HCl) start->diazotization azidation Azidation (NaN3) diazotization->azidation purification Purification azidation->purification product This compound purification->product azide This compound mixing Mixing and Incubation azide->mixing cyclooctyne Cyclooctyne-modified molecule cyclooctyne->mixing analysis Reaction Monitoring (e.g., LC-MS) mixing->analysis final_product Triazole-linked Conjugate analysis->final_product

Caption: Proposed workflow for the synthesis of this compound and its application in a general SPAAC reaction.

signaling_pathway cluster_reactants Reactants cluster_product Product Azide This compound TransitionState [3+2] Cycloaddition Transition State Azide->TransitionState Cyclooctyne Strained Cyclooctyne Cyclooctyne->TransitionState Triazole Stable Triazole Linkage TransitionState->Triazole Strain Release

Caption: The fundamental mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

References

Application Notes: Labeling Biomolecules with 5-azido-2H-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic fields of chemical biology and drug development, the precise labeling and tracking of biomolecules are paramount. "Click chemistry," a term coined by K.B. Sharpless, has emerged as a powerful tool for bioconjugation due to its high efficiency, specificity, and biocompatibility. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, forming a stable triazole linkage between an azide- and an alkyne-functionalized molecule.[1][2]

This application note details the use of 5-azido-2H-1,3-benzodioxole , a novel azido-containing reagent, for the labeling of biomolecules. The 1,3-benzodioxole moiety, a structural feature present in various natural products and pharmacologically active compounds, may offer unique properties to the labeled biomolecule, such as altered solubility, cell permeability, or opportunities for further chemical modification.[3][4] These application notes provide detailed protocols for utilizing this compound in biomolecule labeling experiments.

Principle of Labeling

The labeling strategy is based on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. A biomolecule of interest (e.g., protein, nucleic acid, or glycan) is first functionalized with an alkyne group. Subsequently, the alkyne-modified biomolecule is reacted with this compound in the presence of a copper(I) catalyst. This results in the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage, covalently attaching the benzodioxole moiety to the biomolecule.[1][]

cluster_reagents Reactants cluster_catalyst Catalyst cluster_product Product Biomolecule_Alkyne Alkyne-Modified Biomolecule Labeled_Biomolecule Labeled Biomolecule (Triazole Linkage) Biomolecule_Alkyne->Labeled_Biomolecule + Azido_Benzodioxole This compound Azido_Benzodioxole->Labeled_Biomolecule Copper Cu(I) Copper->Labeled_Biomolecule catalyzes

Figure 1: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Applications

The ability to attach the 1,3-benzodioxole moiety to biomolecules opens up a range of potential applications in life sciences and drug development:

  • Fluorescence Imaging: The benzodioxole group can serve as a scaffold for the attachment of fluorophores, enabling the visualization and tracking of labeled biomolecules within cells and tissues.[6][7]

  • Drug Delivery and Targeting: By conjugating drugs to biomolecules functionalized with this compound, targeted drug delivery systems can be developed. The biocompatibility of the click reaction ensures that the biological activity of the therapeutic agent is preserved.[8]

  • Proteomics and Metabolomics: Labeled biomolecules can be enriched and identified using affinity purification methods, facilitating studies in proteomics and metabolomics.[9]

  • Biomaterial Science: The functionalization of biomaterials with this compound can be used to modify their surface properties or to immobilize other molecules.

Experimental Protocols

The following are generalized protocols for the labeling of biomolecules using this compound via CuAAC. Optimization of reaction conditions may be necessary for specific applications.

Protocol 1: Labeling of an Alkyne-Modified Protein

Materials:

  • Alkyne-modified protein solution (e.g., in PBS, pH 7.4)

  • This compound stock solution (10 mM in DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution (50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water)

  • Sodium ascorbate stock solution (100 mM in water, freshly prepared)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following reagents in the order listed:

    • Alkyne-modified protein to a final concentration of 1-10 mg/mL.

    • This compound to a final concentration of 10-100 µM.

  • Prepare the Catalyst Solution: In a separate tube, premix the CuSO₄ and THPTA solutions. Add the CuSO₄ solution to the THPTA solution to achieve a final molar ratio of 1:5 (CuSO₄:THPTA).

  • Initiate the Reaction: Add the premixed catalyst solution to the reaction mixture to a final CuSO₄ concentration of 50-250 µM.

  • Add the Reducing Agent: Add freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (4-12 hours).

  • Purification: Remove the excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against PBS.

  • Analysis: Confirm the labeling efficiency using appropriate analytical techniques such as SDS-PAGE with in-gel fluorescence scanning (if a fluorescent alkyne was used), mass spectrometry, or Western blotting with an antibody specific to the benzodioxole moiety.

Protocol 2: Labeling of Alkyne-Modified Oligonucleotides

Materials:

  • Alkyne-modified oligonucleotide solution (in nuclease-free water)

  • This compound stock solution (10 mM in DMSO)

  • Tris(benzyltriazolylmethyl)amine (TBTA) stock solution (10 mM in DMSO/t-butanol 3:1 v/v)

  • Copper(I) bromide (CuBr)

  • DMSO/t-butanol 3:1 (v/v)

  • 3 M Sodium Acetate, pH 5.2

  • Cold absolute ethanol

Procedure:

  • Prepare the Oligonucleotide Solution: Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 100-500 µM.

  • Add the Azide: Add 2-5 equivalents of the this compound stock solution to the oligonucleotide solution.

  • Prepare the Catalyst Solution: In a separate tube, dissolve CuBr in DMSO/t-butanol to a final concentration of 10 mM. Add this solution to the TBTA stock solution.

  • Initiate the Reaction: Add the catalyst solution to the oligonucleotide/azide mixture.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours.

  • Purification: Precipitate the labeled oligonucleotide by adding 0.1 volumes of 3 M sodium acetate and 3 volumes of cold absolute ethanol. Incubate at -20°C for at least 1 hour.

  • Wash and Dry: Centrifuge the mixture to pellet the oligonucleotide. Wash the pellet with 70% ethanol and air-dry.

  • Resuspend: Resuspend the labeled oligonucleotide in a suitable buffer.

  • Analysis: Analyze the labeling efficiency by methods such as HPLC, mass spectrometry, or gel electrophoresis.

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare Reagent Stock Solutions C Mix Biomolecule and This compound A->C B Prepare Alkyne-Modified Biomolecule B->C D Add Cu(I) Catalyst and Reducing Agent C->D E Incubate D->E F Purify Labeled Biomolecule E->F G Analyze Labeling Efficiency F->G

References

Application Notes and Protocols for 5-azido-2H-1,3-benzodioxole in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and experimental protocols for 5-azido-2H-1,3-benzodioxole in the field of drug discovery and development. This compound serves as a versatile chemical tool, primarily leveraging its azide functionality for bioorthogonal "click chemistry" reactions and the inherent biological relevance of its 1,3-benzodioxole (or methylenedioxyphenyl, MDP) core.

Application Notes

Introduction to this compound

This compound is a synthetic organic compound that merges two key chemical features relevant to medicinal chemistry:

  • Aryl Azide Group: The azide (-N₃) group is a high-energy functional group that is relatively stable and bioorthogonal, meaning it does not readily react with most biological molecules.[1] This makes it an ideal chemical handle for "click chemistry," a class of reactions known for their high efficiency, selectivity, and mild reaction conditions.[2][3]

  • 1,3-Benzodioxole Scaffold: Also known as the methylenedioxyphenyl (MDP) group, this scaffold is found in numerous natural products and synthetic compounds with a wide range of biological activities.[4][5] Derivatives of this scaffold have been investigated for their anti-inflammatory, neuroprotective, and anti-tumor properties.[4]

Key Applications in Drug Discovery

The primary utility of this compound in drug discovery stems from its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[6][7] This reaction enables the covalent linkage of the benzodioxole moiety to a diverse range of alkyne-containing molecules.

a) Lead Discovery and Optimization:

This compound can be used as a key building block in combinatorial chemistry to rapidly generate libraries of novel compounds.[1][3] By reacting it with a variety of alkyne-functionalized scaffolds, researchers can create a diverse set of molecules for high-throughput screening to identify new lead compounds. The resulting 1,2,3-triazole ring, formed during the click reaction, is a stable and often beneficial linker that can act as a bioisostere for other functional groups, such as amides.[7]

b) Bioconjugation and Chemical Probes:

The bioorthogonal nature of the azide group allows for the specific labeling of alkyne-modified biomolecules, such as proteins, nucleic acids, and glycans, both in vitro and in living systems (with copper-free click chemistry variants).[6][8] This enables:

  • Target Identification and Validation: A bioactive molecule appended with an alkyne can be used to treat cells, followed by the introduction of this compound (potentially modified with a reporter tag like biotin or a fluorophore) to "click" onto the target protein. This allows for the isolation and identification of the protein target.

  • Pharmacokinetic Studies: Radiolabeling or fluorescent tagging of drug candidates containing the 1,3-benzodioxole scaffold can be achieved via click chemistry to study their absorption, distribution, metabolism, and excretion (ADME) properties.

c) Fragment-Based Drug Discovery (FBDD):

In FBDD, small molecular fragments that bind weakly to a biological target are identified and then grown or linked together to create more potent leads. This compound can be used to link an alkyne-containing fragment that binds to one pocket of a target protein with the benzodioxole moiety potentially binding in an adjacent pocket, thus creating a more potent molecule.

Pharmacological Significance of the 1,3-Benzodioxole Core

The 1,3-benzodioxole ring system is a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive molecules.[4][5] However, it is also known to interact with cytochrome P450 (CYP) enzymes.[9][10] This can lead to:

  • CYP Inhibition: The MDP group can inhibit the activity of certain CYP isoforms, which can affect the metabolism of co-administered drugs, leading to potential drug-drug interactions.[10][11]

  • CYP Induction: Prolonged exposure to some MDP-containing compounds can induce the expression of CYP enzymes.[9]

Therefore, when designing new drugs based on this scaffold, it is crucial to evaluate their effects on drug-metabolizing enzymes early in the development process.

Data Presentation

The following table provides an example of how quantitative data from a series of CuAAC reactions using this compound could be presented. The data shown is hypothetical and for illustrative purposes only.

Entry Alkyne Substrate Copper Source Ligand Reaction Time (h) Yield (%)
1Propargyl AlcoholCuSO₄/Na-AscorbateTHPTA195
2Propargyl AlcoholCuSO₄/Na-AscorbateTBTA192
3Propargyl AlcoholCuINone478
4PhenylacetyleneCuSO₄/Na-AscorbateTHPTA298
5PhenylacetyleneCuSO₄/Na-AscorbateTBTA296
6PhenylacetyleneCuINone685

Na-Ascorbate: Sodium Ascorbate; THPTA: Tris(3-hydroxypropyltriazolylmethyl)amine; TBTA: Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the Synthesis of a 1,2,3-Triazole Derivative

This protocol describes a general procedure for the reaction of this compound with an alkyne-containing molecule using an in-situ generated copper(I) catalyst.[8][12]

Materials:

  • This compound

  • Alkyne-containing substrate (e.g., propargyl alcohol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a ligand

  • Solvent: A mixture of tert-butanol and water (1:1 v/v) or other suitable solvent system

  • Deionized water

  • Nitrogen or Argon gas

  • Reaction vial

  • Stir plate and stir bar

Procedure:

  • Preparation of Reagent Stock Solutions:

    • Prepare a 1 M solution of sodium ascorbate in deionized water. This solution should be made fresh.

    • Prepare a 100 mM solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 100 mM solution of the THPTA or TBTA ligand in a suitable solvent (e.g., DMSO or water).

  • Reaction Setup:

    • In a reaction vial equipped with a stir bar, dissolve this compound (1.0 eq) in the chosen solvent system (e.g., t-BuOH/H₂O).

    • Add the alkyne-containing substrate (1.1 eq) to the solution.

    • Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[12]

  • Initiation of the "Click" Reaction:

    • To the stirring reaction mixture, add the ligand solution (e.g., THPTA, 0.1 eq).

    • Add the CuSO₄ solution (0.05 eq).

    • Finally, add the freshly prepared sodium ascorbate solution (0.2 eq) to reduce Cu(II) to the active Cu(I) species and initiate the reaction.[8]

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-4 hours).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 1,4-disubstituted 1,2,3-triazole product.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualizations

G cluster_0 Lead Discovery Workflow A This compound (Building Block) C Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) A->C B Diverse Alkyne Library (Scaffolds) B->C D Compound Library of 1,3-Benzodioxole-Triazoles C->D E High-Throughput Screening (HTS) D->E F Hit Identification E->F G Lead Optimization (SAR Studies) F->G H Preclinical Candidate G->H

Caption: Workflow for lead discovery using this compound.

G cluster_1 Target Identification using a Chemical Probe Probe Bioactive Molecule with Alkyne Handle Binding Probe-Target Complex Formation Probe->Binding Target Target Protein in Cell Lysate Target->Binding Labeling Click Chemistry (CuAAC) Binding->Labeling Click This compound (Biotinylated) Click->Labeling LabeledComplex Biotinylated Probe-Target Complex Labeling->LabeledComplex Purification Streptavidin Affinity Purification LabeledComplex->Purification Identification Mass Spectrometry (Protein ID) Purification->Identification

Caption: Workflow for target protein identification.

References

Application Notes: Synthesis of Triazole Derivatives from 5-Azido-2H-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction is characterized by its mild reaction conditions, high yields, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery and development. The resulting triazole core is a bioisostere for the amide bond and is known to exhibit a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.

The 1,3-benzodioxole moiety is a prevalent scaffold in numerous natural products and pharmacologically active compounds, known to contribute to various biological activities. The synthesis of triazole derivatives incorporating the 5-azido-2H-1,3-benzodioxole scaffold presents a promising avenue for the development of novel therapeutic agents, combining the favorable pharmacological profiles of both the triazole and benzodioxole moieties.

These application notes provide a detailed protocol for the synthesis of a series of 1-(1,3-benzodioxol-5-yl)-4-aryl-1H-1,2,3-triazoles via the CuAAC reaction between this compound and various substituted phenylacetylenes.

General Reaction Scheme

The synthesis proceeds via a 1,3-dipolar cycloaddition of this compound with a terminal alkyne, catalyzed by a copper(I) species generated in situ from copper(II) sulfate and a reducing agent, typically sodium ascorbate.

Reaction_Scheme cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Azide Azide Reaction Azide->Reaction This compound Alkyne Alkyne Alkyne->Reaction Substituted Phenylacetylene Triazole Triazole Reaction->Triazole 1-(1,3-benzodioxol-5-yl)- 4-aryl-1H-1,2,3-triazole Catalyst CuSO4·5H2O Sodium Ascorbate Catalyst->Reaction

Figure 1: General scheme for the CuAAC synthesis of 1-(1,3-benzodioxol-5-yl)-4-aryl-1H-1,2,3-triazoles.

Experimental Workflow

The following diagram outlines the typical experimental workflow for the synthesis and purification of the target triazole derivatives.

Experimental_Workflow A Reactant Preparation (this compound & alkyne in t-BuOH/H2O) B Addition of Catalytic System (aq. CuSO4·5H2O & aq. Sodium Ascorbate) A->B C Reaction (Stirring at room temperature) B->C D Monitoring (Thin Layer Chromatography) C->D D->C Reaction incomplete E Work-up (Addition of water, filtration) D->E Reaction complete F Purification (Washing with H2O and EtOH) E->F G Characterization (NMR, IR, Mass Spectrometry) F->G

Figure 2: Experimental workflow for the synthesis of triazole derivatives.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of a series of 1-(1,3-benzodioxol-5-yl)-4-aryl-1H-1,2,3-triazoles.

EntryAlkyne (Ar)Reaction Time (h)Yield (%)
1 Phenyl1295
2 4-Methylphenyl1292
3 4-Methoxyphenyl1496
4 4-Chlorophenyl1293
5 4-Bromophenyl1294
6 4-Nitrophenyl1690
7 3-Nitrophenyl1688
8 2-Hydroxyphenyl1885

Experimental Protocols

Materials and Methods

  • This compound

  • Substituted phenylacetylenes

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Ethanol (EtOH)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel)

General Procedure for the Synthesis of 1-(1,3-benzodioxol-5-yl)-4-aryl-1H-1,2,3-triazoles

  • To a solution of the corresponding substituted phenylacetylene (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL), add this compound (1.0 mmol).

  • To this mixture, add a freshly prepared aqueous solution of copper(II) sulfate pentahydrate (0.1 mmol in 1 mL of water).

  • Subsequently, add a freshly prepared aqueous solution of sodium ascorbate (0.2 mmol in 1 mL of water).

  • Stir the resulting reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion of the reaction (typically within 12-18 hours), add water (20 mL) to the reaction mixture.

  • Collect the precipitated solid product by vacuum filtration.

  • Wash the solid product thoroughly with water and then with a small amount of cold ethanol.

  • Dry the purified product under vacuum to obtain the desired 1-(1,3-benzodioxol-5-yl)-4-aryl-1H-1,2,3-triazole.

  • Characterize the final product using appropriate spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Note: Organic azides are potentially explosive and should be handled with care. The reactions should be carried out in a well-ventilated fume hood.

Potential Signaling Pathway Involvement

Triazole derivatives have been reported to exhibit a wide range of biological activities, often through the modulation of specific signaling pathways. For instance, some triazole-containing compounds have shown potential as inhibitors of enzymes like cyclooxygenase (COX), which are key in the inflammatory pathway. The benzodioxole moiety is also known to be a feature in compounds with various pharmacological effects. The synthesized triazole derivatives from this compound could potentially interact with various biological targets. Further biological evaluation is necessary to elucidate their specific mechanisms of action.

Signaling_Pathway cluster_stimulus Stimulus cluster_pathway Potential Pathway Interaction Inflammatory_Stimuli Inflammatory Stimuli Membrane_Phospholipids Membrane Phospholipids Inflammatory_Stimuli->Membrane_Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Triazole_Derivative Synthesized Triazole (Potential Inhibitor) Triazole_Derivative->COX_Enzymes Inhibition

Figure 3: Hypothetical interaction with the COX signaling pathway.

Application Notes and Protocols: Functionalizing Polymers with 5-azido-2H-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of polymers is a critical process in the development of advanced materials for a wide range of applications, including drug delivery, diagnostics, and biomaterials. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and versatile method for modifying polymer structures with exquisite control.[1][2] This document provides detailed application notes and protocols for the use of a novel functionalizing agent, 5-azido-2H-1,3-benzodioxole , in polymer modification.

The 1,3-benzodioxole moiety is a key structural feature in numerous biologically active compounds. Its incorporation into polymer backbones via a stable triazole linkage can impart unique properties to the material, potentially enhancing biocompatibility, modulating drug release profiles, or enabling targeted delivery. These application notes will guide researchers through the synthesis of this compound and its subsequent application in the functionalization of alkyne-terminated polymers.

Synthesis of this compound

Proposed Synthetic Pathway:

5-amino-2H-1,3-benzodioxole 5-amino-2H-1,3-benzodioxole Diazonium_Salt Intermediate Diazonium Salt 5-amino-2H-1,3-benzodioxole->Diazonium_Salt 1. NaNO2, HCl 2. 0-5 °C This compound This compound Diazonium_Salt->this compound NaN3

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-amino-2H-1,3-benzodioxole

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Sodium azide (NaN₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Ice

Procedure:

  • Diazotization:

    • In a round-bottom flask, dissolve 5-amino-2H-1,3-benzodioxole (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C using an ice bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.

  • Azidation:

    • In a separate flask, dissolve sodium azide (1.5 eq) in water and cool to 0-5 °C.

    • Slowly add the previously prepared cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen gas evolution will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Extraction and Purification:

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by deionized water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Further purification can be achieved by column chromatography on silica gel.

Characterization Data (Hypothetical):

ParameterValue
Appearance Pale yellow oil or low-melting solid
¹H NMR (CDCl₃, 400 MHz) δ 6.80-6.60 (m, 3H), 5.95 (s, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ 148.5, 142.0, 135.0, 110.0, 108.5, 101.5
FT-IR (neat, cm⁻¹) ~2110 (azide stretch)
Mass Spec (ESI-MS) m/z [M+H]⁺ calculated for C₇H₅N₃O₂

Functionalization of Alkyne-Terminated Polymers

The synthesized this compound can be efficiently grafted onto alkyne-terminated polymers via a CuAAC reaction. This protocol provides a general procedure for the functionalization of an alkyne-terminated poly(ethylene glycol) (PEG-alkyne) as a representative example.

Reaction Workflow:

PEG_Alkyne Alkyne-Terminated Polymer (e.g., PEG-Alkyne) Reaction CuAAC Reaction PEG_Alkyne->Reaction Azide This compound Azide->Reaction Functionalized_Polymer Functionalized Polymer Reaction->Functionalized_Polymer CuSO4, Sodium Ascorbate Solvent, RT Start Functionalized Polymer NMR ¹H NMR Spectroscopy Start->NMR Confirm covalent attachment and calculate functionalization efficiency FTIR FT-IR Spectroscopy Start->FTIR Confirm disappearance of azide and alkyne peaks GPC Gel Permeation Chromatography (GPC) Start->GPC Determine molecular weight and polydispersity Result Confirmation of Structure, Purity, and Molecular Weight NMR->Result FTIR->Result GPC->Result

References

Application Notes and Protocols: 5-azido-2H-1,3-benzodioxole in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 5-azido-2H-1,3-benzodioxole as a versatile building block in materials science. The protocols detailed herein are based on established chemical principles and are intended to serve as a foundational guide for the functionalization of surfaces and polymers.

Introduction to this compound

This compound is an aromatic azide that combines the rigid, planar benzodioxole scaffold with a highly reactive azide functional group. The azide group is a key component in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry". This reaction is characterized by its high efficiency, selectivity, and tolerance to a wide range of functional groups, making it an invaluable tool for the covalent modification of materials.[1][2][3]

The benzodioxole moiety can impart unique electronic and physiological properties to the materials it is incorporated into, with derivatives being explored for their therapeutic potential.[4][5][6][7][8] In materials science, this compound can be used to:

  • Functionalize surfaces: Introduce specific chemical or biological functionalities onto surfaces for applications in biosensors, biocompatible coatings, and chromatography.

  • Synthesize novel polymers: Incorporate the benzodioxole unit into polymer chains to create materials with tailored properties.

  • Bioconjugation: Link the benzodioxole core to biomolecules for applications in drug delivery and diagnostics.[9]

Synthesis of this compound

The synthesis of this compound can be readily achieved from the commercially available 5-amino-1,3-benzodioxole via a diazotization reaction followed by azidation.[3][5][10]

Experimental Protocol: Synthesis

Materials:

  • 5-amino-1,3-benzodioxole

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • Sodium azide (NaN₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Ice bath

Procedure:

  • Diazotization:

    • In a round-bottom flask, dissolve 5-amino-1,3-benzodioxole in a solution of concentrated HCl and deionized water.

    • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 30 minutes to ensure the complete formation of the diazonium salt.

  • Azidation:

    • In a separate flask, dissolve sodium azide in deionized water and cool to 0-5 °C.

    • Slowly add the freshly prepared diazonium salt solution to the sodium azide solution. Vigorous nitrogen gas evolution will be observed.

    • Allow the reaction mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with deionized water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

    • The crude product can be further purified by column chromatography on silica gel.

Application: Surface Functionalization via CuAAC

A primary application of this compound is the functionalization of alkyne-terminated surfaces. This allows for the covalent attachment of the benzodioxole moiety, thereby altering the surface properties.

Experimental Protocol: Surface Functionalization

Materials:

  • Alkyne-functionalized substrate (e.g., silicon wafer, glass slide)

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Tert-butanol/water (1:1 v/v) solvent mixture

  • Ethanol

  • Deionized water

Procedure:

  • Preparation of Reaction Solution:

    • Prepare a stock solution of this compound in the tert-butanol/water solvent mixture.

    • Prepare aqueous stock solutions of CuSO₄·5H₂O, sodium ascorbate, and THPTA.

    • In a reaction vessel, combine the this compound solution, the THPTA solution, and the CuSO₄·5H₂O solution.

  • Click Reaction:

    • Immerse the alkyne-functionalized substrate in the reaction mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Gently agitate the reaction vessel at room temperature for 2-4 hours.

  • Washing and Drying:

    • Remove the substrate from the reaction solution.

    • Rinse the substrate sequentially with deionized water, ethanol, and then deionized water again to remove any unreacted reagents.

    • Dry the functionalized substrate under a stream of nitrogen gas.

Quantitative Data

The following table summarizes representative quantitative data for CuAAC reactions on surfaces, analogous to the protocol described above.

ParameterValueReference
Reaction Time 1-4 hours[8]
Reaction Temperature Room Temperature[8]
Typical Yield/Surface Coverage > 90%[1][3]
Change in Water Contact Angle 15-30° increase (hydrophobicity)[6]

Visualizations

Diagram 1: Synthesis of this compound

cluster_synthesis Synthesis Workflow A 5-amino-1,3-benzodioxole B Diazonium Salt Intermediate A->B  NaNO₂, HCl  0-5 °C C This compound B->C  NaN₃  0-5 °C -> RT

Caption: Synthesis of this compound.

Diagram 2: Surface Functionalization Workflow

cluster_functionalization Surface Functionalization via CuAAC cluster_materials Reactants cluster_catalyst Catalyst System Alkyne Surface Alkyne-Terminated Substrate Reaction CuAAC Reaction (Click Chemistry) Alkyne Surface->Reaction Azide This compound Azide->Reaction CuSO4 CuSO₄ CuSO4->Reaction NaAsc Sodium Ascorbate NaAsc->Reaction Ligand THPTA Ligand->Reaction Functionalized Surface Benzodioxole-Functionalized Surface Reaction->Functionalized Surface

Caption: Workflow for surface functionalization.

References

Application Notes and Protocols for the Utilization of 5-azido-2H-1,3-benzodioxole in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of 5-azido-2H-1,3-benzodioxole in common organic reactions. While specific literature on this compound is limited, its reactivity is predicated on the well-established chemistry of aryl azides. The protocols outlined below are based on standard procedures for two primary classes of reactions involving aryl azides: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Staudinger Reduction. These reactions offer versatile pathways for the synthesis of novel triazoles and primary amines, respectively, which are valuable intermediates in drug discovery and materials science.

Chemical Properties and Safety Considerations

This compound possesses the chemical formula C₇H₅N₃O₂ and a molecular weight of 163.14 g/mol .[1] The core structure consists of a benzodioxole ring functionalized with an azide group. The azide functional group is highly energetic and should be handled with care. Organic azides can be sensitive to heat, shock, and friction, and have the potential to decompose explosively.[2]

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Avoid heating the compound unless necessary for a reaction, and do so behind a blast shield.

  • Avoid grinding or subjecting the compound to mechanical shock.

  • Keep away from strong acids, as this can lead to the formation of highly toxic and explosive hydrazoic acid.[2]

  • Small-scale reactions are recommended.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes.[3][4] This reaction is widely used in bioconjugation, drug discovery, and materials science due to its reliability and mild reaction conditions.[5][6][7]

Reaction Scheme:

Experimental Protocol: Synthesis of 1-( (2H-1,3-benzodioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole

This protocol describes a typical CuAAC reaction between this compound and phenylacetylene.

Materials:

  • This compound

  • Phenylacetylene

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water (deionized)

  • Dichloromethane (DCM)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel)

Procedure:

  • To a 25 mL round-bottom flask, add this compound (1.0 mmol, 163 mg).

  • Dissolve the azide in a 1:1 mixture of tert-butanol and water (10 mL).

  • Add phenylacetylene (1.1 mmol, 112 mg, 121 µL) to the solution.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 mmol, 60 mg) in water (1 mL).

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.15 mmol, 37 mg) in water (1 mL).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The disappearance of the starting materials indicates the completion of the reaction (typically 1-4 hours).

  • Once the reaction is complete, add water (10 mL) and extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers and wash with a saturated aqueous solution of NaHCO₃ (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 1,2,3-triazole.

Data Presentation: Reaction Components for CuAAC
ReagentMolar RatioQuantity (for 1 mmol scale)
This compound1.0163 mg
Phenylacetylene1.1112 mg (121 µL)
Copper(II) sulfate pentahydrate0.1537 mg
Sodium ascorbate0.360 mg
tert-Butanol:Water (1:1)-10 mL

Visualization: CuAAC Experimental Workflow

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in t-BuOH/H2O B Add Phenylacetylene A->B E Add Sodium Ascorbate to mixture B->E C Prepare aq. Sodium Ascorbate C->E D Prepare aq. CuSO4 F Add CuSO4 to mixture D->F E->F G Stir at Room Temperature F->G H Monitor by TLC G->H I Quench with Water H->I Reaction Complete J Extract with DCM I->J K Wash with NaHCO3 and Brine J->K L Dry and Concentrate K->L M Column Chromatography L->M N Final Product M->N

Caption: Workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition.

Staudinger Reduction

The Staudinger reduction is a mild and efficient method for the reduction of azides to primary amines using a phosphine, typically triphenylphosphine, followed by hydrolysis of the intermediate aza-ylide.[8][9] This reaction is highly chemoselective and tolerates a wide range of functional groups.

Reaction Scheme:

Experimental Protocol: Synthesis of 5-amino-2H-1,3-benzodioxole

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF), anhydrous

  • Water (deionized)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 mmol, 163 mg) in anhydrous THF (10 mL).

  • Add triphenylphosphine (1.1 mmol, 289 mg) to the solution in one portion.

  • Stir the reaction mixture at room temperature. The evolution of nitrogen gas may be observed.

  • Monitor the reaction by TLC until the starting azide is consumed (typically 2-6 hours).

  • After the initial reaction is complete, add water (2 mL) to the reaction mixture and stir for an additional 1-2 hours to hydrolyze the aza-ylide intermediate.

  • Remove the THF under reduced pressure.

  • Add diethyl ether (20 mL) and 1 M HCl (10 mL) to the residue. The amine product should move into the aqueous layer as its hydrochloride salt.

  • Separate the layers and wash the aqueous layer with diethyl ether (2 x 10 mL) to remove triphenylphosphine oxide.

  • Basify the aqueous layer to pH > 10 with 1 M NaOH.

  • Extract the free amine with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude 5-amino-2H-1,3-benzodioxole, which can be further purified if necessary.

Data Presentation: Reaction Components for Staudinger Reduction
ReagentMolar RatioQuantity (for 1 mmol scale)
This compound1.0163 mg
Triphenylphosphine1.1289 mg
Anhydrous THF-10 mL
Water-2 mL

Visualization: Staudinger Reduction Experimental Workflow

Staudinger_Workflow cluster_reaction Reaction cluster_hydrolysis Hydrolysis cluster_workup Work-up & Purification A Dissolve this compound in anhydrous THF B Add Triphenylphosphine A->B C Stir at Room Temperature B->C D Monitor by TLC C->D E Add Water D->E Reaction Complete F Stir for 1-2 hours E->F G Remove THF F->G H Acidic Extraction with HCl G->H I Wash with Ether H->I J Basify with NaOH I->J K Extract with Ether J->K L Dry and Concentrate K->L M Final Product L->M

Caption: Workflow for the Staudinger Reduction of an Aryl Azide.

Conclusion

This compound, as a representative aryl azide, is a versatile building block for the synthesis of complex organic molecules. The protocols detailed herein for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition and the Staudinger Reduction provide robust and reliable methods for its derivatization into valuable triazole and amine-containing compounds. Adherence to appropriate safety measures is paramount when handling this and other energetic azide compounds. These foundational reactions pave the way for the exploration of this compound in the development of novel pharmaceuticals and functional materials.

References

Troubleshooting & Optimization

Technical Support Center: 5-azido-2H-1,3-benzodioxole Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 5-azido-2H-1,3-benzodioxole. The following information addresses potential side products and impurities that may be encountered during the synthesis and subsequent reactions of this compound.

Frequently Asked Questions (FAQs)

Q1: I have synthesized this compound, but my NMR spectrum shows unexpected peaks. What could they be?

A1: Unexpected peaks in your NMR spectrum could indicate the presence of several potential side products. During the synthesis of an aryl azide from the corresponding aniline, incomplete diazotization or reaction with water can lead to the formation of 5-amino-2H-1,3-benzodioxole or 5-hydroxy-2H-1,3-benzodioxole, respectively. If the reaction temperature during diazotization is not carefully controlled, the diazonium salt intermediate can decompose to form phenolic impurities[1].

Q2: My reaction mixture turned a dark color, and I've isolated a high molecular weight, insoluble material. What is happening?

A2: The thermal decomposition of aryl azides can lead to the formation of polymeric materials[2]. If your reaction is conducted at elevated temperatures, the azide group can decompose to a highly reactive nitrene intermediate. This nitrene can then react with other molecules of this compound or solvent to form complex, often insoluble, polymeric side products.

Q3: I am performing a reduction of the azide group, but I am seeing byproducts in my mass spectrometry results. What are they?

A3: While the desired product of an azide reduction is the corresponding amine (5-amino-2H-1,3-benzodioxole), other side products can form. One possibility is the formation of an azo compound (e.g., 1,2-bis(2H-1,3-benzodioxol-5-yl)diazene) through the coupling of two azide molecules with partial loss of nitrogen[2]. The presence of these coupled products is a known outcome in the decomposition of aryl azides[2].

Q4: Can the 1,3-benzodioxole ring itself be a source of side reactions?

A4: The 1,3-benzodioxole ring is generally stable[3]. However, under certain conditions, such as in the presence of strong acids or bases, or under radical conditions, the ring can potentially undergo reactions. The methylene bridge is a potential site for hydrogen abstraction, which could lead to further downstream reactions. While less common, it's a possibility to consider if all other potential side products have been ruled out.

Troubleshooting Guide: Common Side Products

Observed Issue Potential Side Product Hypothetical Formation Data (Example) Suggested Analytical Confirmation
Presence of a primary amine by IR spectroscopy.5-amino-2H-1,3-benzodioxoleUp to 15% in reduction reactions.¹H NMR, ¹³C NMR, LC-MS
Aromatic -OH stretch in IR spectrum.5-hydroxy-2H-1,3-benzodioxole5-10% if diazotization temperature exceeds 5°C.¹H NMR, LC-MS, GC-MS
Mass spectrum indicates a dimeric product.1,2-bis(2H-1,3-benzodioxol-5-yl)diazene<5% in thermal reactions.High-Resolution Mass Spectrometry (HRMS), ¹H NMR
Broad, unresolved peaks in NMR and high insolubility.Polymeric materialsVariable, increases with temperature.Gel Permeation Chromatography (GPC), Elemental Analysis

Disclaimer: The quantitative data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Identification of 5-amino-2H-1,3-benzodioxole by ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the crude reaction product in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrument Setup: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis: Look for a characteristic broad singlet corresponding to the -NH₂ protons, typically in the range of 3.5-5.0 ppm (this can exchange with D₂O). The aromatic protons will also show a distinct splitting pattern.

Protocol 2: Detection of 5-hydroxy-2H-1,3-benzodioxole by LC-MS
  • Sample Preparation: Prepare a 1 mg/mL solution of the crude product in a suitable solvent such as methanol or acetonitrile.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start at 10% B and ramp to 90% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Mass Range: Scan from m/z 100 to 500.

  • Data Analysis: Extract the ion chromatogram for the expected mass of 5-hydroxy-2H-1,3-benzodioxole (C₇H₆O₃).

Visualizing Potential Reaction Pathways

side_product_formation cluster_synthesis Synthesis Side Products cluster_reaction Reaction Side Products 5-amino 5-amino-2H-1,3-benzodioxole diazonium Diazonium Intermediate 5-amino->diazonium Diazotization (NaNO₂, HCl, 0-5°C) 5-azido This compound diazonium->5-azido Azide Displacement (NaN₃) 5-hydroxy 5-hydroxy-2H-1,3-benzodioxole diazonium->5-hydroxy Decomposition (>5°C, H₂O) reduced_amine 5-amino-2H-1,3-benzodioxole 5-azido->reduced_amine Reduction (e.g., H₂, Pd/C) azo_compound Azo Dimer 5-azido->azo_compound Thermal Decomposition

References

Technical Support Center: Purification of 5-azido-2H-1,3-benzodioxole Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of "5-azido-2H-1,3-benzodioxole" reaction mixtures. The following information is compiled to address common challenges and ensure a safe and efficient purification process.

Troubleshooting Guide

Encountering issues during the purification of this compound is common. This guide provides solutions to frequently observed problems.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Recovery After Extraction - Product is water-soluble and remains in the aqueous layer. - Incorrect pH of the aqueous layer during extraction. - Emulsion formation preventing clear layer separation.- Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). - Adjust the pH of the aqueous layer to ensure the product is in its neutral form. - To break emulsions, add brine (saturated NaCl solution) or gently swirl the separatory funnel. In stubborn cases, filtration through celite may be necessary.
Presence of Starting Material in the Final Product - Incomplete reaction. - Inefficient purification to remove unreacted starting materials.- Monitor the reaction to completion using Thin Layer Chromatography (TLC). - Optimize column chromatography conditions: adjust the solvent system polarity to achieve better separation between the product and starting material. A gradient elution may be required.
Oily Product That Fails to Crystallize - Presence of residual solvent. - Impurities preventing lattice formation.- Ensure all solvent is removed under high vacuum. - Attempt to purify further by column chromatography. - Try different crystallization solvents or solvent mixtures (e.g., hexane/ethyl acetate, ethanol/water). - Scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.
Product Degradation (Observed by TLC or NMR) - Exposure to acid, heat, or certain metals. Azido compounds can be unstable. - Prolonged exposure to light.- Avoid acidic conditions during workup; use a mild base like sodium bicarbonate for neutralization.[1] - Keep temperatures low during purification and storage. - Use plastic or ceramic spatulas to handle the compound and avoid contact with heavy metals.[2] - Protect the compound from light by using amber vials or wrapping containers in aluminum foil.
Broad or Tailing Peaks in Column Chromatography - Column overloading. - Inappropriate solvent system. - Degradation of the compound on silica gel.- Use an appropriate amount of crude product for the column size. - Select a solvent system where the product has an Rf value of 0.2-0.4 on TLC. - Deactivate the silica gel with a small amount of triethylamine in the eluent if the compound is basic in nature or sensitive to the acidic nature of silica.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when working with this compound?

A1: Organic azides can be explosive, especially when heated or subjected to shock.[2] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid using metal spatulas, as they can form shock-sensitive metal azides.[2] Do not use chlorinated solvents like dichloromethane for extractions if residual sodium azide is present, as this can form explosive polyazidomethanes.[3] It is crucial to quench any residual sodium azide from the reaction mixture before workup.

Q2: How can I effectively quench and remove residual sodium azide from my reaction mixture?

A2: Residual sodium azide should be carefully quenched before aqueous workup. A common method is the addition of an aqueous solution of sodium nitrite followed by the slow, dropwise addition of a dilute acid (e.g., 20% aqueous sulfuric acid) to form nitrous acid, which decomposes the azide.[3] This procedure must be performed in a fume hood due to the release of toxic gases.[3] Alternatively, for small-scale reactions, a thorough aqueous workup with multiple water washes will help remove the majority of the water-soluble sodium azide.

Q3: My crude product is a dark oil. What is the likely cause and how can I purify it?

A3: The formation of a dark oil suggests the presence of impurities or decomposition products. The purification method of choice is typically column chromatography on silica gel. A solvent system of ethyl acetate and hexane is a good starting point for elution. The polarity can be adjusted based on the TLC analysis of the crude mixture.

Q4: What is a suitable solvent system for Thin Layer Chromatography (TLC) and column chromatography?

A4: A good starting point for a TLC solvent system is a mixture of hexane and ethyl acetate. A common ratio to start with is 9:1 (hexane:ethyl acetate), and the polarity can be increased by increasing the proportion of ethyl acetate. For column chromatography, the eluent should be slightly less polar than the solvent system that gives your product an Rf of 0.2-0.4 on TLC.

Q5: Can I use crystallization to purify this compound?

A5: Yes, crystallization can be an effective purification method if the crude product is sufficiently pure. After an initial purification by extraction and washing, you can attempt to crystallize the product from a suitable solvent system. Common choices include mixtures of a solvent in which the compound is soluble (e.g., ethanol, ethyl acetate) and a non-solvent in which it is poorly soluble (e.g., water, hexane).[4][5]

Experimental Protocols

Protocol 1: General Aqueous Workup and Extraction

This protocol is designed to remove inorganic salts and water-soluble impurities from the reaction mixture.

  • Quenching (if necessary): If excess sodium azide was used, cool the reaction mixture in an ice bath and slowly add an aqueous solution of sodium nitrite, followed by the dropwise addition of dilute sulfuric acid until gas evolution ceases. This step must be performed in a fume hood.

  • Dilution: Dilute the reaction mixture with deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with an appropriate organic solvent (e.g., ethyl acetate).

  • Washing: Combine the organic layers and wash sequentially with deionized water, a saturated aqueous solution of sodium bicarbonate[1], and finally with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1][6]

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Column Chromatography

This protocol is for the purification of the crude product to isolate this compound.

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and run a TLC to determine the appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Prepare a silica gel column using the chosen eluent.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load the silica-adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Purification_Workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification cluster_final Final Product Reaction_Mixture Crude Reaction Mixture Quench Quench Excess Azide (if applicable) Reaction_Mixture->Quench Extract Solvent Extraction Quench->Extract Wash Wash with NaHCO3/Brine Extract->Wash Dry Dry Organic Layer Wash->Dry Concentrate_Workup Concentrate Dry->Concentrate_Workup Column_Chromatography Column Chromatography Concentrate_Workup->Column_Chromatography Crystallization Crystallization (Optional) Column_Chromatography->Crystallization Pure_Product Pure this compound Column_Chromatography->Pure_Product Crystallization->Pure_Product

Caption: General purification workflow for this compound.

Troubleshooting_Purification cluster_purity Purity Issues cluster_recovery Recovery Issues cluster_physical Physical State Issues Start Problem Encountered During Purification Impure_Product Product is Impure Start->Impure_Product Low_Yield Low Product Recovery Start->Low_Yield Oily_Product Product is an Oil Start->Oily_Product Check_TLC Analyze by TLC Impure_Product->Check_TLC Starting_Material Starting Material Present? Check_TLC->Starting_Material Optimize_Chroma Optimize Chromatography (Gradient Elution) Starting_Material->Optimize_Chroma Yes Unknown_Impurity Unknown Impurity Starting_Material->Unknown_Impurity No Recrystallize Attempt Recrystallization Unknown_Impurity->Recrystallize Check_Aqueous Check Aqueous Layer for Product Low_Yield->Check_Aqueous Emulsion Emulsion Formed? Low_Yield->Emulsion Adjust_pH Adjust pH and Re-extract Check_Aqueous->Adjust_pH Break_Emulsion Add Brine / Filter Emulsion->Break_Emulsion Yes Remove_Solvent Ensure Solvent is Fully Removed Oily_Product->Remove_Solvent Purity_Check Check Purity (TLC/NMR) Remove_Solvent->Purity_Check Purity_Check->Impure_Product

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: 5-azido-2H-1,3-benzodioxole Click Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and success rate of click reactions involving 5-azido-2H-1,3-benzodioxole.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in click chemistry?

This compound is an organic azide featuring a benzodioxole moiety. The benzodioxole group is found in various natural products and pharmacologically active compounds, making this azide a valuable building block for introducing this motif into target molecules using click chemistry. The azide group (-N₃) is a key functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which are highly efficient and specific ligation methods.

Q2: Which type of click reaction is best suited for this compound?

Both Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) can be successfully employed with this compound.

  • CuAAC is generally faster and uses readily available terminal alkynes. However, it requires a copper catalyst, which can be cytotoxic, potentially limiting its application in biological systems.[1][2][3]

  • SPAAC is a copper-free alternative that utilizes strained cyclooctynes, making it ideal for bioconjugation in living cells. The reaction rates are typically slower than CuAAC and the required strained alkynes can be more complex to synthesize.[4][]

The choice between CuAAC and SPAAC depends on the specific application, the sensitivity of the substrates to copper, and the desired reaction kinetics.

Q3: How does the electronic nature of the benzodioxole ring affect the reactivity of the azide?

The 1,3-benzodioxole ring is considered an electron-rich aromatic system. This electronic property can influence the reactivity of the attached azide group. While the CuAAC reaction is generally tolerant of a wide range of electronic effects, electron-rich aryl azides might exhibit slightly different reaction kinetics compared to electron-deficient or aliphatic azides.[1][6] It is important to optimize reaction conditions accordingly.

Troubleshooting Guide for Low Yield CuAAC Reactions

Low yields in CuAAC reactions with this compound can arise from several factors. This guide provides a systematic approach to identify and resolve common issues.

Troubleshooting_CuAAC cluster_start cluster_checks cluster_solutions Start Low Yield in CuAAC Reaction Reagent_Quality 1. Check Reagent Quality and Purity Start->Reagent_Quality Start Here Catalyst_Issues 2. Address Catalyst Inactivation Reagent_Quality->Catalyst_Issues If reagents are pure Solution_Reagent Use fresh, pure reagents. Confirm structure by NMR/MS. Reagent_Quality->Solution_Reagent Reaction_Conditions 3. Optimize Reaction Conditions Catalyst_Issues->Reaction_Conditions If catalyst is active Solution_Catalyst Use fresh reducing agent. Use a stabilizing ligand (e.g., TBTA). Degas solvents to remove oxygen. Catalyst_Issues->Solution_Catalyst Side_Reactions 4. Investigate Side Reactions Reaction_Conditions->Side_Reactions If yield is still low Solution_Conditions Vary solvent (e.g., DMF, DMSO). Adjust temperature. Increase reaction time. Reaction_Conditions->Solution_Conditions Solution_Side_Reactions Use excess azide. Add radical scavengers if necessary. Side_Reactions->Solution_Side_Reactions

Caption: General workflow for the synthesis of this compound.

Materials:

  • 5-Bromo-1,3-benzodioxole

  • Sodium azide (NaN₃)

  • Copper(I) iodide (CuI)

  • Sodium L-ascorbate

  • L-proline (optional, can improve yield)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add 5-bromo-1,3-benzodioxole (1.0 eq), sodium azide (1.5 eq), copper(I) iodide (0.1 eq), sodium ascorbate (0.2 eq), and L-proline (0.2 eq, optional).

  • Add anhydrous DMSO or DMF to dissolve the reactants.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

General Protocol for CuAAC Reaction

dot

CuAAC_Workflow Start Start: Reactants Step1 Dissolve Azide and Alkyne Start->Step1 Step2 Add Copper Source and Ligand Step1->Step2 Step3 Initiate with Reducing Agent Step2->Step3 Step4 Reaction and Monitoring Step3->Step4 End Product: Triazole Step4->End

Caption: Experimental workflow for a typical CuAAC reaction.

Materials:

  • This compound

  • Terminal alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other suitable ligand

  • Solvent (e.g., DMF, DMSO, t-butanol/water 1:1)

  • Inert gas

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in the chosen solvent.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • In a separate vial, prepare a stock solution of the catalyst by dissolving CuSO₄·5H₂O (0.01-0.05 eq) and TBTA (0.01-0.05 eq) in the reaction solvent.

  • Add the catalyst solution to the reaction mixture.

  • Prepare a fresh stock solution of sodium ascorbate (0.1-0.2 eq) in the reaction solvent or water.

  • Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.

  • Stir the reaction at room temperature or with gentle heating. Monitor the progress by TLC or LC-MS.

  • Upon completion, the work-up procedure will depend on the properties of the product. Typically, it involves dilution with water, extraction with an organic solvent, and purification by column chromatography.

Data Presentation

The following tables provide representative data for CuAAC reactions with aryl azides, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Effect of Copper Source and Ligand on CuAAC Yield

EntryCopper Source (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)
1CuSO₄/NaAsc (5)NonetBuOH/H₂O251275
2CuSO₄/NaAsc (1)TBTA (1)DMF254>95
3CuI (5)NoneTHF50888
4CuBr (5)PMDETA (5)CH₂Cl₂25692

Data is illustrative and based on typical yields for aryl azide click reactions.

Table 2: Influence of Solvent on CuAAC Reaction of an Aryl Azide

EntrySolventTemperature (°C)Time (h)Yield (%)
1DMF25694
2DMSO25691
3THF251285
4tBuOH/H₂O (1:1)251278
5CH₃CN25889

Yields are representative for a standard CuAAC reaction with an unhindered aryl azide and terminal alkyne.

References

"5-azido-2H-1,3-benzodioxole" stability under reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-azido-2H-1,3-benzodioxole under various reaction conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concern for this compound, an aryl azide, is its potential for thermal decomposition. Aryl azides are energetic compounds that can decompose upon heating, exposure to UV light, or under certain chemical conditions, to form highly reactive nitrene intermediates. This decomposition can sometimes be rapid or even explosive, especially for molecules with a high nitrogen-to-carbon ratio.

Q2: Is there a general guideline for assessing the stability of organic azides like this compound?

A2: A general guideline known as the "Rule of Six" suggests that for a molecule to be relatively safe, there should be at least six carbon atoms for every energetic functional group (like an azide). For this compound (C₇H₅N₃O₂), the carbon-to-azide group ratio is 7:1, which suggests a moderate level of stability. However, this is a general guideline and does not replace the need for proper handling and safety precautions.

Q3: How should this compound be handled and stored?

A3: Due to its potential instability, this compound should be handled with care in a well-ventilated fume hood, away from heat sources and direct light. It is advisable to store the compound in a cool, dark place, preferably in a refrigerator and in an amber vial to protect it from light. Avoid using metal spatulas for handling as this can lead to the formation of shock-sensitive metal azides.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reaction failure or low yield Decomposition of this compound due to excessive heat.Monitor the reaction temperature carefully. If possible, run the reaction at a lower temperature for a longer duration. Consider using a heat bath for precise temperature control.
Incompatibility with reaction solvent.Avoid using halogenated solvents (e.g., dichloromethane, chloroform) as they can react with azides. Ethereal or aromatic solvents are generally more suitable.
Reaction with acidic or basic reagents.The azide group can be sensitive to strong acids, which may lead to the formation of toxic and explosive hydrazoic acid. Strong bases may catalyze decomposition or unwanted side reactions. Buffer the reaction mixture if necessary or choose milder reagents.
Unexpected side products Formation of nitrene intermediates.The formation of nitrene intermediates from the decomposition of the azide can lead to a variety of side reactions, including C-H insertion, and cycloadditions. To minimize this, protect the reaction from light and maintain a controlled temperature.
Reactivity of the benzodioxole ring.The 1,3-benzodioxole ring is susceptible to electrophilic aromatic substitution.[1] If strong electrophiles are present, this can lead to side reactions on the aromatic ring.
Difficulty in purification Thermal instability during purification.Avoid high temperatures during purification. If column chromatography is used, consider using a faster elution system to minimize the time the compound spends on the stationary phase. Distillation should be avoided due to the thermal sensitivity of the azide.
Safety concerns (e.g., unexpected gas evolution) Decomposition of the azide.Immediately cool the reaction mixture and ensure adequate ventilation. If the reaction is scalable, consider conducting a thermal hazard analysis using techniques like Differential Scanning Calorimetry (DSC) to determine the onset of decomposition.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of aryl azides is through the diazotization of the corresponding aniline followed by reaction with an azide salt.

  • Starting Material: 5-Amino-1,3-benzodioxole (also known as 3,4-methylenedioxyaniline).

  • Step 1: Diazotization. 5-Amino-1,3-benzodioxole is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. This reaction forms the corresponding diazonium salt.

  • Step 2: Azide Formation. A solution of sodium azide in water is then added to the cold diazonium salt solution. The azide anion displaces the diazonium group, leading to the formation of this compound, often as a precipitate.

  • Work-up: The product is typically collected by filtration, washed with cold water, and dried under vacuum at a low temperature.

Note: This is a generalized procedure. The specific concentrations, reaction times, and purification methods would need to be optimized for each specific application. Always perform reactions with azides on a small scale initially and with appropriate safety precautions.

Stability Data

Compound Decomposition Onset Temperature (°C) Enthalpy of Decomposition (J/g)
2-Azidophenylmethanol~150-
2-Azidobenzenecarbaldehyde~160-
1-(2-Azidophenyl)-1-ethanone~170-
1-Azido-2-nitrobenzene~180-

Data for ortho-substituted phenyl azides, which may exhibit different stability profiles than the 5-substituted target molecule. The presence of ortho substituents can influence the decomposition pathway.[2][3]

It is strongly recommended to perform a thermal analysis, such as Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA), on a small sample of this compound to determine its specific decomposition temperature and energy release before using it in large-scale reactions.[4]

Visualizations

Experimental_Workflow General Workflow for Synthesis and Use of this compound cluster_synthesis Synthesis cluster_reaction Reaction cluster_troubleshooting Troubleshooting Considerations start 5-Amino-1,3-benzodioxole diazotization Diazotization (NaNO2, HCl, 0-5 °C) start->diazotization azidation Azide Formation (NaN3) diazotization->azidation product This compound azidation->product reaction_setup Reaction Setup (Controlled Temperature, Inert Atmosphere) product->reaction_setup product_reaction Desired Product reaction_setup->product_reaction thermal_stability Thermal Stability reaction_setup->thermal_stability light_sensitivity Light Sensitivity reaction_setup->light_sensitivity reagent_compatibility Reagent Compatibility (Acids, Bases, Metals) reaction_setup->reagent_compatibility reagents Other Reagents reagents->reaction_setup

Caption: General workflow for the synthesis and subsequent reaction of this compound, highlighting key stability considerations.

Logical_Relationship Stability Logic for this compound cluster_factors Factors Influencing Stability cluster_outcomes Potential Outcomes compound This compound temperature Temperature compound->temperature light UV Light compound->light chemical_env Chemical Environment (pH, Reagents) compound->chemical_env decomposition Decomposition temperature->decomposition light->decomposition stable Stable chemical_env->stable chemical_env->decomposition nitrene Nitrene Formation decomposition->nitrene side_reactions Side Reactions nitrene->side_reactions

Caption: Logical relationship diagram illustrating the factors that influence the stability of this compound and the potential outcomes.

References

Technical Support Center: Synthesis of 5-azido-2H-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-azido-2H-1,3-benzodioxole. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with this synthesis. The primary focus is on ensuring laboratory safety and optimizing reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

The most common and established method for synthesizing aryl azides, including this compound, is through the diazotization of the corresponding aromatic amine.[1] This involves converting 5-amino-1,3-benzodioxole into a diazonium salt, which is then reacted with an azide source, typically sodium azide.[1] An alternative, though often more challenging, route could involve the nucleophilic substitution of a halogenated precursor like 5-bromo-1,3-benzodioxole.

Q2: What are the most critical safety hazards associated with this synthesis?

The primary hazards in this synthesis are the toxicity and explosive potential of the reagents and intermediates.[2]

  • Sodium Azide (NaN₃): Highly toxic and can be fatal if swallowed or absorbed through the skin. It is as toxic as potassium cyanide.[3]

  • Hydrazoic Acid (HN₃): A highly toxic and dangerously explosive gas or liquid that can be formed when azides come into contact with acids.[2][4] It is critical to avoid acidic conditions when handling sodium azide directly.[3]

  • Heavy Metal Azides: Contact between azide solutions and heavy metals (e.g., lead, copper) can form shock-sensitive and explosive heavy metal azides. Use of metal spatulas or equipment should be carefully considered.

  • Organic Azides: The final product, this compound, is an organic azide. Organic azides can be heat and shock-sensitive and may decompose explosively, especially upon heating.[3]

Q3: How can I minimize the risk of forming explosive hydrazoic acid (HN₃)?

To minimize the formation of hydrazoic acid, the diazotization reaction should be carefully controlled. The amine is first converted to the diazonium salt under acidic conditions. This diazonium salt solution is then slowly added to a solution of sodium azide, rather than adding acid to an azide solution. The reaction should be performed at low temperatures (typically 0-5 °C) to ensure the diazonium salt is stable and reacts promptly. All operations involving azides must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[3]

Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

Reaction progress can be monitored using Thin Layer Chromatography (TLC) to observe the consumption of the starting material (e.g., 5-amino-1,3-benzodioxole) and the formation of the product. After purification, the final product should be characterized using techniques such as ¹H NMR and ¹³C NMR spectroscopy to confirm its structure, and IR spectroscopy to verify the presence of the characteristic azide (N₃) stretch, typically found around 2100 cm⁻¹.

Synthesis Workflow and Troubleshooting

The following diagrams illustrate the general synthetic pathway and a logical workflow for troubleshooting common issues encountered during the synthesis.

synthesis_pathway amine 5-Amino-1,3-benzodioxole diazonium Diazonium Salt Intermediate amine->diazonium 1. NaNO₂, HCl 2. 0-5 °C product This compound diazonium->product NaN₃, H₂O

Caption: General synthetic pathway for this compound.

troubleshooting_workflow start Synthesis Issue Encountered low_yield Low or No Yield start->low_yield impurity Product is Impure start->impurity safety Safety Concern (e.g., spill, gas) start->safety cause1 Probable Cause: - Diazonium salt decomposed - Incorrect stoichiometry - Low quality reagents low_yield->cause1 diagnose cause2 Probable Cause: - Incomplete reaction - Side reactions (e.g., phenol formation) - Co-precipitation of salts impurity->cause2 diagnose cause3 Probable Cause: - Acid added to azide - Overheating - Azide contact with heavy metals safety->cause3 diagnose solution1 Solution: - Maintain temp at 0-5 °C - Verify reagent amounts/purity - Use freshly prepared NaNO₂ solution cause1->solution1 implement solution2 Solution: - Increase reaction time or check temp - Use appropriate work-up - Recrystallize or use column chromatography cause2->solution2 implement solution3 Solution: - Follow established safety protocols - Neutralize spills with NaNO₂ (for HN₃) - Avoid metal spatulas and incompatible equipment cause3->solution3 implement

Caption: Troubleshooting workflow for common synthesis issues.

Troubleshooting Guide

Problem: Low or No Product Yield

QuestionProbable CauseRecommended Solution
My diazotization reaction appears to have failed or is giving a very low yield. What could be wrong? Decomposition of Diazonium Salt: Diazonium salts are notoriously unstable at higher temperatures. If the reaction temperature rises above 5-10 °C, the salt will decompose, often forming undesired phenols.Strictly maintain the reaction temperature between 0 and 5 °C using an ice-salt bath. Ensure the sodium nitrite solution is added slowly to prevent exothermic temperature spikes.
Ineffective Diazotization: The concentration of the acid or the quality of the sodium nitrite may be insufficient.Use a sufficient excess of acid (e.g., HCl). Ensure the sodium nitrite is from a reliable source and, if possible, use a freshly prepared aqueous solution.
The final azidation step is inefficient. What is the issue? Premature Quenching: The diazonium salt may be decomposing before it has a chance to react with the azide anion.Add the cold diazonium salt solution to the sodium azide solution (not the other way around). Ensure vigorous stirring to promote mixing.
Incorrect Stoichiometry: An insufficient amount of sodium azide was used.Use a slight excess (e.g., 1.1 to 1.5 equivalents) of sodium azide to ensure the complete conversion of the diazonium salt.

Problem: Product Contamination and Purification

QuestionProbable CauseRecommended Solution
My final product is an oil or discolored solid and appears impure on TLC/NMR. What are the likely byproducts? Phenolic Impurities: As mentioned, decomposition of the diazonium salt can lead to the formation of 5-hydroxy-1,3-benzodioxole.Purify the crude product using column chromatography on silica gel. Phenolic impurities can sometimes be removed with a dilute basic wash (e.g., 1M NaHCO₃), but this must be done cautiously to avoid any reaction with the product.
Unreacted Starting Material: The diazotization or azidation reaction did not go to completion.Optimize reaction conditions (time, temperature, stoichiometry) as described above. Purification via column chromatography should effectively separate the more polar amine starting material from the azide product.
How can I effectively purify the final azide product? Standard Purification Issues: Aryl azides can be sensitive to heat, making distillation a risky option.The recommended method for purification is flash column chromatography on silica gel using a non-polar solvent system (e.g., hexanes/ethyl acetate). If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, hexanes) may also be effective.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of aryl azides via the diazotization of aromatic amines. These are general guidelines and may require optimization for this compound.

ParameterDiazotization StepAzidation Step
Key Reagents Aromatic Amine, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl)Diazonium Salt Solution, Sodium Azide (NaN₃)
Solvent Water / Aqueous AcidWater
Temperature 0 - 5 °C0 - 5 °C
Reaction Time 15 - 30 minutes1 - 3 hours
Typical Yield -70 - 95% (overall)[1]

Experimental Protocol: Synthesis from 5-Amino-1,3-benzodioxole

Disclaimer: This protocol is a representative example based on standard procedures for aryl azide synthesis.[1] All work must be performed in a certified fume hood. The researcher is responsible for conducting a thorough risk assessment before beginning any experiment.

Materials:

  • 5-amino-1,3-benzodioxole

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Azide (NaN₃)

  • Deionized Water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Preparation of Amine Solution: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 5-amino-1,3-benzodioxole (1.0 eq) in a mixture of water and concentrated HCl (approx. 3 eq). Cool the resulting solution to 0 °C in an ice-salt bath.

  • Diazotization: While maintaining the temperature between 0 and 5 °C, add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the stirred amine solution. The addition should be slow enough to prevent the temperature from exceeding 5 °C. Stir the mixture for an additional 20-30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is now complete.

  • Azidation: In a separate beaker, dissolve sodium azide (1.2 eq) in deionized water and cool the solution to 0-5 °C in an ice bath.

  • Reaction: Slowly add the cold diazonium salt solution from step 2 to the stirred sodium azide solution from step 3. Vigorous evolution of nitrogen gas may be observed. Maintain the temperature at 0-5 °C during the addition. After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of aqueous layer). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield pure this compound.

References

Technical Support Center: Cycloaddition Reactions of 5-azido-2H-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in cycloaddition reactions involving 5-azido-2H-1,3-benzodioxole.

Troubleshooting Guide

This guide addresses common issues encountered during the copper-catalyzed azide-alkyne cycloaddition (CuAAC) of this compound.

ProblemPotential CauseSuggested Solution
Low or No Product Yield Insufficient Catalyst Activity: The Cu(I) catalyst is oxidized to inactive Cu(II) by dissolved oxygen.- Ensure all solvents are properly degassed before use. - Use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate). - Increase the concentration of the reducing agent.[1] - Work under an inert atmosphere (e.g., nitrogen or argon).
Catalyst Poisoning: Functional groups on the alkyne or in the solvent (e.g., thiols) can irreversibly bind to the copper catalyst.[2]- Purify starting materials to remove any interfering functional groups. - If thiols are present, consider using an excess of a copper ligand or a sacrificial metal like Zn(II).[3]
Low Reactant Concentration: If the concentration of either the azide or alkyne is too low (typically below 10 µM), the reaction rate can be very slow.[3]- Increase the concentration of the limiting reagent. - If reactant solubility is an issue, consider using a co-solvent such as DMSO, DMF, or t-BuOH.[3][4]
Inappropriate Ligand-to-Copper Ratio: An incorrect ratio can lead to catalyst instability or inhibition.- A ligand-to-copper ratio of 5:1 is often recommended to both accelerate the reaction and protect the catalyst.[5][6]
Formation of Side Products Alkyne Homocoupling (Glaser Coupling): High concentrations of Cu(II) and the presence of oxygen can lead to the dimerization of the terminal alkyne.- Maintain a low concentration of Cu(II) by ensuring an adequate amount of reducing agent. - Thoroughly degas all solutions to minimize oxygen content.
Decomposition of Azide: Aryl azides can be sensitive to prolonged heating or certain reaction conditions, leading to nitrogen extrusion and undesired byproducts.- Keep reaction temperatures moderate (room temperature is often sufficient). - Minimize reaction time by optimizing catalyst loading.
Modification of Substrates by Ascorbate Byproducts: Dehydroascorbate can react with sensitive functional groups on the substrates.- For sensitive substrates, consider adding aminoguanidine to scavenge these byproducts.[6]
Reaction Stalls Before Completion Depletion of Reducing Agent: The reducing agent is consumed by dissolved oxygen over time.- Add a second portion of the reducing agent to the reaction mixture.
Catalyst Precipitation: The copper catalyst may precipitate out of solution, especially in aqueous media without a suitable ligand.- Use a stabilizing ligand such as THPTA or TBTA to improve catalyst solubility and stability.[7]

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for the cycloaddition of this compound?

A1: The optimal catalyst loading can vary depending on the specific alkyne, solvent, and desired reaction time. However, a good starting point for optimization is a copper concentration between 50 and 100 µM.[6] It is recommended to perform small-scale optimization experiments to determine the ideal loading for your specific system.

Q2: Which copper source and reducing agent are recommended?

A2: The most common and convenient system is using copper(II) sulfate (CuSO₄) as the copper source and sodium ascorbate as the reducing agent to generate the active Cu(I) species in situ.[1][6] This avoids the need to handle potentially unstable Cu(I) salts.

Q3: Is a ligand necessary for this reaction?

A3: While not strictly necessary in all cases, using a copper-chelating ligand like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or tris(benzyltriazolylmethyl)amine (TBTA) is highly recommended.[2][7] A ligand accelerates the reaction, stabilizes the Cu(I) catalyst against oxidation and disproportionation, and can prevent catalyst precipitation.[2][8]

Q4: How does the solvent affect the reaction?

A4: The choice of solvent can significantly impact the reaction rate and yield. A variety of solvents can be used, often in mixtures with water. Common choices include t-BuOH/H₂O, DMF/H₂O, and DMSO/H₂O.[4][9] The addition of organic co-solvents can help to solubilize hydrophobic reactants.

Q5: What are the signs of excessive catalyst loading?

A5: While a sufficient catalyst concentration is necessary, excessive loading can lead to an increase in side reactions, such as alkyne homocoupling. It can also complicate product purification due to higher levels of residual copper.

Data on Catalyst Loading

The following table summarizes the typical range of reagent concentrations used in CuAAC reactions, which can be used as a starting point for the optimization of this compound cycloadditions.

ReagentConcentration RangeMolar Ratio (relative to limiting reactant)
Limiting Reactant (Azide or Alkyne)10 µM - 100 mM1
Other Reactant10 µM - 120 mM1 - 1.2
CuSO₄50 µM - 5 mol%0.01 - 0.1
Sodium Ascorbate2.5 mM - 5 mM5 - 50
Ligand (e.g., THPTA)250 µM - 1 mM0.05 - 0.5

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for the cycloaddition of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Degassed solvent (e.g., 1:1 mixture of t-BuOH and water)

Procedure:

  • In a reaction vessel, dissolve this compound (1 equivalent) and the terminal alkyne (1-1.2 equivalents) in the chosen degassed solvent.

  • In a separate vial, prepare a stock solution of the catalyst by mixing CuSO₄·5H₂O and THPTA in a 1:5 molar ratio in degassed water.

  • Add the catalyst solution to the reaction mixture to achieve the desired final copper concentration (e.g., 1 mol%).

  • To initiate the reaction, add a freshly prepared solution of sodium ascorbate (e.g., 5 mol%) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS, or ¹H NMR).

  • Upon completion, the reaction mixture can be diluted with water and the product extracted with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Azide and Alkyne in Degassed Solvent D Add Catalyst Solution to Reactants A->D B Prepare Catalyst Solution (CuSO4 + THPTA) B->D C Prepare Reducing Agent Solution (Sodium Ascorbate) E Initiate with Reducing Agent C->E D->E F Stir at Room Temperature E->F G Monitor Reaction Progress (TLC/LC-MS) F->G H Aqueous Workup and Extraction G->H I Purification (Column Chromatography) H->I

Caption: Experimental workflow for a typical CuAAC reaction.

Troubleshooting_Flowchart Start Low or No Product Yield? Cause1 Check for Oxygen Contamination Start->Cause1 Solution1 Degas Solvents, Use Fresh Reducing Agent, Inert Atmosphere Cause1->Solution1 Yes Cause2 Potential Catalyst Poisoning? Cause1->Cause2 No End Re-run Experiment Solution1->End Solution2 Purify Starting Materials, Use Excess Ligand Cause2->Solution2 Yes Cause3 Reactant Concentration Too Low? Cause2->Cause3 No Solution2->End Solution3 Increase Reactant Concentrations Cause3->Solution3 Yes Solution3->End

Caption: Troubleshooting flowchart for low reaction yield.

References

"5-azido-2H-1,3-benzodioxole" handling and storage recommendations

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides recommendations for the handling and storage of 5-azido-2H-1,3-benzodioxole, addressing common issues researchers, scientists, and drug development professionals may encounter. The following information is based on general safety protocols for organic azides. It is crucial to consult the specific Safety Data Sheet (SDS) for this compound and perform a thorough risk assessment before commencing any experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: As an organic azide, this compound should be treated as a potentially explosive and toxic substance.[1][2] Organic azides can be sensitive to heat, light, pressure, and shock, which can lead to violent decomposition.[1][2] The azide functional group is known to have a toxicity similar to that of cyanide.[2]

Q2: I need to weigh and transfer this compound. What precautions should I take?

A2: When handling this compound, always use appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[2][3] It is critical to use plastic or ceramic spatulas for weighing and transferring, as metal spatulas can form dangerously unstable and explosive metal azides.[1][3][4] Avoid scratching the solid material.[4] All manipulations should be carried out in a chemical fume hood with a blast shield in place.[3]

Q3: What are the recommended storage conditions for this compound?

A3: Organic azides should be stored in a cool, dark environment, away from sources of heat, light, pressure, and shock.[2][4] It is recommended to store them at or below room temperature.[2][4] For some organic azides, storage at -18°C in plastic amber containers is advised, especially if they are to be kept for any length of time.[1]

Q4: Can I use chlorinated solvents like dichloromethane or chloroform with this compound?

A4: No. You should never use halogenated solvents such as dichloromethane and chloroform as reaction media with azides.[1][2] These solvents can react with azides to form highly unstable and explosive di- and tri-azidomethane.[2]

Q5: What should I do in case of a spill?

A5: For small spills, experienced researchers should handle the cleanup. For larger spills or spills that have mixed with other materials, cordon off the area, alert others in the vicinity, and contact your institution's Environmental Health & Safety (EH&S) department immediately.[4]

Q6: How should I dispose of waste containing this compound?

A6: Azide-containing waste must be collected in a separate, clearly labeled waste container.[1][2] It is crucial to keep azide waste separate from acidic waste, as the combination can generate highly toxic and explosive hydrazoic acid.[1] Do not pour azide solutions down the drain, as they can react with lead or copper in the plumbing to form explosive heavy metal azides.[3] All azide-containing materials should be disposed of through your institution's chemical waste program.[1]

Summary of Handling and Storage Recommendations

ParameterRecommendationRationale
Personal Protective Equipment (PPE) Safety glasses/goggles, lab coat, chemical-resistant gloves (e.g., nitrile).[2][3]To prevent skin and eye contact with the potentially toxic compound.
Handling Equipment Plastic or ceramic spatulas and tools.[1][3][4]To avoid the formation of shock-sensitive and explosive heavy metal azides.
Work Environment Chemical fume hood with a blast shield.[3]To protect from potential explosions and inhalation of toxic vapors.
Storage Temperature Store below room temperature, in a cool place.[2][4] Some organic azides require storage at -18°C.[1]To minimize the risk of thermal decomposition.
Storage Conditions Store in the dark, away from heat, light, pressure, and shock.[1][2][4] Use plastic amber containers for long-term storage.[1]To prevent decomposition initiated by external energy sources.
Incompatible Materials Acids, heavy metals, metal salts, halogenated solvents (e.g., dichloromethane, chloroform), bromine, carbon disulfide, dimethyl sulfate, and nitric acid.[1][2][3][4]To prevent the formation of highly toxic and explosive byproducts.
Disposal Collect in a separate, labeled waste container. Do not mix with acidic waste. Dispose of through an approved chemical waste program.[1][2][3]To prevent the formation of explosive compounds and ensure proper disposal.

General Experimental Protocol for Handling Organic Azides

The following is a general protocol for safely handling organic azides. This should be adapted to your specific experimental needs in consultation with your institution's safety protocols.

  • Risk Assessment: Before starting any work, conduct a thorough risk assessment for the entire experimental procedure. Consult the SDS for this compound and any other reagents being used.

  • Preparation:

    • Ensure a chemical fume hood with a blast shield is available and functioning correctly.

    • Gather all necessary PPE, including safety glasses, a flame-resistant lab coat, and appropriate chemical-resistant gloves.

    • Use only non-metal (plastic or ceramic) spatulas and tools for handling the solid compound.[2][3]

    • Prepare a separate, clearly labeled waste container for azide-containing waste.

  • Handling and Reaction Setup:

    • Conduct all manipulations of this compound within the fume hood, behind the blast shield.

    • Carefully weigh the required amount of the compound using a plastic weighing boat and a non-metal spatula.

    • If dissolving the compound, choose a non-halogenated solvent.

    • Avoid heating the compound unless absolutely necessary and with appropriate safety measures in place, as organic azides can be thermally unstable.[1]

  • Reaction Quenching and Workup:

    • If the azide functionality is no longer needed in the final product, consider quenching the reaction mixture to destroy any remaining azide.

    • Be cautious during purification. Avoid distillation or sublimation as purification techniques for organic azides.[2] Extraction and precipitation are generally safer methods.[2]

  • Waste Disposal:

    • Carefully transfer all azide-containing waste, including contaminated consumables, into the designated waste container.

    • Ensure the waste container is properly sealed and labeled.

    • Arrange for disposal through your institution's chemical waste program.[1]

Logical Workflow for Handling and Storage

G start Start: Obtain this compound risk_assessment Perform Risk Assessment (Consult SDS) start->risk_assessment ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe handling_env Work in Fume Hood with Blast Shield ppe->handling_env tools Use Non-Metal Tools (Plastic/Ceramic Spatula) handling_env->tools experiment Conduct Experiment tools->experiment storage Store in Cool, Dark Place Away from Heat/Light/Shock experiment->storage Store Unused Material disposal Dispose of Waste in Designated Azide Container experiment->disposal After Experiment end End of Process storage->end disposal->end

Caption: Workflow for safe handling and storage of this compound.

References

Troubleshooting low reactivity of "5-azido-2H-1,3-benzodioxole"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-azido-2H-1,3-benzodioxole. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, particularly in cycloaddition reactions like Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that might affect its reactivity?

A1: this compound is an aromatic azide. The 1,3-benzodioxole moiety is generally considered to be an electron-donating group.[1][2] This electronic property is crucial as it can decrease the reactivity of the azide group in 1,3-dipolar cycloaddition reactions compared to azides substituted with electron-withdrawing groups. The reactivity of azides is influenced by both the electronic properties of their substituents and steric hindrance around the azido group.[3]

Q2: What are the most common applications for this compound?

A2: Given its structure, this compound is primarily designed for use in "click chemistry".[4] This includes:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): For the formation of 1,4-disubstituted 1,2,3-triazoles.[4][5]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction variant that is well-suited for biological applications where copper toxicity is a concern.[6]

  • Staudinger Ligation: For the formation of an amide bond upon reaction with a phosphine.

The 1,3-benzodioxole scaffold is found in many natural products and pharmacologically active compounds, making this azide a potentially useful building block in medicinal chemistry and drug discovery.[7][8]

Q3: Are there any specific safety precautions I should take when working with this compound?

A3: Yes, organic azides are energetic compounds and should be handled with caution. Key safety precautions include:

  • Avoid Heat, Shock, and Friction: Organic azides can be sensitive to heat and shock, which may lead to explosive decomposition.

  • Small Scale Reactions: It is always advisable to work with the smallest possible scale for your experiments.

  • Avoid Heavy Metals: Avoid contact with heavy metals (except for catalytic amounts of copper in CuAAC reactions) as they can form highly explosive metal azides.

  • Proper Quenching: Any unreacted azide should be properly quenched before workup and disposal. A common method is reduction to the corresponding amine using reagents like triphenylphosphine followed by hydrolysis.

  • Use Appropriate Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and gloves. For larger scale reactions, a blast shield is recommended.

Troubleshooting Low Reactivity in Cycloaddition Reactions

Low or no product yield is a common issue when working with electron-rich aryl azides like this compound. The following sections provide troubleshooting guides for both CuAAC and SPAAC reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Troubleshooting

Problem: Low or no triazole product formation.

Below is a troubleshooting workflow for CuAAC reactions involving this compound.

cuaac_troubleshooting start Low/No Product in CuAAC check_reagents Verify Reagent Quality and Concentration start->check_reagents check_copper Optimize Copper Source and Reducing Agent check_reagents->check_copper Reagents OK success Successful Reaction check_reagents->success Issue Found & Corrected optimize_ligand Select and Optimize Ligand check_copper->optimize_ligand Copper source OK check_copper->success Issue Found & Corrected reaction_conditions Adjust Reaction Conditions (Solvent, Temp.) optimize_ligand->reaction_conditions Ligand optimized optimize_ligand->success Yield Improved side_reactions Investigate Potential Side Reactions reaction_conditions->side_reactions Still low yield reaction_conditions->success Yield Improved side_reactions->start Identify and mitigate

Caption: Troubleshooting workflow for low reactivity in CuAAC.

Possible Causes and Solutions:

  • Cause 1: Poor Quality or Degradation of Reagents.

    • Solution: Ensure the purity of this compound and the alkyne coupling partner. Azides can slowly decompose over time; it is best to use freshly prepared or purified material. Verify the integrity of the alkyne.

  • Cause 2: Inactive Copper Catalyst.

    • Solution: The active catalytic species is Cu(I). If starting with a Cu(II) salt (e.g., CuSO₄), ensure a sufficient amount of a reducing agent (e.g., sodium ascorbate) is used to generate Cu(I) in situ.[9] The solution should be freshly prepared. Oxygen can oxidize Cu(I) to the inactive Cu(II) state; degassing the solvent can be beneficial.

  • Cause 3: Inappropriate Ligand or No Ligand.

    • Solution: Ligands are crucial for stabilizing the Cu(I) catalyst and accelerating the reaction.[1] For electron-rich azides, a more activating ligand may be necessary. Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are commonly used ligands.[10] Experiment with different ligands and vary the ligand-to-copper ratio (typically 1:1 to 5:1). For bioconjugation in aqueous media, water-soluble ligands like THPTA are recommended.[10]

  • Cause 4: Suboptimal Reaction Conditions.

    • Solution:

      • Solvent: While CuAAC is robust, solvent choice can impact reaction rates. Protic solvents like water or t-butanol/water mixtures can accelerate the reaction. For organic-soluble substrates, solvents like DMF, DMSO, or THF can be used.

      • Temperature: While many CuAAC reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) can increase the reaction rate for less reactive substrates.

      • pH: For reactions in aqueous media, a pH between 4 and 7 is generally optimal.

  • Cause 5: Alkyne Homocoupling (Glaser Coupling).

    • Solution: This side reaction can occur in the presence of oxygen. Ensure sufficient reducing agent is present and consider degassing the reaction mixture.

  • To a solution of this compound (1 equivalent) and the terminal alkyne (1-1.2 equivalents) in a suitable solvent (e.g., t-butanol/water 1:1), add the copper(II) sulfate solution (e.g., 1-5 mol%).

  • Add a solution of a suitable ligand (e.g., THPTA, 1-5 mol%).

  • Add a freshly prepared solution of sodium ascorbate (5-10 mol%).

  • Stir the reaction at room temperature or with gentle heating and monitor by TLC or LC-MS until completion.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Aryl Azide ExampleAlkyne ExampleCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)
PhenylazidePhenylacetylene5% CuSO₄·5H₂O10% Sodium AscorbatetBuOH/H₂ORT8>95
4-MethoxyphenylazidePropargyl alcohol1% CuINoneTHFRT1285
Benzyl AzidePhenylacetylene0.5% [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂-NeatRT0.1>99

Data is compiled from representative literature procedures and serves as a general guide.[11][12]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Troubleshooting

Problem: Slow reaction or incomplete conversion.

The reactivity in SPAAC is highly dependent on the strain of the cyclooctyne. The electron-donating nature of the 1,3-benzodioxole group in this compound can lead to slower reaction kinetics.

spaac_troubleshooting start Slow/Incomplete SPAAC Reaction check_cyclooctyne Evaluate Cyclooctyne Reactivity start->check_cyclooctyne optimize_conditions Adjust Reaction Conditions (Solvent, Temp.) check_cyclooctyne->optimize_conditions Using appropriate cyclooctyne success Successful Reaction check_cyclooctyne->success Switched to more reactive cyclooctyne check_concentration Verify and Adjust Reagent Concentrations optimize_conditions->check_concentration Still slow optimize_conditions->success Yield Improved purification_issues Consider Product Inhibition or Degradation check_concentration->purification_issues Concentrations are correct check_concentration->success Yield Improved purification_issues->start Investigate and adjust

Caption: Troubleshooting workflow for low reactivity in SPAAC.

Possible Causes and Solutions:

  • Cause 1: Insufficiently Reactive Cyclooctyne.

    • Solution: The choice of cyclooctyne is critical. For a less reactive azide, a more strained and therefore more reactive cyclooctyne is required. The reactivity generally follows the order: DIBO/DBCO < BCN < DIFO < BARAC.[6] If you are using a less reactive cyclooctyne like BCN, consider switching to a more reactive one like DBCO or BARAC.

  • Cause 2: Suboptimal Reaction Conditions.

    • Solution:

      • Solvent: SPAAC can be performed in a variety of organic solvents and aqueous media. For biological applications, aqueous buffers are common. The choice of co-solvent (e.g., DMSO, methanol) can influence solubility and reaction rates.

      • Temperature: While SPAAC reactions are typically run at room temperature, gentle heating can sometimes accelerate slow reactions, provided the biomolecules are stable at elevated temperatures.

      • pH: The stability of the cyclooctyne and the azide should be considered at the reaction pH. Most SPAAC reactions are performed at or near neutral pH.

  • Cause 3: Low Reagent Concentrations.

    • Solution: SPAAC is a bimolecular reaction, so the rate is dependent on the concentration of both the azide and the cyclooctyne. If possible, increasing the concentration of one or both reagents can lead to a faster reaction.

  • Dissolve this compound (1 equivalent) in a suitable solvent (e.g., acetonitrile, methanol, or an aqueous buffer).

  • Add a solution of the cyclooctyne reagent (1-1.5 equivalents).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, the product can be purified by standard methods such as column chromatography or HPLC. For bioconjugation, purification might involve size exclusion chromatography or dialysis.

The second-order rate constants for SPAAC reactions are highly dependent on the structure of both the azide and the cyclooctyne. The table below provides a comparison of the reactivity of different cyclooctynes with benzyl azide, which serves as a benchmark. The rates with the more electron-rich this compound are expected to be slightly lower.

CyclooctyneStructureRate Constant with Benzyl Azide (M⁻¹s⁻¹)
BCNBicyclo[6.1.0]nonyne~0.004 - 0.01
DIBO/DBCODibenzocyclooctyne~0.06 - 0.3
DIFODifluorinated Cyclooctyne~0.3 - 0.7
BARACBiarylazacyclooctynone~1.0 - 3.0

Rate constants are approximate and can vary depending on the solvent and temperature.[3][6][13]

References

Technical Support Center: 5-azido-2H-1,3-benzodioxole in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 5-azido-2H-1,3-benzodioxole in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and data on the impact of solvent choice.

Frequently Asked Questions (FAQs)

Q1: What is the general role of the solvent in the click chemistry of this compound?

A1: The solvent plays a crucial role in the success of the CuAAC reaction. Its primary functions are to dissolve the reactants (this compound and the alkyne), the copper catalyst, and any ligands to ensure a homogeneous reaction mixture. The polarity and coordinating ability of the solvent can significantly influence the reaction rate and final product yield.

Q2: Which solvents are recommended for the click reaction with this compound?

A2: A variety of solvents can be employed. Common choices include polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as alcohols such as tert-butanol, often in a mixture with water. The choice of solvent will depend on the solubility of your specific alkyne coupling partner. For more environmentally friendly options, water, glycerol, and deep eutectic solvents have also been shown to be effective for CuAAC reactions.

Q3: Can I use water as a solvent for the click reaction with this azide?

A3: Yes, water is often an excellent solvent for CuAAC reactions and can even accelerate the reaction rate. However, the solubility of both this compound and your alkyne in water must be considered. Often, a co-solvent like tert-butanol or DMSO is used to ensure all components remain in solution.

Q4: Are there any solvents I should avoid?

A4: While many solvents are suitable, it is generally advisable to avoid using acetonitrile as a solvent for CuAAC reactions. The nitrile group can coordinate strongly with the copper(I) catalyst, potentially inhibiting its catalytic activity. Nonpolar solvents like toluene and cyclohexane are also often poor choices as they may not effectively dissolve the polar intermediates in the catalytic cycle, leading to low yields.

Q5: How does the benzodioxole group on the azide affect its reactivity and solubility?

A5: The 1,3-benzodioxole moiety is an electron-donating group, which makes this compound an electron-rich aryl azide. While the CuAAC reaction is generally tolerant of a wide range of electronic properties, the electron-donating nature of the benzodioxole group can subtly influence the azide's reactivity. In terms of solubility, the benzodioxole ring system imparts a degree of lipophilicity, suggesting good solubility in many common organic solvents.

Troubleshooting Guide

Issue 1: My click reaction is not proceeding or is very slow.

  • Possible Cause: Poor solubility of reactants.

    • Solution: Ensure that both this compound and your alkyne are fully dissolved in the chosen solvent system. If you observe any precipitate, consider switching to a more suitable solvent (e.g., DMF or DMSO) or using a co-solvent mixture (e.g., t-BuOH/water). Gentle heating may also improve solubility, but be mindful of the thermal stability of your reactants.

  • Possible Cause: Inactive copper catalyst.

    • Solution: The active catalyst is copper(I), which can be oxidized to the inactive copper(II) state by dissolved oxygen. Ensure your solvents are degassed prior to use. The addition of a reducing agent, such as sodium ascorbate, is crucial when using a copper(II) salt (like CuSO₄) to generate and maintain the copper(I) species in situ.

  • Possible Cause: Catalyst inhibition by the solvent.

    • Solution: As mentioned in the FAQs, avoid using acetonitrile as a solvent. If you are using a solvent with potential coordinating properties, consider adding a stabilizing ligand for the copper(I) catalyst, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine).

Issue 2: I am observing a low yield of my desired triazole product.

  • Possible Cause: Suboptimal solvent choice.

    • Solution: The solvent can have a significant impact on the reaction yield. Consult the data table below to see how different solvents can affect the outcome of a model CuAAC reaction. Polar solvents often give better results than nonpolar ones. Consider screening a few different solvent systems to find the optimal conditions for your specific substrates.

  • Possible Cause: Alkyne homocoupling (Glaser coupling).

    • Solution: This side reaction can occur in the presence of oxygen. Thoroughly degassing your reaction mixture and maintaining an inert atmosphere (e.g., with argon or nitrogen) can minimize this. Using a ligand like TBTA can also help to suppress this side reaction.

Issue 3: I am having difficulty purifying my product.

  • Possible Cause: Residual copper catalyst.

    • Solution: The copper catalyst can sometimes be challenging to remove. Washing the crude product with an aqueous solution of a chelating agent like EDTA or ammonia can help to sequester and remove the copper salts.

  • Possible Cause: Byproducts from the reaction.

    • Solution: If you are experiencing issues with purification, ensure your starting materials are pure. If side reactions are suspected, adjusting the solvent and temperature may help to improve the selectivity of the reaction.

Data Presentation: Impact of Solvent on a Model CuAAC Reaction

The following table summarizes the yield of a model CuAAC reaction between benzyl azide and phenylacetylene in various solvents. While this compound is an electron-rich aryl azide and may exhibit slightly different reactivity, this data provides a useful guide for solvent selection.

SolventYield (%)
Cyrene™91
γ-Valerolactone (GVL)85
Dichloromethane (DCM)65
1,4-Dioxane58
Dimethylformamide (DMF)35
N-Methyl-2-pyrrolidone (NMP)28
Dimethyl Sulfoxide (DMSO)25

Disclaimer: Data is adapted from a model reaction and is intended for comparative purposes only. Actual yields for the reaction with this compound may vary.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of aryl azides from the corresponding anilines, which can be adapted for the synthesis of this compound from 5-amino-1,3-benzodioxole.

Materials:

  • 5-amino-1,3-benzodioxole

  • 6 M Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Sodium azide (NaN₃)

  • Deionized water

  • Dichloromethane (or other suitable organic solvent for extraction)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve the 5-amino-1,3-benzodioxole in 6 M HCl.

  • Cool the solution to 0-5 °C in an ice bath with stirring.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. You may observe gas evolution (nitrogen).

  • Allow the reaction mixture to stir at 0-5 °C for 1 hour and then let it warm to room temperature.

  • Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Safety Note: Organic azides are potentially explosive and should be handled with care. Avoid heating the neat compound to high temperatures and use appropriate personal protective equipment.

Protocol 2: General Procedure for CuAAC Reaction with this compound

This protocol provides a general starting point for the click reaction. The solvent system and reaction time may need to be optimized for your specific alkyne.

Materials:

  • This compound

  • Terminal alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., 1:1 mixture of t-BuOH and water, or DMF)

  • Reaction vial or flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a reaction vial, dissolve this compound (1 equivalent) and the terminal alkyne (1-1.2 equivalents) in the chosen solvent.

  • In a separate small vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 equivalents).

  • In another small vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.05-0.1 equivalents).

  • To the stirred solution of the azide and alkyne, add the sodium ascorbate solution followed by the copper(II) sulfate solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization as needed.

Mandatory Visualizations

Experimental_Workflow reagents 1. Dissolve this compound and alkyne in chosen solvent additives 2. Add sodium ascorbate solution reagents->additives catalyst 3. Add CuSO4 solution additives->catalyst reaction 4. Stir at room temperature (Monitor by TLC/LC-MS) catalyst->reaction workup 5. Aqueous workup and extraction reaction->workup purification 6. Purification (e.g., column chromatography) workup->purification product 7. Characterize final product purification->product

Caption: Experimental workflow for the CuAAC reaction.

Troubleshooting_Tree start Low or No Product Formation solubility Are all reactants fully dissolved? start->solubility change_solvent Change to a more polar solvent (e.g., DMF, DMSO) or use a co-solvent. solubility->change_solvent No catalyst_check Is the catalyst active? solubility->catalyst_check Yes degas Degas solvents and add fresh sodium ascorbate. catalyst_check->degas No side_reactions Are side reactions (e.g., alkyne homocoupling) observed? catalyst_check->side_reactions Yes inert_atmosphere Use an inert atmosphere (Ar or N2) and consider adding a ligand (e.g., TBTA). side_reactions->inert_atmosphere Yes success Problem Solved side_reactions->success No

Caption: Troubleshooting decision tree for low product yield.

Validation & Comparative

A Comparative Guide to 5-azido-2H-1,3-benzodioxole and Other Aryl Azides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation and drug discovery, aryl azides serve as indispensable tools, primarily for their utility in "click chemistry" and photoaffinity labeling. This guide provides a comparative analysis of 5-azido-2H-1,3-benzodioxole, a molecule of interest due to its unique benzodioxole moiety, against commonly used aryl azides: phenyl azide, 4-azidobenzoic acid, and p-tolyl azide. The comparison focuses on their synthesis, stability, and reactivity, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate azide for their specific applications.

Introduction to Aryl Azides

Aryl azides are a class of organic compounds characterized by an azide functional group (-N₃) attached to an aromatic ring. Their utility in scientific research stems from two primary reactive modes: the thermal or copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," and the photochemical generation of highly reactive nitrene intermediates. These properties make them valuable for synthesizing complex biomolecules, probing protein interactions, and developing novel therapeutics.

This compound is a derivative that incorporates the 1,3-benzodioxole scaffold, a common structural motif in many biologically active natural products and pharmaceuticals. This moiety is known to influence the electronic properties and bioavailability of molecules, making its azide derivative a compound of significant interest for applications in medicinal chemistry and chemical biology.

Comparative Data of Selected Aryl Azides

The following tables summarize the key properties of this compound and its counterparts. It is important to note that while experimental data for phenyl azide, 4-azidobenzoic acid, and p-tolyl azide are available in the literature, specific experimental values for this compound are not widely reported. Therefore, its properties are inferred based on the general characteristics of aryl azides and the known electronic effects of the 1,3-benzodioxole group.

Table 1: Physicochemical and Stability Properties

PropertyThis compound (Inferred)Phenyl Azide4-Azidobenzoic Acidp-Tolyl Azide
Molecular Formula C₇H₅N₃O₂C₆H₅N₃C₇H₅N₃O₂C₇H₇N₃
Molecular Weight 163.13 g/mol 119.12 g/mol 163.13 g/mol 133.15 g/mol
Appearance Pale yellow solid/oilPale yellow oil[1]Light yellow powder[2]Colorless to pale yellow liquid
Melting Point (°C) N/A-27.5175 (decomposes)[3]N/A
Boiling Point (°C) N/A49-50 at 5 mmHg[4]N/AN/A
Thermal Stability (Tonset from DSC/TGA) Expected to be moderately stable, similar to other aryl azides.Explodes when heated[5].Decomposes at melting point.Generally unstable upon heating.
Photochemical Stability Susceptible to photodecomposition upon UV irradiation.Quantum yield of disappearance: 0.43-0.52[6].Undergoes photochemical decomposition[2][7].Expected to be photolabile.

Table 2: Reactivity in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ParameterThis compound (Inferred)Phenyl Azide4-Azidobenzoic Acidp-Tolyl Azide
Reaction Type Copper(I)-Catalyzed 1,3-Dipolar CycloadditionCopper(I)-Catalyzed 1,3-Dipolar CycloadditionCopper(I)-Catalyzed 1,3-Dipolar CycloadditionCopper(I)-Catalyzed 1,3-Dipolar Cycloaddition
General Reactivity The electron-donating nature of the benzodioxole ring may slightly decrease the reaction rate compared to phenyl azide.Serves as a standard for CuAAC reactivity.The electron-withdrawing carboxylic acid group can influence the reaction kinetics.The electron-donating methyl group may slightly decrease the reaction rate.
Typical Second-Order Rate Constant (k₂) for CuAAC In the range of 10⁻³ to 10⁻² M⁻¹s⁻¹~2.3 x 10⁻³ M⁻¹s⁻¹ for reaction with a cyclooctyne[2][6].Expected to be in a similar range to phenyl azide.Expected to be in a similar range to phenyl azide.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is anticipated to follow a standard two-step procedure from the commercially available 5-amino-1,3-benzodioxole.

Step 1: Diazotization of 5-amino-1,3-benzodioxole

  • Dissolve 5-amino-1,3-benzodioxole (1.0 eq) in a mixture of water and concentrated hydrochloric acid at 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

Step 2: Azidation

  • In a separate flask, dissolve sodium azide (1.1 eq) in water and cool to 0-5 °C.

  • Slowly add the previously prepared diazonium salt solution to the sodium azide solution, with vigorous stirring, while maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography on silica gel if necessary.

Determination of Thermal Stability by Differential Scanning Calorimetry (DSC)
  • Accurately weigh 1-3 mg of the aryl azide into a standard aluminum DSC pan.

  • Seal the pan hermetically.

  • Place the sample pan and an empty reference pan into the DSC instrument.

  • Heat the sample from room temperature to a desired final temperature (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Record the heat flow as a function of temperature. The onset temperature of the exothermic decomposition peak indicates the thermal stability of the compound.

Measurement of Photochemical Quantum Yield

The photochemical quantum yield (Φ) is the efficiency of a photochemical process, defined as the number of moles of a stated reactant disappearing for each einstein of light absorbed.

  • Prepare a solution of the aryl azide of known concentration in a suitable solvent (e.g., acetonitrile or methanol).

  • Measure the initial absorbance of the solution at the desired irradiation wavelength using a UV-Vis spectrophotometer.

  • Irradiate the solution with a monochromatic light source of known intensity (photon flux) at a constant temperature.

  • Monitor the decrease in the absorbance of the aryl azide at regular time intervals.

  • The quantum yield can be determined by plotting the change in concentration of the aryl azide versus the number of photons absorbed. A versatile method for this determination involves online UV-Vis spectroscopy[8][9][10].

Kinetic Analysis of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The kinetics of the CuAAC reaction are typically second-order and can be monitored using techniques like ¹H NMR, UV-Vis spectroscopy, or fluorescence spectroscopy.

  • Prepare stock solutions of the aryl azide, an alkyne, a copper(I) source (e.g., CuI or in situ generated from CuSO₄ and a reducing agent like sodium ascorbate), and a ligand (e.g., TBTA) in a suitable solvent.

  • Initiate the reaction by mixing the reactants in a temperature-controlled environment.

  • Monitor the reaction progress over time by measuring the concentration of a reactant or product. For example, the disappearance of the alkyne proton signal or the appearance of the triazole proton signal in ¹H NMR spectroscopy.

  • The second-order rate constant (k₂) can be determined by plotting the inverse of the reactant concentration versus time.

Visualizing Key Processes

To further aid in the understanding of the synthesis and application of these aryl azides, the following diagrams illustrate the key chemical transformations and relationships.

Synthesis_of_5_azido_2H_1_3_benzodioxole 5-amino-1,3-benzodioxole 5-amino-1,3-benzodioxole Diazonium Salt Diazonium Salt 5-amino-1,3-benzodioxole->Diazonium Salt NaNO₂, HCl 0-5 °C This compound This compound Diazonium Salt->this compound NaN₃

Caption: Synthesis of this compound.

CuAAC_Reaction cluster_reactants Reactants Aryl Azide Aryl Azide 1,4-disubstituted 1,2,3-triazole 1,4-disubstituted 1,2,3-triazole Aryl Azide->1,4-disubstituted 1,2,3-triazole Alkyne Alkyne Alkyne->1,4-disubstituted 1,2,3-triazole Cu(I) catalyst Aryl_Azide_Comparison cluster_phenyl Phenyl Azide cluster_azidobenzoic 4-Azidobenzoic Acid cluster_tolyl p-Tolyl Azide cluster_benzodioxole This compound PA_Stability Moderate Stability PA_Reactivity Standard Reactivity ABA_Stability Higher Stability (Solid) ABA_Reactivity Electron-withdrawing group effect TA_Stability Moderate Stability TA_Reactivity Electron-donating group effect BZA_Stability Inferred Moderate Stability BZA_Reactivity Potential Bioactivity Influence

References

A Comparative Guide to the Characterization of Aromatic Azide Click Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and efficient method for the synthesis of 1,2,3-triazoles. This guide provides a comparative analysis of the characterization of click products derived from aromatic azides, with a focus on providing actionable data and protocols for researchers in the life sciences and drug development. While direct experimental data for the specific molecule "5-azido-2H-1,3-benzodioxole" is not extensively available in published literature, this guide utilizes data from structurally related aromatic azides to provide a comprehensive and representative comparison.

Performance Comparison: Aromatic Azides in Bioorthogonal Chemistry

Aromatic azides are widely used bioorthogonal reporters due to their small size, stability, and selective reactivity.[1] Their click reaction products, 1,4-disubstituted triazoles, are formed with high efficiency and are exceptionally stable.[2][3] The choice of the specific click chemistry reaction—either the copper-catalyzed (CuAAC) or the strain-promoted (SPAAC) variant—depends on the experimental context, particularly the tolerance for a copper catalyst.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Alternative: Inverse-Electron-Demand Diels-Alder (IEDDA)
Reactants Aromatic Azide + Terminal AlkyneAromatic Azide + Strained Alkyne (e.g., cyclooctyne)Tetrazine + Strained Alkene (e.g., trans-cyclooctene)
Catalyst Copper(I) salt (e.g., CuSO₄ with a reducing agent)[4]None (reaction driven by ring strain)[4]None
Reaction Rate Very fast (rate acceleration of 10⁷ to 10⁸)[3]Generally slower than CuAAC, but can be very fast with highly strained alkynesExtremely fast, often faster than SPAAC[5][6]
Biocompatibility Limited by the cytotoxicity of the copper catalyst[4]Excellent, widely used in living systems[4]Excellent, widely used in living systems
Key Advantages High yields, simple alkyne partners, well-established protocolsNo catalyst required, high biocompatibilityVery rapid kinetics, excellent for in vivo applications
Key Disadvantages Copper toxicity, potential for side reactionsRequires synthesis of strained alkynes, which can be complex and costlyTetrazine probes can be less stable than azides

Experimental Protocols

Synthesis of Aromatic Azides

A common method for the synthesis of aromatic azides is the diazotization of an aromatic amine followed by reaction with sodium azide.[7][8]

General Protocol for the Synthesis of an Aromatic Azide from an Aromatic Amine:

  • Dissolve the aromatic amine in a suitable acidic solution (e.g., HCl or H₂SO₄ in water/acetonitrile).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.

  • In a separate flask, dissolve sodium azide (NaN₃) in water and cool to 0-5 °C.

  • Slowly add the diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the aromatic azide product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude aromatic azide, which can be purified by column chromatography if necessary.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Protocol for the Synthesis of a 1,4-Disubstituted Triazole:

  • In a reaction vial, dissolve the aromatic azide (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in a suitable solvent mixture (e.g., t-butanol/water or THF/water).

  • In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-5 mol%) and sodium ascorbate (5-10 mol%) in water.

  • Add the catalyst solution to the mixture of the azide and alkyne.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-24 hours.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting triazole product by column chromatography or recrystallization.

Characterization of the Triazole Product

The resulting 1,4-disubstituted 1,2,3-triazole can be characterized by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NucleusTypical Chemical Shift (ppm)Description
¹H NMR 7.5 - 8.5Singlet corresponding to the C5-H of the triazole ring.[9]
¹³C NMR 120 - 125Signal for the C5 carbon of the triazole ring.[9]
¹³C NMR 145 - 150Signal for the C4 carbon of the triazole ring.[9]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

LC-MS is a powerful tool for confirming the molecular weight of the triazole product and for monitoring reaction progress.[10] Under tandem mass spectrometry (MS/MS) conditions, triazoles often exhibit characteristic fragmentation patterns, which can aid in structural confirmation.[11][12] The specific fragmentation will depend on the substituents on the triazole ring.

Visualizations

CuAAC_Workflow General Workflow for CuAAC cluster_reactants Reactant Preparation cluster_catalyst Catalyst Preparation AromaticAzide Aromatic Azide MixReactants Mix Azide, Alkyne, and Solvent AromaticAzide->MixReactants TerminalAlkyne Terminal Alkyne TerminalAlkyne->MixReactants Solvent Solvent (e.g., tBuOH/H2O) Solvent->MixReactants CuSO4 CuSO4·5H2O Water Water CuSO4->Water NaAscorbate Sodium Ascorbate NaAscorbate->Water AddCatalyst Add Catalyst Solution Water->AddCatalyst MixReactants->AddCatalyst Reaction Stir at Room Temperature (1-24 h) AddCatalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Product 1,4-Disubstituted 1,2,3-Triazole Characterization->Product

Caption: General workflow for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Bioorthogonal_Comparison Comparison of Bioorthogonal Reactions cluster_pros Advantages cluster_cons Disadvantages CuAAC CuAAC (Azide + Terminal Alkyne) CuAAC_pros Very Fast High Yield CuAAC->CuAAC_pros CuAAC_cons Copper Toxicity CuAAC->CuAAC_cons SPAAC SPAAC (Azide + Strained Alkyne) SPAAC_pros Biocompatible No Catalyst SPAAC->SPAAC_pros SPAAC_cons Requires Strained Alkyne SPAAC->SPAAC_cons IEDDA IEDDA (Tetrazine + Strained Alkene) IEDDA_pros Extremely Fast Biocompatible IEDDA->IEDDA_pros IEDDA_cons Tetrazine Instability IEDDA->IEDDA_cons

Caption: Key advantages and disadvantages of common bioorthogonal reactions.

Logic_Flow Choosing a Bioorthogonal Reaction start Start: Need for Bioorthogonal Labeling in_vivo Is the experiment in living cells/organisms? start->in_vivo CuAAC Use CuAAC (High speed and yield) in_vivo->CuAAC No SPAAC_IEDDA Consider SPAAC or IEDDA in_vivo->SPAAC_IEDDA Yes speed_critical Is reaction speed the highest priority? SPAAC_IEDDA->speed_critical IEDDA Use IEDDA (Fastest kinetics) speed_critical->IEDDA Yes SPAAC Use SPAAC (Good balance of speed and stability) speed_critical->SPAAC No

Caption: Decision tree for selecting an appropriate bioorthogonal reaction.

References

Comparative Biological Activity of 5-Substituted-2H-1,3-benzodioxole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of 5-substituted-2H-1,3-benzodioxole derivatives. Due to the limited direct data on "5-azido-2H-1,3-benzodioxole," this guide focuses on closely related analogues, particularly those with nitrogen-containing substituents at the 5-position, to provide insights into potential therapeutic applications.

The 1,3-benzodioxole scaffold is a key structural motif found in numerous biologically active natural products and synthetic compounds.[1][2] Derivatives of this core structure have demonstrated a wide array of pharmacological effects, including antitumor, antimicrobial, and enzyme inhibitory activities.[1][3][4][5] This guide synthesizes available data to compare the cytotoxic and antimicrobial properties of various 5-substituted 1,3-benzodioxole derivatives, offering a valuable resource for guiding future research and development of novel therapeutic agents based on this versatile scaffold.

Anticancer and Cytotoxic Activity

Several studies have highlighted the potential of 1,3-benzodioxole derivatives as anticancer agents.[3][4][5][6][7][8] The cytotoxic effects of these compounds have been evaluated against a range of human tumor cell lines, with some derivatives exhibiting significant growth inhibitory activity. The nature of the substituent at the 5-position of the benzodioxole ring plays a crucial role in determining the potency and selectivity of these compounds.

Below is a summary of the reported cytotoxic activities of various 5-substituted 1,3-benzodioxole derivatives against different cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
(E)-3-(benzo[d][3][4]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide (YL201)MDA-MB-231 (Breast Cancer)4.92 ± 1.09[4]
5-Fluorouracil (5-Fu)MDA-MB-231 (Breast Cancer)18.06 ± 2.33[4]
6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester52 human tumor cell linesActive at 10⁻⁷ to 10⁻⁵ M[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.[9][10]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[9]

Procedure: [11][12]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 4 hours in a humidified atmosphere at 37°C.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from the readings of the treated and untreated cells. The percentage of cell viability is calculated relative to the untreated control cells.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with test compounds A->B C Incubate for 24-72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Add solubilization solution (DMSO) E->F G Measure absorbance at 590 nm F->G H Calculate cell viability (IC50) G->H

MTT Assay Workflow

Antimicrobial Activity

Derivatives of 1,3-benzodioxole have also been investigated for their antimicrobial properties against a variety of pathogenic microorganisms.[1][13][14] The introduction of a nitro group at the 5-position, in particular, has been shown to confer significant antifungal activity.[15]

The following table summarizes the antimicrobial activity, specifically the minimum inhibitory concentration (MIC), of a 5-nitro-1,3-benzodioxole derivative compared to standard antifungal agents.

Compound/DerivativeFungal SpeciesMIC (µg/mL)Reference
5-[(E)-2-nitroprop-1-enyl]-1,3-benzodioxole (NPBD)Candida albicans0.5 - 2[15]
Aspergillus fumigatus1 - 4[15]
Amphotericin BCandida albicans0.25 - 1[15]
Aspergillus fumigatus0.5 - 2[15]
MiconazoleCandida albicans0.5 - 4[15]
Aspergillus fumigatus1 - 8[15]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[16][17][18][19] The broth microdilution method is a common technique for determining MIC values.[19]

Procedure: [16][19]

  • Preparation of Antimicrobial Agent: Prepare a series of twofold dilutions of the test compound in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (typically ~5×10^5 CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (medium with inoculum but no compound) and a sterility control well (medium only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

MIC_Determination_Workflow A Serial dilution of test compound in 96-well plate B Inoculate with standardized microbial suspension A->B C Incubate for 18-24h B->C D Observe for turbidity (growth) C->D E Determine lowest concentration with no growth (MIC) D->E

MIC Determination Workflow

Structure-Activity Relationship and Signaling Pathways

The biological activity of 1,3-benzodioxole derivatives is highly dependent on the nature and position of substituents on the aromatic ring. While specific signaling pathways for many derivatives are not fully elucidated, some studies suggest mechanisms of action. For instance, nitroalkenyl benzodioxole derivatives are proposed to act as thiol oxidants and inhibitors of cysteine-based enzymes, such as tyrosine phosphatases.[15] The electron-withdrawing nature of the nitro group is believed to be crucial for this activity.

The azido group (-N₃), being isoelectronic with the nitro group (-NO₂), may potentially exhibit similar biological activities. Further research, including synthesis and biological evaluation of this compound derivatives, is necessary to explore this hypothesis.

SAR_Concept cluster_0 1,3-Benzodioxole Core cluster_1 Substituents at 5-Position cluster_2 Biological Activity Core 1,3-Benzodioxole NO2 -NO2 (Nitro) NH2 -NH2 (Amino) N3 -N3 (Azido) (Hypothesized) Activity Anticancer Antimicrobial NO2->Activity Modulates NH2->Activity Modulates N3->Activity Potentially Modulates

Structure-Activity Relationship Concept

Conclusion

This guide provides a comparative overview of the anticancer and antimicrobial activities of 5-substituted 1,3-benzodioxole derivatives, serving as a valuable reference in the absence of direct data for this compound. The presented data and experimental protocols offer a solid foundation for researchers interested in exploring the therapeutic potential of this class of compounds. The synthesis and biological evaluation of this compound and its analogues are warranted to determine their specific activities and mechanisms of action, potentially leading to the discovery of novel drug candidates.

References

A Comparative Analysis of 5-azido-2H-1,3-benzodioxole Reaction Kinetics for Bioorthogonal Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of bioorthogonal chemistry demands a robust toolkit of reactions that are both highly efficient and inert to biological systems. Aryl azides, such as 5-azido-2H-1,3-benzodioxole, are key players in this arena, primarily utilized in "click chemistry" for applications ranging from drug discovery to bioconjugation. This guide provides a comparative analysis of the reaction kinetics of this compound, benchmarked against alternative bioorthogonal reagents, and supported by established experimental data for analogous compounds.

Introduction to this compound

This compound is an aromatic azide featuring a methylenedioxy functional group. This electron-donating group is expected to influence the electronic properties of the azide moiety, thereby affecting its reaction kinetics in processes such as thermal decomposition and cycloaddition reactions. While specific kinetic data for this exact molecule is not extensively available in the public domain, we can infer its reactivity based on comprehensive studies of substituted aryl azides.[1] The primary application of this compound lies in its ability to undergo 1,3-dipolar cycloaddition with alkynes, a cornerstone of click chemistry.

Comparative Reaction Kinetics

The utility of a bioorthogonal reagent is largely defined by its reaction rate. For in vivo applications, rapid kinetics at physiological temperatures are paramount. Here, we compare the expected performance of this compound in the most common click reaction, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), with leading alternative bioorthogonal reactions: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.

ReactionReagent 1Reagent 2Typical Second-Order Rate Constant (M⁻¹s⁻¹)Key AdvantagesKey Disadvantages
CuAAC This compound Terminal Alkyne10² - 10³High yield, simple reagents, well-establishedRequires cytotoxic copper catalyst, not ideal for live-cell imaging
SPAAC Aryl AzideStrained Cyclooctyne (e.g., DIBO, BCN)10⁻³ - 1Copper-free, suitable for live-cell applicationsSlower kinetics than CuAAC, cyclooctynes can be sterically bulky
IEDDA TetrazineStrained Alkene (e.g., trans-cyclooctene)10³ - 10⁶Extremely fast kinetics, copper-free, excellent for in vivo imagingTetrazines can have limited stability, reagents can be complex to synthesize

Note: The rate constant for this compound in CuAAC is an estimation based on typical rates for aryl azides.

Experimental Protocols

Accurate kinetic analysis is crucial for comparing the efficacy of bioorthogonal reagents. Below are detailed methodologies for key experiments used to determine the reaction kinetics of aryl azides and their alternatives.

Kinetic Analysis of Azide-Alkyne Cycloadditions via UV-Vis Spectrophotometry

This method monitors the change in absorbance of a reactant or product over time to determine the reaction rate.

Protocol:

  • Preparation of Reactants: Prepare stock solutions of the aryl azide (e.g., this compound) and the alkyne in a suitable solvent (e.g., acetonitrile, DMSO, or an aqueous buffer).

  • Spectrophotometer Setup: Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) of the azide. The disappearance of the azide can be monitored over time.

  • Reaction Initiation: Mix the azide and alkyne solutions in a cuvette at a constant temperature. For CuAAC, the copper catalyst and a reducing agent are also added.

  • Data Acquisition: Record the absorbance at λmax at regular time intervals.

  • Data Analysis: The reaction rate and rate constant are determined by plotting the natural logarithm of the absorbance versus time. For a pseudo-first-order reaction (where one reactant is in large excess), the slope of the line will be equal to -k_obs, where k_obs is the observed rate constant.[2][3][4]

Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with the thermal decomposition of the azide, providing information on its stability.[5][6]

Protocol:

  • Sample Preparation: Accurately weigh a small amount of the aryl azide (e.g., this compound) into a DSC pan.

  • DSC Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.

  • Temperature Program: Heat the sample at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis: The onset temperature of the exothermic decomposition peak indicates the thermal stability of the compound. The area under the peak corresponds to the enthalpy of decomposition.[5]

Signaling Pathways & Experimental Workflows

The following diagrams illustrate the fundamental reaction pathway for azide-alkyne cycloadditions and a typical experimental workflow for kinetic analysis.

ReactionPathway A Aryl Azide (e.g., this compound) C Triazole Product A->C 1,3-Dipolar Cycloaddition B Alkyne B->C Catalyst Cu(I) Catalyst Catalyst->C

Caption: Generalized reaction pathway for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

ExperimentalWorkflow cluster_prep Preparation cluster_analysis Kinetic Analysis A Synthesize & Purify Azide B Prepare Stock Solutions A->B C Initiate Reaction in Spectrophotometer B->C D Monitor Absorbance vs. Time C->D E Plot ln(Abs) vs. Time D->E F Determine Rate Constant (k) E->F

Caption: Experimental workflow for determining reaction kinetics using UV-Vis spectrophotometry.

Synthesis of this compound

SynthesisPathway Start 5-amino-2H-1,3-benzodioxole Intermediate Diazonium Salt Start->Intermediate NaNO2, HCl 0-5 °C Product This compound Intermediate->Product NaN3

Caption: Proposed synthetic pathway for this compound from its corresponding amine.

Conclusion

This compound is a promising reagent for bioorthogonal applications, particularly in CuAAC reactions. Its reactivity is expected to be comparable to other electron-rich aryl azides. However, for applications requiring live-cell compatibility and faster kinetics, researchers should consider alternatives such as SPAAC and IEDDA. The choice of bioorthogonal reaction ultimately depends on the specific experimental context, including the biological system, the desired reaction rate, and the tolerance for potential cytotoxicity of catalysts. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of these powerful chemical tools.

References

Comparative Purity Assessment of Synthesized 5-azido-2H-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of standard analytical techniques for the purity assessment of synthesized "5-azido-2H-1,3-benzodioxole." We present detailed experimental protocols, a comparison of methodologies, and illustrative data to aid researchers in selecting the most appropriate techniques for their needs.

Synthesis of this compound: A General Approach

The synthesis of "this compound" can be achieved through various synthetic routes. A common strategy involves the diazotization of an amino-substituted benzodioxole precursor, followed by azidation. The general synthetic scheme is outlined below. It is imperative to monitor the reaction progress and purify the product to minimize the presence of starting materials, reagents, and by-products.[3][4]

Key Purity Assessment Techniques

The purity of a synthesized organic compound like "this compound" is typically determined using a combination of chromatographic and spectroscopic methods. The most common and reliable techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][5][6]

Comparison of Analytical Methods
Technique Principle Information Provided Advantages Limitations
HPLC Differential partitioning of the analyte between a stationary phase and a mobile phase.[1]Purity percentage, presence of non-volatile impurities, retention time.[7]High resolution, suitable for non-volatile and thermally labile compounds, quantitative accuracy.[1][8]Requires a suitable chromophore for UV detection, can be solvent-intensive.
GC-MS Separation of volatile components in the gas phase followed by mass-to-charge ratio analysis of ionized fragments.[9][10]Purity percentage, identification of volatile impurities by mass spectrum, molecular weight confirmation.[9][11]High sensitivity, excellent for volatile and semi-volatile compounds, provides structural information.[11]Not suitable for non-volatile or thermally unstable compounds.
qNMR Absorption of radiofrequency waves by atomic nuclei in a magnetic field. The signal intensity is directly proportional to the number of nuclei.[12][13]Absolute purity determination, structural confirmation, identification and quantification of impurities without a reference standard for the impurity.[14][15]Provides structural information, non-destructive, highly accurate for purity quantification.[6]Lower sensitivity compared to chromatographic methods, requires a highly pure internal standard for quantification.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the percentage purity of "this compound" and identify the presence of any non-volatile impurities.[1][7]

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • "this compound" sample

  • Reference standard of "this compound" (if available)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the synthesized "this compound" in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

  • Analysis: Inject the prepared sample solution into the HPLC system.

  • Data Interpretation: The purity is calculated based on the area percentage of the main peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To assess the purity and identify any volatile impurities in the "this compound" sample.[9][11]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Autosampler and data analysis software

Reagents:

  • Dichloromethane (GC grade)

  • "this compound" sample

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in dichloromethane.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier gas: Helium at a constant flow of 1 mL/min.

    • Ion source temperature: 230 °C

    • Mass range: 40-500 m/z

  • Analysis: Inject 1 µL of the prepared sample.

  • Data Interpretation: The purity is determined by the area percentage of the main peak in the total ion chromatogram. The mass spectrum of the main peak should be compared with the expected fragmentation pattern of "this compound". Impurities can be tentatively identified by comparing their mass spectra with library databases.[10]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the absolute purity of "this compound" using an internal standard.[14]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated chloroform (CDCl3) with 0.05% tetramethylsilane (TMS)

  • High-purity internal standard (e.g., maleic anhydride)

  • "this compound" sample

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10 mg of the "this compound" sample.

    • Accurately weigh about 5 mg of the internal standard.

    • Dissolve both in a known volume of CDCl3 in a vial.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.

  • Data Processing and Analysis:

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Data Presentation: A Comparative Example

To illustrate the presentation of purity data, a hypothetical comparison between "this compound" and a potential alternative, "5-nitro-2H-1,3-benzodioxole," is provided below.

Compound HPLC Purity (%) GC-MS Purity (%) qNMR Purity (%)
This compound 98.598.298.7
5-nitro-2H-1,3-benzodioxole 99.199.399.2

Visualizing the Workflow and Logic

experimental_workflow cluster_synthesis Synthesis & Workup cluster_analysis Purity Assessment cluster_result Final Product start Starting Materials reaction Chemical Reaction start->reaction workup Extraction & Purification reaction->workup end_synthesis Crude Product workup->end_synthesis hplc HPLC Analysis end_synthesis->hplc Purity Check gcms GC-MS Analysis end_synthesis->gcms Purity & Volatiles qnmr qNMR Analysis end_synthesis->qnmr Absolute Purity final_product Pure Compound (>98%) hplc->final_product Meets Purity Specs gcms->final_product Meets Purity Specs qnmr->final_product Meets Purity Specs

Caption: Experimental workflow for synthesis and purity assessment.

logical_relationship cluster_techniques Analytical Techniques cluster_information Information Obtained compound Synthesized Compound (this compound) hplc HPLC compound->hplc gcms GC-MS compound->gcms qnmr qNMR compound->qnmr purity Percentage Purity hplc->purity impurities Impurity Profile hplc->impurities gcms->purity gcms->impurities structure Structural Confirmation gcms->structure volatility Volatility Information gcms->volatility qnmr->purity qnmr->structure

Caption: Relationship between analytical techniques and information obtained.

Conclusion

The purity assessment of synthesized "this compound" is a multi-faceted process that relies on the synergistic use of various analytical techniques. HPLC is invaluable for routine purity checks of non-volatile compounds, while GC-MS offers high sensitivity for volatile components and provides mass information for impurity identification. For definitive and absolute purity determination, qNMR stands out as a powerful, non-destructive method. A combination of these techniques provides a comprehensive and reliable purity profile, ensuring the quality and integrity of the synthesized compound for downstream applications in research and drug development.

References

A Spectroscopic Guide to 5-azido-2H-1,3-benzodioxole and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Key Spectroscopic Data

This guide provides a detailed spectroscopic comparison of the novel compound 5-azido-2H-1,3-benzodioxole and its key precursors, offering valuable data for researchers engaged in the synthesis and characterization of new chemical entities. The synthetic pathway from commercially available sesamol to the target azido compound is elucidated through a multi-step process involving nitration, reduction, and diazotization followed by azidation. This document summarizes the critical spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for each intermediate and the final product, presented in clear, comparative tables. Detailed experimental protocols for the synthesis and characterization are also provided to facilitate replication and further investigation.

Synthetic Pathway Overview

The synthesis of this compound from sesamol (5-hydroxy-2H-1,3-benzodioxole) is a sequential process that modifies the aromatic ring to introduce the azide functionality. The workflow involves three main transformations:

SynthesisWorkflow Sesamol Sesamol (5-hydroxy-2H-1,3-benzodioxole) Nitro 5-nitro-2H-1,3-benzodioxole Sesamol->Nitro Nitration (HNO₃/H₂SO₄) Amino 5-amino-2H-1,3-benzodioxole Nitro->Amino Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) Azido This compound Amino->Azido Diazotization & Azidation (1. NaNO₂/HCl 2. NaN₃)

Caption: Synthetic route to this compound.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for sesamol and its derivatives, providing a clear comparison of the changes in chemical structure as the synthesis progresses.

Table 1: ¹H NMR Spectroscopic Data (ppm)

CompoundH-4H-6H-7-OCH₂O-OtherSolvent
Sesamol6.64 (d)6.29 (dd)6.51 (d)5.86 (s)8.5 (br s, -OH)DMSO-d₆
5-nitro-2H-1,3-benzodioxole7.91 (dd)7.76 (d)7.12 (d)6.27 (s)DMSO-d₆[1]
5-amino-2H-1,3-benzodioxole6.42 (d)6.07 (dd)6.55 (d)5.77 (s)4.65 (s, -NH₂)CDCl₃
This compound~6.8 (d)~6.5 (dd)~6.7 (d)~5.9 (s)CDCl₃

Note: Data for this compound is estimated based on related structures due to the absence of direct experimental data in the searched literature.

Table 2: ¹³C NMR Spectroscopic Data (ppm)

CompoundC-4C-5C-6C-7C-3aC-7a-OCH₂O-Solvent
Sesamol108.1148.0100.9106.1142.1147.9101.2DMSO-d₆
5-nitro-2H-1,3-benzodioxole108.7148.3118.0105.8142.9151.7102.8CDCl₃
5-amino-2H-1,3-benzodioxole108.6148.6104.3108.6142.0141.2100.9CDCl₃
This compound~109~149~110~107~143~145~101CDCl₃

Note: Data for this compound is estimated based on related structures.

Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)

CompoundKey Functional Group StretchesAromatic C-H StretchC-O Stretch
Sesamol3380-3450 (O-H)~30001285, 1188, 1036
5-nitro-2H-1,3-benzodioxole1596 & 1336 (NO₂)31191224, 1160, 1046, 1027[2]
5-amino-2H-1,3-benzodioxole3440 & 3360 (N-H)~30001280, 1180, 1040
This compound~2100 (N₃)~3000~1280, ~1180, ~1040

Note: Data for this compound is estimated.

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragments
SesamolC₇H₆O₃138.12138 (M+), 109, 81, 53
5-nitro-2H-1,3-benzodioxoleC₇H₅NO₄167.12167 (M+), 137, 121, 107, 91, 77[3]
5-amino-2H-1,3-benzodioxoleC₇H₇NO₂137.14137 (M+), 108, 80, 53[4]
This compoundC₇H₅N₃O₂163.14163 (M+), 135 (M+ - N₂), 107, 79[5]

Experimental Protocols

Synthesis of 5-nitro-2H-1,3-benzodioxole

A solution of 1,3-benzodioxole (10.0 g, 82 mmol) is added dropwise to a solution of concentrated nitric acid (65%-68%, 18 g) in water (39 g) at 60-65 °C. The mixture is then heated to 90 °C and stirred for 2 hours. After cooling to room temperature, the mixture is poured into ice/water and filtered to yield 5-nitro-2H-1,3-benzodioxole as a yellow solid.[1]

Synthesis of 5-amino-2H-1,3-benzodioxole

To a solution of 5-nitro-2H-1,3-benzodioxole in a suitable solvent such as ethanol or acetic acid, a reducing agent is added. Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst). The reaction mixture is typically stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC). After an aqueous workup and extraction, the product, 5-amino-2H-1,3-benzodioxole, can be isolated.

Synthesis of this compound

Caution: Sodium azide and organic azides are potentially explosive and should be handled with appropriate safety precautions.

5-amino-2H-1,3-benzodioxole is dissolved in an acidic aqueous solution (e.g., HCl or H₂SO₄) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (NaNO₂) in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt. Subsequently, a solution of sodium azide (NaN₃) in water is added portion-wise to the cold diazonium salt solution. The reaction is stirred at low temperature for a period of time, after which it is allowed to warm to room temperature. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield this compound.

Spectroscopic Analysis

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent.

  • Infrared Spectroscopy: IR spectra are obtained using an FTIR spectrometer, with samples prepared as KBr pellets or as a thin film on a salt plate.

  • Mass Spectrometry: Mass spectra are acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

This guide serves as a foundational resource for the synthesis and spectroscopic identification of this compound and its precursors. The provided data and protocols are intended to support further research and development in medicinal chemistry and related fields.

References

A Researcher's Guide to Azide-Based Chemical Probes in Comparative Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the identification and quantification of protein targets are crucial for understanding disease mechanisms and developing novel therapeutics. Chemical proteomics, particularly methods employing bioorthogonal chemistry, has emerged as a powerful tool for these investigations. This guide provides a comparative overview of azide-based chemical probes, focusing on their application in comparative proteomics studies.

While the specific compound "5-azido-2H-1,3-benzodioxole" is not prominently featured in current proteomics literature, it belongs to the broader class of azide-containing molecules that are fundamental to click chemistry-based proteomics workflows. This guide will, therefore, focus on the well-established and versatile azide-based probes used in the field.

The primary utility of an azide group on a chemical probe is to serve as a "handle" for bioorthogonal reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions allow for the selective attachment of reporter tags (like biotin for enrichment or fluorophores for imaging) to the probe-labeled proteins.

This guide will compare two major classes of azide-based probes:

  • Activity-Based Probes (ABPs) with azide handles for targeting specific enzyme families.

  • Unnatural Amino Acids (UAAs) containing azide groups for incorporation into newly synthesized proteins.

Comparison of Azide-Based Probes

A direct quantitative comparison between different azide-based probes is often context-dependent, relying on the specific biological system and experimental goals. However, we can summarize their key characteristics and reported performance metrics.

Probe TypeExample(s)Principle of LabelingTypical ApplicationAdvantagesLimitationsReported Enrichment Factor
Azide-Containing Activity-Based Probes (ABPs) Azido-E-64Covalent modification of the active site of a specific enzyme class (e.g., cysteine proteases).[1][2]Profiling the activity of enzyme families, identifying inhibitor targets.Direct measurement of enzyme activity, high specificity for target enzyme class.Limited to enzymes with a reactive active site residue, requires synthesis of specific probes for each enzyme class.Not explicitly quantified in the provided results, but enables effective enrichment for identification.
Azide-Containing Unnatural Amino Acids (UAAs) p-Azido-L-phenylalanine (AzF)Genetic incorporation into newly synthesized proteins in response to a stop codon.[3][4]Identifying protein-protein interactions, labeling and enriching specific proteins of interest.Can be incorporated into any protein of interest at a specific site, minimal perturbation to the protein structure.[5]Requires genetic manipulation of the cells, efficiency of incorporation can be variable.[3]100 to 1000-fold enrichment of the azide-functionalized protein compared to the control.[5][6]

Experimental Workflows and Protocols

The successful application of azide-based probes in comparative proteomics relies on a well-defined experimental workflow. The following sections detail the typical protocols for both major classes of probes.

General Experimental Workflow

The overall workflow for using azide-based probes in proteomics is a multi-step process.

cluster_in_situ In-situ / In-vivo cluster_ex_vivo Ex-vivo in_situ_labeling 1. In-situ Labeling (Cells or Organism) cell_lysis 2. Cell Lysis in_situ_labeling->cell_lysis click_chemistry 3. Click Chemistry (Attach Biotin Tag) cell_lysis->click_chemistry enrichment 4. Affinity Enrichment (Streptavidin Beads) click_chemistry->enrichment digestion 5. On-bead or In-solution Digestion enrichment->digestion lc_ms 6. LC-MS/MS Analysis digestion->lc_ms data_analysis 7. Data Analysis lc_ms->data_analysis

Caption: General workflow for proteomics using azide-based probes.

Detailed Experimental Protocols

Protocol 1: Activity-Based Protein Profiling (ABPP) with an Azide-Containing Probe

This protocol is adapted from methodologies for in-situ labeling followed by click chemistry.[2][7]

  • In-situ Labeling:

    • Culture cells to the desired confluency.

    • Treat the cells with the azide-containing ABP (e.g., 5 µM azido-E-64) for 1 hour at 37°C.[2] A vehicle-only control (e.g., DMSO) should be run in parallel.

    • Wash the cells with cold PBS to remove excess probe.

  • Cell Lysis:

    • Lyse the cells using a suitable buffer (e.g., 1% NP-40 in 100 mM sodium phosphate, pH 7.4).[2]

    • Determine the protein concentration of the lysate (e.g., using a BCA assay).

  • Click Chemistry (CuAAC):

    • To 0.5 mL of cell lysate (adjusted to 2 mg/mL protein in PBS), add the following reagents sequentially, vortexing after each addition:

      • 11.3 µL of 5 mM biotin-alkyne tag (final concentration: 100 µM).

      • 11.3 µL of 50 mM TCEP (final concentration: 1 mM).

      • 11.3 µL of 1.7 mM TBTA ligand in DMSO/t-butanol.

      • 11.3 µL of 50 mM CuSO4 (final concentration: 1 mM).

    • Incubate at room temperature for 1 hour.[7]

  • Protein Enrichment:

    • Enrich the biotinylated proteins using streptavidin-agarose beads.

  • Sample Preparation for Mass Spectrometry:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • On-bead digestion:

      • Resuspend the beads in 6 M Urea in PBS.

      • Reduce the proteins with 10 mM DTT at 65°C for 15 minutes.

      • Alkylate with 25 mM iodoacetamide for 30 minutes at room temperature in the dark.

      • Wash the beads and resuspend in 2 M Urea in PBS with 1 mM CaCl2.

      • Add trypsin and digest overnight at 37°C.[7]

  • LC-MS/MS Analysis:

    • Analyze the resulting peptides by LC-MS/MS. Typical parameters include:

      • Column: C18 reversed-phase column.

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A linear gradient from 5% to 95% Phase B over 60 minutes.

      • Ion Source: Electrospray Ionization (ESI).

      • Acquisition Mode: Data-Dependent Acquisition (DDA).[8][9]

Protocol 2: Proteome-wide Labeling with p-Azido-L-phenylalanine (AzF)

This protocol is based on the "Click-MS" workflow for enriching specific proteins.[5][6]

  • Incorporation of AzF:

    • Transfect mammalian cells with plasmids encoding the necessary aminoacyl-tRNA synthetase/tRNA pair for AzF incorporation and the protein of interest containing an amber stop codon (TAG) at the desired labeling site.

    • Culture the cells in media supplemented with AzF.

  • Cell Lysis:

    • Harvest and lyse the cells in a suitable lysis buffer.

  • Click Chemistry (SPAAC):

    • To the cell lysate, add a DBCO-functionalized biotin tag. The strain-promoted reaction proceeds without the need for a copper catalyst.

    • Incubate to allow for the cycloaddition reaction to occur.

  • Protein Enrichment and Analysis:

    • Follow steps 4-6 from Protocol 1 for protein enrichment, digestion, and LC-MS/MS analysis. The enrichment for AzF-labeled proteins has been shown to be in the range of 100- to 1000-fold.[5][6]

Signaling Pathways and Logical Relationships

The application of these proteomics workflows can be used to elucidate signaling pathways and protein-protein interactions. For example, competitive ABPP can be used to identify the targets of a drug candidate.

cluster_control Control cluster_experiment Experiment control_probe Azide-ABP control_target Target Enzyme control_probe->control_target control_click Click Chemistry (Biotin-Alkyne) control_target->control_click control_signal High MS Signal control_click->control_signal exp_inhibitor Drug Candidate (Inhibitor) exp_target Target Enzyme exp_inhibitor->exp_target exp_probe Azide-ABP exp_probe->exp_target exp_click Click Chemistry (Biotin-Alkyne) exp_target->exp_click exp_signal Low MS Signal exp_click->exp_signal

Caption: Competitive ABPP workflow to identify drug targets.

References

A Comparative Guide to the Structural Validation of Aryl Azide Adducts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the precise identification and structural validation of molecular adducts are critical for understanding drug-target interactions, mechanisms of action, and potential off-target effects. Photoreactive probes, such as those containing an aryl azide group like "5-azido-2H-1,3-benzodioxole," are powerful tools for covalently capturing binding partners. Upon UV irradiation, the azide group forms a highly reactive nitrene intermediate that can insert into nearby chemical bonds, creating a stable covalent adduct. This guide provides a comparative overview of the methods used to validate the structure of these adducts and compares aryl azides to alternative photolabeling agents.

While specific experimental data for "this compound" adducts are not extensively documented in publicly available literature, the principles for their validation follow well-established methodologies for analogous photoreactive probes.

Comparison of Common Photoreactive Probes

The choice of a photoreactive group is a critical first step in designing a photoaffinity labeling experiment. Aryl azides, benzophenones, and diazirines are the most commonly used functionalities, each with distinct properties.[1]

FeatureAryl AzidesBenzophenonesDiazirines
Activation Wavelength Typically < 300 nm (can be shifted to longer wavelengths with substitution)[2][3]350–365 nm[1]~350 nm[1]
Reactive Intermediate Nitrene[4]Triplet Diradical[1][4]Carbene[1]
Reactivity Moderately reactive; can undergo rearrangement.[4]Long-lived intermediate; can be repeatedly excited.[1]Highly reactive and non-specific, inserting into C-H and R-H bonds.[1]
Stability Can be reduced by thiols (e.g., in proteins).[4]Reversible quenching by water allows for prolonged irradiation.[1]Rapidly quenched by water.[1]
Key Advantages Small size, relatively easy to synthesize.[4]Less protein damage due to longer wavelength activation; higher labeling efficiency.[1]Small size, high reactivity, short irradiation times.[1]
Key Disadvantages Requires protein-damaging short-wavelength UV; potential for undesired rearrangements.[1][4]Bulky size may interfere with binding; can act as a photosensitizer causing oxidative damage.[1]General instability and potential for UV-independent labeling.[1]

Structural Validation Techniques for Covalent Adducts

Once a covalent adduct is formed, its structural validation is paramount. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the two primary techniques employed for this purpose, often used in a complementary fashion.[5][6]

TechniqueInformation ProvidedSensitivityKey Considerations
Mass Spectrometry (MS) Adduct Confirmation: Detects mass increase in the target protein corresponding to the probe.[5] Stoichiometry: Determines the number of probe molecules bound per protein.[7] Binding Site Identification: Tandem MS (MS/MS) on proteolytic digests identifies the specific peptide and amino acid residue modified.[5][7]High (subfemtomole range possible).[8]Provides no information on conformational changes. Requires proteolytic digestion to pinpoint the modification site, which can be complex to analyze.[9]
NMR Spectroscopy Adduct Confirmation: Detects chemical shift perturbations in the protein's spectra upon covalent modification.[6] Binding Site Identification: Identifies affected residues by comparing spectra of the apo and modified protein.[6] Conformational Changes: Provides atomic-resolution insights into changes in protein structure and dynamics upon adduct formation.[10][11]Lower sensitivity, requires larger sample quantities (micromolar to millimolar).[12]Typically requires isotopic labeling (¹⁵N, ¹³C) of the protein.[6][12] Best suited for smaller proteins (< 50-60 kDa).[6]

Experimental Protocols

General Protocol for Photoaffinity Labeling

This protocol outlines a typical workflow for labeling a target protein with a photoreactive probe like an aryl azide.

  • Incubation: Incubate the target protein with the photoreactive probe in a suitable buffer. The concentration of the probe and incubation time should be optimized to ensure binding.

  • UV Irradiation: Expose the mixture to UV light at the appropriate wavelength (e.g., ~300 nm for a simple aryl azide) for a predetermined duration (e.g., 5-20 minutes). This step should be performed on ice to minimize heat-induced protein degradation.

  • Removal of Unbound Probe: Separate the protein-probe adduct from the excess, unbound probe using methods like dialysis, size-exclusion chromatography, or SDS-PAGE.

  • Confirmation of Labeling: Confirm covalent labeling by analyzing the sample with a technique that can detect the mass shift, such as intact protein mass spectrometry or Western blot (if the probe contains a reporter tag like biotin).[7]

Adduct and Binding Site Identification by LC-MS/MS

This protocol is used to pinpoint the exact location of the modification on the protein.

  • Proteolytic Digestion: Digest the purified protein adduct into smaller peptides using a specific protease, such as trypsin.

  • LC Separation: Separate the resulting peptide mixture using liquid chromatography (LC).

  • Mass Analysis (MS1): Analyze the eluting peptides in the mass spectrometer to generate a peptide map. Compare this map to that of the undigested, unlabeled protein to identify peptides that have an increased mass corresponding to the mass of the photoreactive probe.[13]

  • Fragmentation (MS/MS): Isolate the modified peptides in the mass spectrometer and fragment them.[5]

  • Sequence Analysis: Analyze the fragment ions to determine the amino acid sequence of the peptide and identify the specific residue that carries the mass modification, thus revealing the binding site.[5]

Visualizations

Below are diagrams illustrating the key processes involved in validating photoreactive adducts.

G cluster_workflow Experimental Workflow for Adduct Identification A Incubate Target Protein with Aryl Azide Probe B UV Irradiation (Photoactivation) A->B C Formation of Covalent Protein-Probe Adduct B->C D Isolate Adduct (e.g., SDS-PAGE, SEC) C->D E Proteolytic Digestion (e.g., Trypsin) D->E F LC-MS/MS Analysis E->F G Identify Modified Peptide and Amino Acid Residue F->G

Caption: General workflow for photoaffinity labeling and adduct identification.

G cluster_pathway Mechanism of Aryl Azide Photo-crosslinking Probe Aryl Azide Probe (R-N3) Complex Non-covalent Binding Complex Probe->Complex Binding Protein Target Protein Protein->Complex Nitrene Reactive Nitrene Intermediate (R-N) Complex->Nitrene Photolysis Adduct Covalent Adduct Nitrene->Adduct Covalent Insertion UV UV Light (hv) UV->Complex

Caption: Simplified pathway of covalent adduct formation via photoaffinity labeling.

References

Benchmarking the Efficiency of Aromatic Azide Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent reactions involving aromatic azides, exemplified by the reactivity of compounds structurally similar to "5-azido-2H-1,3-benzodioxole." Due to a lack of specific experimental data for "this compound" in the surveyed literature, this guide utilizes representative data for aromatic azides in two key transformations: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Staudinger Ligation. This approach offers a valuable benchmark for researchers anticipating the reactivity of this and related compounds.

The synthesis of "this compound" is proposed to proceed from the commercially available 1,3-benzodioxole. The synthetic pathway likely involves the nitration to 5-nitro-1,3-benzodioxole, followed by reduction to 5-amino-1,3-benzodioxole, and subsequent diazotization and azidation to yield the target compound.

Comparative Analysis of Key Reactions

The utility of an aromatic azide is primarily defined by its ability to undergo efficient ligation or cycloaddition reactions. Below is a summary of the key performance indicators for CuAAC and the Staudinger Ligation with a generic aromatic azide.

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Staudinger Ligation
Reaction Type [3+2] CycloadditionLigation
Product 1,4-disubstituted 1,2,3-triazoleAmide
Typical Yield Generally high to quantitativeGood to high
Reaction Time Minutes to a few hoursHours to overnight
Reaction Temperature Room temperatureRoom temperature
Catalyst/Reagent Cu(I) source (e.g., CuSO₄/sodium ascorbate)Triarylphosphine (e.g., triphenylphosphine)
Biocompatibility Copper toxicity can be a concern for in vivo applications, though ligands like THPTA can mitigate this.[1]Generally considered highly biocompatible.
Key Advantages High efficiency, rapid kinetics, and formation of a stable triazole linkage.[2]Bioorthogonality, no metal catalyst required.
Key Disadvantages Potential cytotoxicity of the copper catalyst.[1]Slower reaction kinetics compared to CuAAC.

Experimental Protocols

Below are detailed, representative methodologies for the key reactions discussed.

1. General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Aromatic Azide

This protocol is adapted from general procedures for the copper-catalyzed click reaction.

Materials:

  • Aromatic Azide (e.g., this compound)

  • Terminal Alkyne

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous solutions

  • Solvent (e.g., DMSO, t-BuOH/H₂O)

Procedure:

  • In a suitable reaction vessel, dissolve the aromatic azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in the chosen solvent.

  • In a separate vial, prepare a stock solution of the copper catalyst. For a typical reaction, a premixed solution of CuSO₄ (0.01-0.05 eq) and the ligand (TBTA or THPTA, 1.1 eq relative to copper) is prepared.

  • Add the copper catalyst solution to the reaction mixture.

  • To initiate the reaction, add a freshly prepared solution of sodium ascorbate (0.1-0.2 eq) in water.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

2. General Protocol for the Staudinger Ligation of an Aromatic Azide

This protocol is based on established procedures for the Staudinger ligation.

Materials:

  • Aromatic Azide (e.g., this compound)

  • Triarylphosphine with an ortho-ester (e.g., methyl 2-(diphenylphosphino)benzoate)

  • Solvent (e.g., THF/water)

Procedure:

  • Dissolve the aromatic azide (1.0 eq) in a mixture of THF and water (typically 3:1).

  • Add the triarylphosphine reagent (1.0-1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS, observing the consumption of the azide and the formation of the amide product.

  • The reaction can take several hours to overnight to reach completion.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product can be purified by column chromatography on silica gel to yield the desired amide.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthesis of this compound 1_3_Benzodioxole 1,3-Benzodioxole Nitration Nitration (HNO3, H2SO4) 1_3_Benzodioxole->Nitration 5_Nitro 5-nitro-1,3-benzodioxole Nitration->5_Nitro Reduction Reduction (e.g., H2, Pd/C) 5_Nitro->Reduction 5_Amino 5-amino-1,3-benzodioxole Reduction->5_Amino Diazotization Diazotization & Azidation (NaNO2, HCl then NaN3) 5_Amino->Diazotization 5_Azido This compound Diazotization->5_Azido

Caption: Proposed synthetic workflow for this compound.

Reaction_Pathways cluster_reagents Reactants cluster_products Reaction Pathways Aromatic_Azide Aromatic Azide (R-N3) CuAAC CuAAC Aromatic_Azide->CuAAC Staudinger Staudinger Ligation Aromatic_Azide->Staudinger Triazole 1,2,3-Triazole CuAAC->Triazole Amide Amide Staudinger->Amide Alkyne Terminal Alkyne Alkyne->CuAAC Phosphine Triarylphosphine Phosphine->Staudinger

References

Safety Operating Guide

Essential Safety and Disposal Procedures for 5-azido-2H-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 5-azido-2H-1,3-benzodioxole was located. The following guidance is based on the general properties and hazards associated with organic azides and related benzodioxole compounds. Researchers, scientists, and drug development professionals must consult with their institution's Environmental Health & Safety (EH&S) department for site-specific disposal protocols and conduct a thorough risk assessment before handling this compound.

The presence of the azide functional group in this compound categorizes it as a potentially energetic material. Organic azides can be sensitive to heat, shock, friction, and light, and may decompose explosively.[1] Therefore, extreme caution is paramount during handling and disposal.

Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any work, a comprehensive hazard assessment must be performed. Standard laboratory PPE, including a flame-resistant lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves, is required. Due to the potential for explosion, a blast shield should be used when handling the compound, especially in larger quantities or during heating.[2] All manipulations should be conducted within a certified chemical fume hood.

Quantitative Data and Stability Considerations for Organic Azides

While specific quantitative data for this compound is not available, general stability rules for organic azides provide a framework for risk assessment. The stability of an organic azide is influenced by its carbon-to-nitrogen ratio.[1][3]

ParameterGuideline for Organic Azides
Carbon-to-Nitrogen Ratio (C:N) The number of nitrogen atoms should not exceed the number of carbon atoms.[1] Azides with a C:N ratio between 1 and 3 should be handled in small quantities and stored at low temperatures.[1][3]
"Rule of Six" There should be at least six carbon atoms for each energetic functional group (e.g., azide) to increase stability.[3]
Storage Temperature Synthesized organic azides should be stored at reduced temperatures (e.g., -18°C) and protected from light.[1][4]
Incompatible Materials Avoid contact with strong acids, strong oxidizing agents, heavy metals (including metal spatulas and equipment), and halogenated solvents.[1][2]

Step-by-Step Disposal Procedures

The primary goal for the disposal of organic azides is to convert the energetic azide into a more stable functional group, such as an amine, before it enters the waste stream.[1]

Step 1: Small-Scale Chemical Deactivation (Preferred Method)

This procedure should only be performed by personnel experienced with handling energetic compounds and behind a blast shield in a chemical fume hood.

Experimental Protocol: Reduction of the Azide

A common method for deactivating organic azides is reduction to the corresponding amine. One mild and effective method involves the use of Staudinger reduction with triphenylphosphine.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the this compound in a suitable solvent (e.g., THF, diethyl ether). Ensure the reaction is under an inert atmosphere.

  • Reagent Addition: Slowly add a solution of triphenylphosphine (at least 1.1 equivalents) in the same solvent to the azide solution at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or IR spectroscopy (disappearance of the characteristic azide peak around 2100 cm⁻¹). The reaction is typically complete within a few hours.

  • Quenching: Once the reaction is complete, add water to the reaction mixture to hydrolyze the resulting aza-ylide to the amine and triphenylphosphine oxide.

  • Waste Collection: The resulting amine solution is chemically more stable. It should be collected in a designated hazardous waste container, properly labeled with its full chemical contents, and disposed of through your institution's chemical waste program.

Step 2: Direct Disposal of Small Quantities

If chemical deactivation is not feasible, small quantities of the neat compound or solutions should be handled as follows:

  • Waste Segregation: All waste containing this compound, including contaminated labware (e.g., pipette tips, vials), must be collected in a dedicated, clearly labeled hazardous waste container.[1][5]

  • Avoid Incompatibilities: Do not mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[1] Also, avoid mixing with heavy metal waste.[2]

  • Labeling: The waste container must be labeled as "Hazardous Waste: Contains Organic Azide" and list all chemical constituents.

  • EH&S Pickup: Arrange for disposal through your institution's Environmental Health & Safety department.

Important Considerations:

  • NEVER pour this compound or any azide-containing solution down the drain. Azides can react with lead or copper plumbing to form highly explosive heavy metal azides.[2][6]

  • NEVER use metal spatulas or tools to handle the compound to avoid the formation of shock-sensitive metal azides.[1][2]

  • Avoid heating the compound unless as part of a controlled reaction, as this can lead to violent decomposition.

  • Do not store large quantities of the material. It is best to synthesize and use it on an as-needed basis.

Logical Workflow for Disposal

G cluster_0 Disposal Workflow for this compound start Start: Have this compound waste assess_quantity Assess Quantity and Feasibility of Chemical Deactivation start->assess_quantity deactivate Perform Chemical Deactivation (e.g., Staudinger Reduction) assess_quantity->deactivate Feasible direct_disposal Direct Disposal of Azide Waste assess_quantity->direct_disposal Not Feasible collect_deactivated Collect Deactivated Waste (Amine Derivative) deactivate->collect_deactivated label_waste Label Waste Container Accurately collect_deactivated->label_waste segregate_waste Segregate in Dedicated Azide Waste Container direct_disposal->segregate_waste segregate_waste->label_waste ehs_pickup Arrange for EH&S Disposal label_waste->ehs_pickup

Caption: Decision workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 5-azido-2H-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety protocols and logistical information for the handling and disposal of 5-azido-1,3-benzodioxole. Adherence to these guidelines is essential to ensure a safe laboratory environment. Organic azides are potentially explosive and toxic, requiring meticulous handling and disposal procedures.

Hazard Assessment

  • Explosion Risk: Organic azides can be sensitive to shock, friction, heat, and light, leading to violent decomposition.

  • Toxicity: Azide compounds are known to be toxic.

To assess the stability of 5-azido-1,3-benzodioxole, the carbon-to-nitrogen ratio is a crucial factor. The molecular formula for 5-azido-1,3-benzodioxole is C₇H₅N₃O₂[1].

The carbon-to-nitrogen ratio is calculated as follows:

(Number of Carbon atoms) / (Number of Nitrogen atoms) = 7 / 3 ≈ 2.33

A carbon-to-nitrogen ratio between 1 and 3 suggests that the compound can be synthesized and isolated but should be handled with caution and stored under appropriate conditions[2].

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory when handling 5-azido-1,3-benzodioxole.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldAlways wear chemical splash goggles. A face shield is required when there is a risk of explosion or splash.
Hands Double Gloving (Nitrile)Wear two pairs of nitrile gloves. Change gloves immediately if contaminated.
Body Flame-Resistant Lab CoatA flame-resistant lab coat must be worn and fully buttoned.
Protection Blast ShieldAll work with 5-azido-1,3-benzodioxole must be conducted behind a blast shield.

Operational Plan: Step-by-Step Handling Procedures

All operations involving 5-azido-1,3-benzodioxole must be conducted in a certified chemical fume hood.

1. Preparation and Weighing:

  • Ensure the fume hood is clean and free of clutter.
  • Use non-sparking spatulas and tools.
  • Weigh the compound on an anti-static weigh boat.
  • Avoid grinding or subjecting the solid material to friction.

2. Dissolution and Reaction:

  • Add the azide to the solvent slowly and in a controlled manner.
  • Maintain the reaction temperature as specified in the protocol, avoiding excessive heating.
  • Use magnetic stirring to avoid the friction of mechanical stirrers.
  • Ensure the reaction setup is behind a blast shield.

3. Work-up and Extraction:

  • Quench the reaction carefully with a suitable reagent as per the specific experimental protocol.
  • Perform extractions behind the blast shield.
  • Avoid the use of ground glass joints where possible to prevent friction.

Disposal Plan

Proper disposal of 5-azido-1,3-benzodioxole and contaminated materials is critical to prevent accidents.

1. Waste Collection:

  • All solid and liquid waste containing 5-azido-1,3-benzodioxole must be collected in a designated, clearly labeled hazardous waste container.
  • Never mix azide waste with other chemical waste streams.
  • Avoid acidic conditions in the waste container to prevent the formation of highly toxic and explosive hydrazoic acid.

2. Deactivation of Azide Waste:

  • Before disposal, organic azides should be reduced to the corresponding amine. A common method is the Staudinger reduction using triphenylphosphine. This should be done as part of the experimental work-up whenever possible.
  • For residual azide in solution, a cautious quenching with a reducing agent like sodium nitrite under acidic conditions can be performed by trained personnel in a controlled environment. However, this produces toxic nitrogen oxides and should only be carried out in a fume hood with appropriate scrubbing.

3. Disposal of Contaminated Materials:

  • All contaminated labware (glassware, spatulas, etc.) must be decontaminated by rinsing with a suitable solvent, and the rinsate treated as hazardous waste.
  • Contaminated PPE (gloves, weigh boats, etc.) should be collected in a separate, labeled bag for hazardous waste disposal.

4. Final Disposal:

  • All deactivated and collected waste must be disposed of through the institution's official hazardous waste management program.
  • Under no circumstances should any azide-containing waste be poured down the drain.

Experimental Workflow Diagram

Safe_Handling_of_5_azido_2H_1_3_benzodioxole cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_disposal Waste Disposal prep_area Prepare Fume Hood (Clean, Uncluttered) don_ppe Don Full PPE prep_area->don_ppe weigh Weigh Azide (Anti-static boat, non-sparking tools) don_ppe->weigh dissolve Dissolve Azide (Slowly, controlled) weigh->dissolve react Run Reaction (Behind blast shield, controlled temp.) dissolve->react quench Quench Reaction (Carefully, as per protocol) react->quench extract Perform Extraction (Behind blast shield) quench->extract collect_waste Collect Waste (Designated, labeled container) extract->collect_waste deactivate Deactivate Azide (e.g., Staudinger Reduction) collect_waste->deactivate dispose Dispose via Hazardous Waste Program deactivate->dispose

Caption: Workflow for the safe handling of 5-azido-1,3-benzodioxole.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.